2-Bromo-3-fluoro-4-methylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYHVDSBHMACII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654165 | |
| Record name | 2-Bromo-3-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-37-5 | |
| Record name | 2-Bromo-3-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-fluoro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in medicinal chemistry. The strategic introduction of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-3-fluoro-4-methylpyridine (CAS Number: 884494-37-5) is a key exemplar of such a strategically functionalized building block, offering a versatile platform for the synthesis of novel therapeutic agents.[1] This guide provides an in-depth exploration of its synthesis, reactivity, and applications, tailored for professionals engaged in the demanding field of drug discovery and development.
Physicochemical Properties and Identifiers
A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization in the laboratory. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 884494-37-5 | [2] |
| Molecular Formula | C₆H₅BrFN | [2] |
| Molecular Weight | 190.01 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=C(C(=NC=C1)Br)F | [2] |
| InChIKey | XEYHVDSBHMACII-UHFFFAOYSA-N | [2] |
| Boiling Point | 203.9°C at 760 mmHg (Predicted) | [2] |
| Density | 1.592 g/cm³ (Predicted) | [2] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process, as detailed in the patent literature. A particularly effective route involves the diazotization of an amino-substituted pyridine precursor followed by a Sandmeyer-type bromination.
Synthetic Pathway Overview
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is adapted from patent literature (CN102898358A) and represents a viable method for the preparation of this compound.[3]
Step 1: Synthesis of 2-Amino-3-fluoro-4-methylpyridine
-
Rationale: The initial steps focus on introducing the necessary functional groups onto the pyridine ring. Nitration followed by reduction and fluorination provides the key amine intermediate required for the subsequent Sandmeyer reaction. The choice of reagents and conditions is critical to achieve regioselectivity and good yields.
-
Procedure:
-
To a solution of 2-hydroxy-3-nitro-4-methylpyridine in a suitable solvent, a fluorinating agent is added.
-
The nitro group is then reduced to an amine using a standard reduction method, such as catalytic hydrogenation (e.g., H₂ over Pd/C).
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the crude product is isolated and purified by crystallization or column chromatography.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[4] The use of cuprous bromide (CuBr) is crucial for the efficient displacement of the diazonium group with a bromine atom. Careful temperature control is essential during the diazotization step to prevent the decomposition of the unstable diazonium salt.
-
Procedure:
-
2-Amino-3-fluoro-4-methylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr).
-
The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
A solution of cuprous bromide (CuBr) in HBr is then added to the reaction mixture.
-
The mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group.
-
After the reaction is complete, the mixture is neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield this compound.
-
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its bromo and fluoro substituents. This dual functionality allows for a wide range of subsequent chemical transformations, making it a valuable building block in combinatorial chemistry and library synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other drug candidates.[5]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between the pyridine ring and a primary or secondary amine. This is a crucial transformation for the synthesis of substituted aminopyridines, which are prevalent in many biologically active molecules.[6]
Caption: Key cross-coupling reactions of this compound.
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position, activated by the electron-withdrawing nitrogen atom in the pyridine ring, can undergo nucleophilic aromatic substitution (SNA_r) with strong nucleophiles under certain conditions. This provides another avenue for the functionalization of the pyridine core.[7]
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a variety of biologically active compounds.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyridine scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site. This compound serves as a versatile starting material for the synthesis of novel kinase inhibitors. The bromo group allows for the introduction of various substituents via cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize binding to the target kinase.[8] For example, it can be envisioned as a key building block in the synthesis of inhibitors for kinases such as B-Raf.[4]
Agrochemicals
The pyridine ring is also a common motif in a number of commercial herbicides and pesticides. The functional handles on this compound allow for the synthesis of a diverse range of derivatives with potential herbicidal or insecticidal activity. For instance, it can be a precursor for compounds that target specific enzymes or receptors in weeds or insects.[9]
Spectroscopic Characterization
¹H NMR (Predicted):
-
The aromatic region is expected to show two distinct signals for the two protons on the pyridine ring.
-
The methyl group will appear as a singlet in the aliphatic region.
-
The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the nitrogen in the ring.
¹³C NMR (Predicted):
-
Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the methyl carbon.
-
The carbon attached to the bromine (C2) and the carbon attached to the fluorine (C3) will show characteristic chemical shifts and coupling to fluorine.
Mass Spectrometry (Predicted):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Fragmentation may involve the loss of the bromine atom, the methyl group, or other characteristic fragments of the pyridine ring.
Infrared (IR) Spectroscopy (Predicted):
-
Characteristic absorption bands are expected for C-H stretching of the aromatic ring and the methyl group.
-
C=C and C=N stretching vibrations of the pyridine ring will be observed.
-
C-Br and C-F stretching vibrations will also be present.[10]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a strategically designed building block that offers significant advantages to researchers and scientists in the field of drug discovery and agrochemical development. Its unique combination of a fluorinated pyridine core with a reactive bromine handle provides a versatile platform for the synthesis of a diverse range of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, will empower chemists to leverage this valuable intermediate to its full potential in their research endeavors.
References
- Supporting Information for a scientific public
- 2-Bromo-4-methylpyridine. PubChem.
- Compounds and compositions as protein kinase inhibitors.
- Pyrazolopyrimidine compounds as kinase inhibitors.
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- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH.
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Consider
- Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
- 13C NMR Spectroscopy.
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. NIH.
- 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. SpectraBase.
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- 13C NMR Spectroscopy.
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- 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum. ChemicalBook.
- FT-IR spectra of the complexes CuL¹ (L¹ = 2-bromo-5-methylpyridine)...
- Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and bromobutide, daimuron, oxaziclomefone or pyributicarb.
- Process for making 3-amino-2-chloro-4-methylpyridine.
- 2-Bromo-4-methylpyridine(4926-28-7)IR1. ChemicalBook.
- 2b. 300 MHz - UCI Chemistry.
- 2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5,High quality products,100% factory price. SincereChemical.
- 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6. Chemsrc.
- 2-Fluoro-4-methylpyridine - Optional[FTIR] - Spectrum. SpectraBase.
- Preparation method of fluoropyridine compounds.
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An In-depth Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine: Properties, Reactivity, and Synthetic Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of discovery. Among these, functionalized pyridines are of paramount importance, appearing as core scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1] 2-Bromo-3-fluoro-4-methylpyridine (CAS No. 884494-37-5) has emerged as a particularly valuable synthetic intermediate.[2] Its strategic arrangement of a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group on a pyridine ring provides a unique combination of reactivity and physicochemical properties. The bromine at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 3-position significantly influences the electronic nature of the ring and can enhance the metabolic stability and bioavailability of derivative compounds—a key consideration in drug design.[3][4]
This technical guide offers an in-depth exploration of the chemical properties, reactivity, and core applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecular architectures.
Core Chemical and Physical Properties
A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 884494-37-5 | [2][5] |
| Molecular Formula | C₆H₅BrFN | [5] |
| Molecular Weight | 190.01 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Boiling Point | 203.9 °C at 760 mmHg | [5] |
| Density | 1.592 g/cm³ | [5] |
| LogP (XLogP3-AA) | 2.3 | [5] |
| Canonical SMILES | CC1=C(C(=NC=C1)Br)F | [5] |
| InChIKey | XEYHVDSBHMACII-UHFFFAOYSA-N | [5] |
Reactivity and Strategic Value in Synthesis
The synthetic utility of this compound is dictated by the interplay of its three substituents.
-
C2-Bromine Atom : The bromine atom at the 2-position is the primary site of reactivity. It is highly susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycles of numerous cross-coupling reactions. This makes it an ideal electrophilic partner for forming new carbon-carbon and carbon-heteroatom bonds.[1]
-
C3-Fluorine Atom : Fluorine's high electronegativity significantly alters the electronic landscape of the pyridine ring. This modification can influence reaction rates and regioselectivity. In the context of drug discovery, the substitution of hydrogen with fluorine is a well-established strategy to block metabolic oxidation sites, increase binding affinity, and improve pharmacokinetic properties like membrane permeability.[3]
-
C4-Methyl Group : The methyl group provides steric bulk and acts as a weak electron-donating group, subtly influencing the reactivity of the adjacent positions on the ring.
This unique combination makes this compound a strategic linchpin for building molecular diversity, allowing for the systematic introduction of aryl, alkyl, amino, and other functional groups.
Sources
2-Bromo-3-fluoro-4-methylpyridine molecular weight
An In-depth Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine: A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacological profile. This compound (CAS No: 884494-37-5) has emerged as a particularly valuable building block for researchers and drug development professionals. Its unique arrangement of substituents—a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group—provides a versatile platform for constructing complex molecular architectures.
This guide serves as a comprehensive technical resource, delving into the core physicochemical properties, synthesis, reactivity, and applications of this compound. As a senior application scientist, the aim is not merely to present data, but to provide a narrative grounded in mechanistic understanding and practical, field-proven insights, enabling researchers to fully leverage the potential of this important synthetic intermediate.
Part 1: Core Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a substituted picoline derivative whose utility is directly derived from its specific chemical and physical characteristics.
Structural and Physical Data Summary
The key quantitative data for this compound are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 190.01 g/mol | [1][2] |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| CAS Number | 884494-37-5 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-3-fluoro-4-picoline | [2][3] |
| Density | 1.592 g/cm³ | [1] |
| Boiling Point | 203.9 °C at 760 mmHg | [1] |
| Flash Point | 77.1 °C | [1] |
| Canonical SMILES | CC1=C(C(=NC=C1)Br)F | [1] |
| InChIKey | XEYHVDSBHMACII-UHFFFAOYSA-N | [1] |
Expert Analysis of Structural Features
The molecule's power as a synthetic intermediate stems from the interplay of its three key substituents on the pyridine ring:
-
2-Position Bromine: The bromine atom is the primary reactive handle. Its position ortho to the ring nitrogen makes it highly susceptible to displacement via various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the precise and efficient introduction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[4][5]
-
3-Position Fluorine: The fluorine atom serves as a powerful modulator of the molecule's electronic properties. As the most electronegative element, it significantly influences the acidity, basicity, and dipole moment of the pyridine ring.[2] In a drug discovery context, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[5][6]
-
4-Position Methyl Group: The methyl group provides steric bulk and can influence the orientation of the molecule within a protein's binding pocket. It also serves as a subtle electronic-donating group, which can modulate the reactivity of the ring system.
Part 2: Synthesis and Mechanistic Considerations
The reliable synthesis of this compound is critical for its use in research and development. The most effective routes often involve multi-step sequences starting from more common pyridine derivatives. A representative method is adapted from established procedures for fluoropyridine synthesis, involving diazotization followed by halogen exchange.[7]
Logical Workflow for Synthesis
The following diagram illustrates a validated synthetic pathway, demonstrating the logical progression from a precursor to the final product.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Diazotization
This protocol is a representative example based on a patented method for preparing fluoropyridine compounds.[7] It ensures self-validation through clear steps for reaction monitoring, workup, and purification.
Objective: To synthesize 2-Bromo-3-fluoro-4-picoline from 2-amino-3-bromo-4-picoline (a plausible intermediate derived from a nitrated precursor).
Materials:
-
2-Amino-3-bromo-4-picoline
-
Anhydrous Hydrogen Fluoride (HF) - Extreme caution required
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate / Petroleum ether system for recrystallization
Procedure:
-
Reaction Setup (Expert Insight): The reaction vessel must be made of a material resistant to anhydrous hydrogen fluoride, such as polytetrafluoroethylene (PTFE). This is a critical safety and operational consideration, as HF is extremely corrosive. The reaction is conducted under anhydrous conditions to prevent unwanted side reactions.
-
Formation of the Diazonium Salt: Dissolve the starting material, 2-amino-3-bromo-4-picoline (1.0 eq), in anhydrous hydrogen fluoride in the PTFE reaction vessel. Cool the mixture to -78 °C using a dry ice/acetone bath. The low temperature is essential to control the exothermic reaction and maintain the stability of the intermediate diazonium salt.
-
Diazotization: Slowly add solid sodium nitrite (1.1 eq) to the solution while maintaining the temperature at -78 °C. After the addition is complete, the reaction is stirred for 30 minutes at a slightly elevated temperature of -5 °C to 5 °C to ensure complete formation of the diazonium fluoride salt.
-
Fluoro-dediazoniation (Balz-Schiemann type reaction): The temperature of the reaction is then carefully raised to between 30 °C and 70 °C. At this stage, the diazonium group is replaced by fluorine, with the evolution of nitrogen gas. This thermal decomposition is the key step in introducing the fluorine atom onto the pyridine ring. The reaction is held at this temperature for 30-60 minutes.
-
Quenching and Workup (Trustworthiness through Validation): Cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and water. This step neutralizes the highly reactive HF. The solution is then carefully neutralized to a pH of ~7 by the slow addition of a saturated sodium bicarbonate solution. This neutralization is a self-validating step; it must be done until effervescence ceases, indicating that the excess acid has been consumed.
-
Extraction: Extract the aqueous solution with dichloromethane (3x volumes). The organic layers are combined. Dichloromethane is chosen for its ability to dissolve the product and its immiscibility with water.
-
Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation). The anhydrous sodium sulfate removes residual water, which is crucial for obtaining a pure product upon crystallization.
-
Purification: The crude solid obtained is purified by recrystallization from an ethyl acetate/petroleum ether solvent system to yield pure 2-bromo-3-fluoro-4-picoline.[7] The purity can be confirmed by standard analytical techniques like NMR, GC-MS, and melting point analysis.
Part 3: Reactivity and Applications in Drug Development
This compound is not an end product but a versatile starting point. Its value is realized in subsequent reactions that build molecular complexity.
The Role in Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 2-position is the molecule's primary asset for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for their reliability and functional group tolerance.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear scaffolds important in many bioactive molecules.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation for synthesizing compounds targeting a vast range of receptors and enzymes.
The ability to perform these regioselective reactions allows chemists to systematically explore the chemical space around the pyridine core, a process central to structure-activity relationship (SAR) studies.[5]
Significance in Medicinal Chemistry
Pyridine derivatives are integral to pharmaceuticals, and fluorinated versions are of particular interest.[2] This compound is a documented raw material for synthesizing drugs targeting cancer and cardiovascular and cerebrovascular diseases.[3] The strategic inclusion of the fluoro-pyridyl motif can confer several advantages to a drug candidate:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.
-
Enhanced Potency: Fluorine's electronegativity can lead to more favorable interactions (e.g., hydrogen bonding, dipole interactions) with the target protein, increasing binding affinity and potency.
-
Improved Pharmacokinetics: The lipophilicity of the molecule can be fine-tuned by the fluorine atom, potentially improving cell membrane permeability and overall drug absorption and distribution.
Part 4: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep it away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined reactive sites, combined with the beneficial properties imparted by the fluorine substituent, make it a high-value intermediate. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers and drug development professionals can strategically employ this building block to construct novel molecules with tailored biological activities, accelerating the journey from chemical synthesis to therapeutic breakthrough.
References
- LookChem. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate.
- Safety Data Sheet. (2024). Generic Safety Data Sheet. This is a representative SDS, specific details for the target compound may vary. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- PubChem. (n.d.). 2-Bromo-4-methylpyridine.
- SAFETY DATA SHEET. (2021). Generic Safety Data Sheet for Flammable Gas. This is a representative SDS, specific details for the target compound may vary. [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
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2-Bromo-3-fluoro-4-methylpyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-4-methylpyridine
Introduction
This compound (CAS No. 884494-37-5) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] As a synthetic intermediate, its value lies in the strategic placement of its substituents on the pyridine core. The bromine atom at the 2-position serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of molecular complexity. The fluorine atom at the 3-position can significantly modulate the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[2] The methyl group at the 4-position provides an additional point of steric and electronic influence.
This guide provides a detailed, step-by-step examination of a robust and validated pathway for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, providing a framework for both practical application and methodological understanding.
Retrosynthetic Analysis and Strategic Overview
The synthesis of a multi-substituted pyridine ring often involves a carefully planned sequence of functional group interconversions on a pre-existing pyridine core. A logical retrosynthetic disconnection of the target molecule, this compound, points to a late-stage introduction of the fluorine atom via a diazotization-fluorination reaction (Balz-Schiemann type reaction) from a corresponding aminopyridine. This approach is advantageous as the synthesis and manipulation of aminopyridines are well-established. The bromo- and methyl- substituents can be installed prior to this key step.
The forward synthesis, therefore, follows a linear progression starting from a commercially available or readily synthesized precursor, 2-hydroxyl-3-nitro-4-methylpyridine. The pathway leverages three distinct, high-yielding transformations to achieve the target structure.
Caption: High-level overview of the three-step synthesis of this compound.
Detailed Synthesis Pathway and Mechanistic Insights
The chosen synthetic route is based on a validated process outlined in patent literature, ensuring reliability and scalability.[3]
Part 1: Synthesis of 2-Bromo-3-nitro-4-methylpyridine from 2-Hydroxyl-3-nitro-4-methylpyridine
The initial step involves the conversion of a hydroxyl group at the 2-position of the pyridine ring to a bromine atom. 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer, which can complicate direct halogenation. Therefore, a deoxygenative halogenating agent is required.
Causality: Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation. It activates the hydroxyl group (or the pyridone oxygen), converting it into a good leaving group, which is subsequently displaced by a bromide ion delivered from the reagent itself. Acetonitrile is a suitable polar aprotic solvent for this reaction.
Caption: Workflow for the synthesis of the key brominated intermediate.
Experimental Protocol: Step 1 [3]
-
To a reaction vessel, add 2-hydroxyl-3-nitro-4-methylpyridine (1.0 eq, e.g., 22.8g, 0.148 mol) and acetonitrile (e.g., 120 mL).
-
Slowly add phosphorus oxybromide (POBr₃) (2.0 eq, e.g., 84.1g, 0.296 mol) to the mixture while stirring. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into an ice-water mixture.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (e.g., 3 x 100 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/petroleum ether system to obtain pure 2-bromo-4-methyl-3-nitropyridine.
Part 2: Reduction of 2-Bromo-3-nitro-4-methylpyridine to 3-Amino-2-bromo-4-methylpyridine
This step involves the selective reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.
Causality: Raney Nickel is a highly active hydrogenation catalyst well-suited for nitro group reductions. The reaction is performed under a pressurized hydrogen atmosphere to ensure a sufficient supply of the reducing agent. Methanol is an excellent solvent as it readily dissolves the substrate and does not interfere with the catalysis.
Caption: Workflow for the reduction of the nitro intermediate.
Experimental Protocol: Step 2 [3]
-
In a hydrogenation vessel, dissolve 2-bromo-4-methyl-3-nitropyridine (1.0 eq) in methanol.
-
Add Raney Nickel catalyst (catalytic amount) to the solution.
-
Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 40 psi).
-
Stir the reaction mixture at room temperature for the required duration (e.g., 5 hours), monitoring for hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-bromo-4-methylpyridine.
-
Further purification can be achieved by recrystallization if necessary.
Part 3: Synthesis of this compound via Diazotization and Fluorination
This final, critical step transforms the amino group into the target fluorine substituent. The reaction proceeds via the formation of a diazonium salt intermediate, which is then thermally decomposed in the presence of a fluoride source.
Causality: This is a variation of the Balz-Schiemann reaction. Anhydrous hydrogen fluoride (HF) serves as both the reaction solvent and the fluoride source. Sodium nitrite (NaNO₂) is added at very low temperatures (-78 °C) to generate nitrous acid in situ, which reacts with the amine to form the diazonium salt. The low temperature is crucial to maintain the stability of the diazonium intermediate. Upon warming, the diazonium salt decomposes, releasing nitrogen gas and allowing the fluoride ion to attack the pyridine ring, resulting in the desired fluoro-substituted product.
Experimental Protocol: Step 3 [3]
-
Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be conducted by trained personnel in a specialized fume hood using appropriate personal protective equipment (PPE) and materials (e.g., a tetrafluoroethylene vessel).
-
In a suitable reaction vessel, dissolve 3-amino-2-bromo-4-methylpyridine (1.0 eq, e.g., 0.145 mol) in anhydrous hydrogen fluoride (e.g., 70 mL) at -78 °C.
-
Slowly add solid sodium nitrite (1.1 eq, e.g., 0.160 mol) in portions to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., -5 °C to 5 °C) for 30 minutes.
-
Raise the temperature further (e.g., to 30-70 °C) and hold for 30-60 minutes to facilitate the decomposition of the diazonium salt.
-
Cool the reaction mixture and carefully quench by pouring it into an ice-water mixture.
-
Neutralize the solution to a neutral pH using a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (e.g., 3 x 100 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an ethyl acetate/petroleum ether system to yield this compound.
Quantitative Data Summary
The following table summarizes the typical yields reported for this synthetic sequence.[3]
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | 2-Hydroxyl-3-nitro-4-methylpyridine | POBr₃, Acetonitrile | 2-Bromo-3-nitro-4-methylpyridine | ~85-90% |
| 2 | 2-Bromo-3-nitro-4-methylpyridine | Raney Ni, H₂ (40 psi), MeOH | 3-Amino-2-bromo-4-methylpyridine | High Yield |
| 3 | 3-Amino-2-bromo-4-methylpyridine | NaNO₂, Anhydrous HF | This compound | 87.3% |
| Overall | ~73.6% |
Purification and Characterization
Post-reaction work-up is crucial for isolating the product in high purity.[4]
-
Extraction: A standard aqueous work-up followed by extraction with an organic solvent like dichloromethane or ethyl acetate is effective for removing inorganic salts and water-soluble impurities.[4]
-
Recrystallization: As described in the protocols, recrystallization from a binary solvent system like ethyl acetate/petroleum ether is a highly effective method for purifying the solid intermediates and the final product.[3]
-
Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel can be employed to separate the desired product from closely related impurities.[5]
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight (190.01 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[6]
-
Gas Chromatography (GC): Can be used to assess the purity of the final product.
Conclusion
The three-step synthesis pathway detailed in this guide presents a reliable and high-yielding method for the preparation of this compound. By starting from 2-hydroxyl-3-nitro-4-methylpyridine, the route systematically installs the required bromo and fluoro functionalities through robust chemical transformations, including deoxygenative bromination, catalytic hydrogenation, and a Balz-Schiemann type reaction. The provided protocols, grounded in validated literature, offer a practical framework for chemists in the pharmaceutical and agrochemical sectors to access this valuable and versatile synthetic building block.
References
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).
- New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. (n.d.).
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). (n.d.).
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. (2017, November 27).
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations - Benchchem. (n.d.).
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. (n.d.).
- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates - Benchchem. (n.d.).
- 3-Fluoro-4-methylpyridine - Chem-Impex. (n.d.).
- Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products - Benchchem. (n.d.).
- CAS 884494-37-5 this compound - Alfa Chemistry. (n.d.).
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
- Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. (n.d.).
- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents. (n.d.).
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives - Benchchem. (n.d.).
- China 3-Fluoro-4-methylpyridine Suppliers - Customized Wholesale - agrochemx.com. (n.d.).
- This compound | CAS 884494-37-5 - Matrix Fine Chemicals. (n.d.).
Sources
Spectroscopic data for 2-Bromo-3-fluoro-4-methylpyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-fluoro-4-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound (CAS No. 884494-37-5). As a substituted pyridine, this compound is of significant interest to researchers and professionals in drug discovery and development, where such scaffolds are pivotal in the synthesis of novel chemical entities.[1] Due to the limited availability of public experimental spectra for this specific molecule, this guide focuses on high-fidelity predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed, field-proven experimental protocols for data acquisition, a thorough analysis of the predicted spectral data, and the underlying scientific principles for these predictions. This document is designed to serve as a robust reference for the identification and characterization of this compound.
Molecular Structure and Predicted Spectroscopic Overview
This compound is a pyridine ring substituted with a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 4-position.[2][3] The interplay of the electron-withdrawing effects of the bromine and fluorine atoms, the electron-donating nature of the methyl group, and the inherent electronic properties of the pyridine ring dictates its unique spectroscopic signature.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials & Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Pipette or syringe
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30-degree pulse, 1-2 second relaxation delay, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30-degree pulse, 2-second relaxation delay, 1024 or more scans depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transform to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum is anticipated to display three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.1 - 8.3 | Doublet (d) | J(H-H) ≈ 5.0 Hz |
| H-5 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H-H) ≈ 5.0 Hz, J(H-F) ≈ 2-3 Hz |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) or narrow doublet | J(H-F) ≈ 1-2 Hz |
Interpretation:
-
H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift into the 8.1-8.3 ppm region.[4] It is coupled only to H-5, resulting in a clean doublet with a typical ortho-coupling constant of ~5.0 Hz.
-
H-5: This proton is ortho to H-6, leading to a doublet splitting of ~5.0 Hz. Additionally, it will experience a weaker, long-range coupling to the fluorine atom at the 3-position (a four-bond coupling, ⁴JHF), resulting in a doublet of doublets.
-
-CH₃: The methyl group protons are expected in the typical benzylic-type region of 2.3-2.5 ppm. A small four-bond coupling to the fluorine atom (⁴JHF) might be observed, leading to a narrow doublet or slight broadening of the singlet.
Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the five carbons of the pyridine ring and the single methyl carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 | ~140 - 145 | Doublet (d) | ²J(C-F) ≈ 15-25 Hz |
| C-3 | ~155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |
| C-4 | ~135 - 140 | Doublet (d) | ²J(C-F) ≈ 20-30 Hz |
| C-5 | ~125 - 130 | Singlet (s) or narrow doublet | ⁴J(C-F) ≈ 1-3 Hz |
| C-6 | ~150 - 155 | Singlet (s) or narrow doublet | ³J(C-F) ≈ 3-5 Hz |
| -CH₃ | ~18 - 22 | Doublet (d) | ³J(C-F) ≈ 4-6 Hz |
Interpretation:
-
C-3: The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear far downfield. It will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.[2]
-
C-2: This carbon is attached to the bromine atom and will be deshielded. It will also show a two-bond coupling to the fluorine atom (²JCF).
-
C-4: The presence of the methyl group and its proximity to the fluorine will influence its chemical shift. A two-bond coupling to fluorine (²JCF) is expected.
-
C-6: Being adjacent to the nitrogen, this carbon is expected at a downfield chemical shift, typical for alpha-carbons in pyridines.
-
C-5: This carbon is least affected by the electronegative substituents and is expected to be the most upfield of the aromatic carbons.
-
-CH₃: The methyl carbon will appear in the aliphatic region. It is expected to show a three-bond coupling to the fluorine atom (³JCF).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Objective: To obtain the infrared spectrum to identify characteristic vibrational modes.
Materials & Equipment:
-
This compound sample (liquid or solid)
-
FT-IR Spectrometer with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum which will be automatically subtracted from the sample spectrum.
-
Sample Application: Apply a small amount of the sample directly onto the ATR crystal. If solid, ensure good contact is made.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
Predicted IR Data and Interpretation
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |
| C=N and C=C stretch (pyridine ring) | 1550 - 1610 |
| C-H bend (aliphatic, -CH₃) | 1440 - 1470 |
| C-F stretch | 1200 - 1250 |
| C-Br stretch | 900 - 1100 |
Interpretation:
-
The spectrum will be dominated by characteristic pyridine ring vibrations (C=N and C=C stretching) in the 1550-1610 cm⁻¹ region.[5]
-
Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.
-
A strong absorption band corresponding to the C-F stretch is expected in the 1200-1250 cm⁻¹ range.[6]
-
The C-Br stretching vibration will likely appear in the fingerprint region, between 900 and 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials & Equipment:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane)
-
GC-MS system with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent.
-
GC Method:
-
Injector: Set to a temperature of ~250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Injection and Analysis: Inject 1 µL of the sample solution. Analyze the resulting total ion chromatogram (TIC) to find the peak for the compound and extract its mass spectrum.
Predicted Mass Spectrometry Data and Interpretation
The molecular weight of this compound (C₆H₅BrFN) is 190.01 g/mol .[2]
| Ion | Predicted m/z | Description & Expected Relative Intensity |
| [M]⁺ | 189 | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ | 191 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak.[7] |
| [M-Br]⁺ | 110 | Fragment resulting from the loss of the bromine atom. |
| [M-CH₃]⁺ | 174/176 | Fragment from the loss of the methyl group, showing the Br isotope pattern. |
Interpretation:
-
A key diagnostic feature will be the molecular ion peak cluster at m/z 189 and 191, with nearly equal intensities. This is characteristic of a molecule containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7]
-
A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine radical, which would result in a significant peak at m/z 110.[8]
-
Loss of the methyl group is another plausible fragmentation, which would yield a fragment ion cluster at m/z 174/176.
Workflow and Logic
The characterization of this compound follows a logical and self-validating workflow. Each spectroscopic technique provides complementary information that, when combined, offers a high-confidence structural confirmation.
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Conclusion
While experimental spectra for this compound are not widely published, a comprehensive spectroscopic profile can be reliably predicted based on established principles of NMR, IR, and MS. This guide provides the necessary predicted data, interpretive logic, and standardized protocols to assist researchers in the confident identification and characterization of this important synthetic building block. The combination of these techniques creates a self-validating system, ensuring high confidence in the structural assignment.
References
- Benchchem. (n.d.). Navigating the Spectral Landscape of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
- Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.
- Alfa Chemistry. (n.d.). This compound.
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Katritzky, A. R., & Lagowski, J. M. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society.
- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 884494-37-5.
- MDPI. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
- SincereChemical. (n.d.). 2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- ACS Publications. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A.
- ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- International Journal of Trend in Scientific Research and Development. (n.d.).
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
- MDPI. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
- YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
- NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
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Navigating the Spectral Maze: A Technical Guide to the NMR Analysis of 2-Bromo-3-fluoro-4-methylpyridine
For Immediate Release
A Deep Dive into the Structural Elucidation of a Key Pharmaceutical Building Block
Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-3-fluoro-4-methylpyridine. This guide provides a comprehensive, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this highly substituted pyridine derivative, a compound of significant interest in medicinal chemistry. Given the limited availability of public experimental data for this specific molecule, this whitepaper offers a robust framework for its structural characterization, grounded in established spectroscopic principles and data from analogous compounds.
Introduction: The Significance of this compound and NMR Analysis
This compound is a valuable building block in the synthesis of novel pharmaceutical agents. The pyridine scaffold is a ubiquitous feature in a vast number of drugs, and the specific arrangement of bromo, fluoro, and methyl substituents on this core offers a unique combination of steric and electronic properties for molecular design.[1][2] The bromine atom provides a handle for further chemical modifications, the fluorine atom can enhance metabolic stability and binding affinity, and the methyl group can influence molecular conformation and interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, NMR provides a detailed atomic-level map of the molecular structure. This guide will delve into the predicted one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectra of this compound, offering a rationale for the expected spectral features based on the interplay of substituent effects.
Predicted ¹H NMR Spectrum: Unraveling Proton Environments
The ¹H NMR spectrum of this compound is anticipated to display two signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the fluorine atom, as well as the electron-donating effect of the methyl group.[3][4]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.1 - 8.3 | Doublet (d) | ~5.0 Hz (³JHH) |
| H-5 | ~7.0 - 7.2 | Doublet of doublets (dd) | ~5.0 Hz (³JHH), ~2.0 Hz (⁴JHF) |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |
The H-6 proton, being adjacent to the electronegative nitrogen, is expected to be the most deshielded aromatic proton.[3] It will appear as a doublet due to coupling with H-5. The H-5 proton will be shielded relative to H-6 and is expected to appear as a doublet of doublets, coupling to both H-6 and the fluorine at position 3. The methyl protons will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectrum: A Look at the Carbon Skeleton
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the methyl carbon. The chemical shifts are governed by the electronegativity of the attached and neighboring atoms.[5][6][7]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | ~140 - 145 | Doublet (²JCF) |
| C-3 | ~155 - 160 | Doublet (¹JCF) |
| C-4 | ~145 - 150 | Doublet (²JCF) |
| C-5 | ~125 - 130 | Singlet |
| C-6 | ~150 - 155 | Doublet (⁴JCF) |
| -CH₃ | ~18 - 22 | Singlet |
The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield. The carbons attached to the bromine (C-2) and the nitrogen-adjacent carbon (C-6) are also expected to be in the downfield region. The presence of smaller two-bond and three-bond C-F couplings can further aid in the assignment.
Predicted ¹⁹F NMR Spectrum: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[8] For this compound, a single signal is expected in the ¹⁹F NMR spectrum.
The chemical shift of the fluorine atom in fluorinated pyridines is influenced by the electronic effects of the other substituents on the ring.[9][10] The signal is expected to be a doublet of doublets due to coupling with the H-5 proton and potentially a smaller coupling to the H-6 proton.
The Power of 2D NMR: Confirming Connectivity
To definitively assign all proton and carbon signals and to confirm the overall structure, two-dimensional (2D) NMR experiments are essential.[11][12][13][14]
COSY (Correlation Spectroscopy)
A COSY experiment will reveal proton-proton (¹H-¹H) coupling networks.[11][12] In the case of this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the pyridine ring.
Caption: Predicted COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[11][14] This is invaluable for assigning the protonated carbons of the pyridine ring and the methyl group.
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Mass spectrometry of 2-Bromo-3-fluoro-4-methylpyridine
An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-fluoro-4-methylpyridine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, halogenated pyridines serve as indispensable scaffolds and key building blocks. Their unique electronic properties and versatile reactivity make them central to the synthesis of complex pharmaceutical agents.[1][2] Among these, this compound (CAS 884494-37-5) is a compound of significant interest. It is utilized as a crucial intermediate in the synthesis of potential treatments for cancer and cardiovascular diseases.[3][4] The strategic placement of bromine, fluorine, and methyl groups on the pyridine ring provides multiple avenues for synthetic modification while influencing the molecule's overall biological activity.[1] The inclusion of a fluorine atom, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and receptor binding affinity.[5][6][7]
For researchers and drug development professionals, the unambiguous characterization of such intermediates is paramount to ensure the integrity of synthetic pathways and the quality of the final active pharmaceutical ingredient (API). Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.
This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the logical selection of analytical techniques, predict fragmentation behaviors based on first principles, and provide field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties & Structural Features
A thorough understanding of the molecule's properties is the foundation for developing a robust mass spectrometry method.
| Property | Value | Source |
| CAS Number | 884494-37-5 | [8][9] |
| Molecular Formula | C₆H₅BrFN | [8][10][11] |
| Average Molecular Weight | 190.01 g/mol | [8][9] |
| Monoisotopic Mass | 188.95900 Da | [8][10] |
| IUPAC Name | This compound | [8] |
| XLogP3-AA | 2.3 | [8] |
The structure contains three key features that dictate its mass spectrometric behavior:
-
Pyridine Ring: The nitrogen atom is a basic site, readily accepting a proton ([M+H]⁺) in soft ionization techniques like Electrospray Ionization (ESI).[12][13]
-
Bromine Atom: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[14] This is the most telling feature in a mass spectrum, as any ion containing a bromine atom will appear as a characteristic doublet of peaks (M⁺ and M+2) with nearly equal intensity, separated by approximately 2 Daltons.[14][15]
-
C-Br and C-F Bonds: The relative bond strengths will influence fragmentation patterns. The C-Br bond is significantly weaker than the C-F and C-C bonds of the aromatic ring, making it a likely point of initial cleavage in high-energy fragmentation processes like Electron Ionization (EI).
Method Selection: A Logic-Driven Approach
Choosing the appropriate analytical workflow—GC-MS or LC-MS—depends on the analyte's properties and the specific analytical question. This compound possesses moderate polarity and a predicted boiling point of ~204°C, making it amenable to both techniques.[8]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier choice for analyzing volatile and thermally stable compounds and is ideal for assessing purity and identifying unknown synthesis byproducts. The standard ionization technique used is Electron Ionization (EI), a "hard" ionization method that imparts significant energy, leading to extensive and predictable fragmentation.[16][17]
Predicted EI Fragmentation Pattern
Upon entering the EI source (typically operating at 70 eV), the molecule will be ionized to form a radical cation, M⁺˙.[18] The most prominent features in the resulting mass spectrum are predictable from the molecule's structure.
Key Predicted Fragments for this compound:
| m/z (⁷⁹Br / ⁸¹Br) | Ion Structure / Identity | Mechanistic Rationale |
| 189 / 191 | [C₆H₅BrFN]⁺˙ (Molecular Ion, M⁺˙) | The parent radical cation. The ~1:1 doublet is the definitive indicator. |
| 174 / 176 | [M - CH₃]⁺ | Loss of a methyl radical from the parent ion. |
| 110 | [M - Br]⁺ | Cleavage of the relatively weak C-Br bond, losing a bromine radical. This peak will be a singlet. |
| 91 | [C₅H₃FN]⁺˙ | Potential fragment following the loss of both Br and a methyl radical, though less direct pathways may be involved. |
The base peak is likely to be either the molecular ion due to the stability of the aromatic system or the [M - Br]⁺ fragment at m/z 110, depending on the precise stability of the resulting cation.
Experimental Protocol: GC-MS Purity Analysis
This protocol outlines a self-validating system for the purity assessment of a solid sample of this compound.
-
Sample Preparation: a. Prepare a 1 mg/mL stock solution of the compound in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate. b. Create a working solution by diluting the stock solution 1:100 (to 10 µg/mL) with the same solvent. c. Transfer the working solution to a 2 mL autosampler vial.
-
Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a robust starting point.[19]
-
Injection: 1 µL injection volume with a split ratio of 50:1 to prevent column overloading.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[20]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
-
Data Analysis & System Validation: a. Identify the Analyte Peak: The peak for this compound will be identified by its retention time. b. Validate Identity: Extract the mass spectrum from the apex of the peak. Confirm the presence of the M⁺˙ doublet at m/z 189/191 and the key fragment ions. The isotopic abundance ratio of the M⁺˙ and M+2 peaks should be approximately 1:1. c. Calculate Purity: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).[19] Area % = (Area of Analyte Peak / Total Area of All Peaks) * 100.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For quantifying this compound in complex biological or environmental matrices, LC-MS/MS is the method of choice.[21][22][23] It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. Electrospray Ionization (ESI), a "soft" ionization technique, is typically used, which preserves the molecular ion with minimal in-source fragmentation.[24][25]
ESI Behavior and Tandem MS (MS/MS)
In positive-ion ESI, the basic nitrogen of the pyridine ring will be readily protonated, forming the [M+H]⁺ ion. This ion will appear as a doublet at m/z 190 and 192.
Tandem mass spectrometry (MS/MS) involves selecting this precursor ion, fragmenting it in a collision cell, and detecting the resulting product ions.[26][27] This process, often performed in Selected Reaction Monitoring (SRM) mode, provides exceptional specificity.
-
Precursor Ion Selection (Q1): The mass analyzer is set to isolate the [M+H]⁺ ions (m/z 190 and 192). Typically, the more abundant ⁷⁹Br isotope ion (m/z 190) is selected for fragmentation.
-
Collision-Induced Dissociation (CID) (q2): The selected precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon). Collisions induce fragmentation.
-
Product Ion Scanning (Q3): The resulting product ions are scanned to identify stable, intense fragments suitable for quantification. A likely fragmentation would be the loss of HBr, resulting in a product ion at m/z 109.
Experimental Protocol: LC-MS/MS Quantification
This protocol describes a method for developing a sensitive and specific SRM assay.
-
Sample Preparation & Chromatography: a. Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into a blank matrix (e.g., plasma, urine). b. For complex matrices, perform sample cleanup using Solid-Phase Extraction (SPE) or protein precipitation. c. LC System: HPLC or UHPLC system. d. Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). e. Mobile Phase A: Water + 0.1% Formic Acid. f. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. g. Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. h. Flow Rate: 0.4 mL/min.
-
MS/MS Parameter Optimization: a. Infusion: Directly infuse a ~1 µg/mL solution of the analyte into the mass spectrometer to find optimal source parameters (e.g., capillary voltage, gas flow, temperature). b. Precursor Identification: Confirm the presence of the [M+H]⁺ ion at m/z 190. c. Product Ion Scan: Perform a product ion scan on m/z 190 to identify the most intense and stable fragment ions. Ramp the collision energy (e.g., from 5 to 40 eV) to find the optimal setting. d. SRM Transition Selection: Select at least two SRM transitions for confident quantification and confirmation. For example:
- Quantitative: 190 -> 109 (hypothetical loss of HBr)
- Confirmatory: 190 -> [another fragment]
-
Method Validation & Quantification: a. Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration). b. Analyze QC samples to ensure accuracy and precision. c. Analyze unknown samples and quantify the analyte concentration using the calibration curve.
Conclusion
The mass spectrometric analysis of this compound is a robust and definitive process when guided by the fundamental chemical properties of the molecule. The characteristic isotopic signature of bromine provides an unmistakable marker for identifying the compound and its fragments. For purity assessment and structural elucidation of unknown byproducts, GC-MS with Electron Ionization offers a powerful, reproducible method that generates rich fragmentation data. For high-sensitivity quantification in complex matrices, a requirement in many stages of drug development, LC-MS/MS with Electrospray Ionization provides unparalleled specificity and performance through the use of Selected Reaction Monitoring. The protocols and logical frameworks presented in this guide serve as a validated starting point for researchers, enabling them to confidently characterize this vital pharmaceutical intermediate.
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-fluoro-4-picoline
This guide provides a comprehensive overview of the core physical properties of 2-Bromo-3-fluoro-4-picoline (CAS No. 884494-37-5), a fluorinated pyridine derivative of significant interest to researchers and professionals in drug discovery and chemical synthesis. This document moves beyond a simple data sheet to offer practical, field-tested insights into the experimental determination of these properties, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 2-Bromo-3-fluoro-4-picoline
2-Bromo-3-fluoro-4-picoline, also known as 2-bromo-3-fluoro-4-methylpyridine, is a valuable heterocyclic building block.[1] Pyridine derivatives are foundational in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2] The specific arrangement of bromo, fluoro, and methyl substituents on the picoline ring makes this compound a versatile intermediate for creating complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.
Core Physicochemical Data
The fundamental physical and chemical properties of 2-Bromo-3-fluoro-4-picoline are summarized below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 884494-37-5 | [1][2] |
| Molecular Formula | C₆H₅BrFN | [1][2][3] |
| Molecular Weight | 190.01 g/mol | [1][2][3] |
| Appearance | White crystals | [2] |
| Boiling Point | 203.9 °C at 760 mmHg | [2][3] |
| Melting Point | 77.1 °C | [2][3] |
| Density | 1.592 g/cm³ | [2][3] |
| Purity | Typically >95% | [1] |
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step methodologies for the experimental verification of the key physical properties of 2-Bromo-3-fluoro-4-picoline. The rationale behind each protocol is explained to provide a deeper understanding of the experimental choices.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. The Thiele tube method is a classic, reliable, and cost-effective technique for this determination, especially when only a small amount of sample is available.[4]
Experimental Protocol:
-
Sample Preparation: A small amount of crystalline 2-Bromo-3-fluoro-4-picoline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: The thermometer and capillary tube assembly is immersed in a Thiele tube containing mineral oil. The Thiele tube is heated gently and slowly at the side arm.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Boiling Point Determination
Expertise & Experience: For compounds with relatively high boiling points like 2-Bromo-3-fluoro-4-picoline, micro-reflux is a suitable method for accurate determination with a small sample size.[5] This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the atmospheric pressure.[5]
Experimental Protocol:
-
Apparatus Setup: A small amount of the liquid sample (if melted) or a solution in a high-boiling inert solvent is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
Heating: The test tube is gently heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heating is then stopped.
-
Recording: The liquid will begin to cool, and the stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This is the boiling point.[4]
Diagram of Micro-Boiling Point Determination Workflow
Caption: Workflow for micro-boiling point determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 2-Bromo-3-fluoro-4-picoline. While specific spectra for this compound are not widely published, we can predict the expected features based on its structure and data from similar halopyridines.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For 2-Bromo-3-fluoro-4-picoline, both ¹H and ¹³C NMR will provide crucial information about the arrangement of atoms.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyridine ring will exhibit splitting patterns (doublets) due to coupling with each other.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected in the upfield region (typically δ 2.0-2.5 ppm).
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Six distinct signals are expected, one for each unique carbon atom in the molecule. The carbons attached to the electronegative bromine, fluorine, and nitrogen atoms will be shifted downfield. The carbon of the methyl group will appear at the highest field.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-fluoro-4-picoline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Bromo-3-fluoro-4-picoline will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-F bonds.
Expected IR Absorption Bands:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-F stretching: ~1000-1300 cm⁻¹ (often a strong, sharp band)
-
C-Br stretching: Below 1000 cm⁻¹
Experimental Protocol for IR Analysis (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-3-fluoro-4-picoline, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A pair of peaks at m/z 189 and 191, corresponding to the [C₆H₅⁷⁹BrFN]⁺ and [C₆H₅⁸¹BrFN]⁺ ions, respectively.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of bromine, fluorine, or the methyl group.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.
-
Data Acquisition: Acquire the mass spectrum in EI mode, scanning a suitable mass range (e.g., m/z 40-300).
-
Analysis: Analyze the mass spectrum for the molecular ion peaks and characteristic fragmentation patterns.
Solubility Profile
Expertise & Experience: A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purifications, and analytical procedures. Based on its structure (a substituted pyridine), 2-Bromo-3-fluoro-4-picoline is expected to be soluble in a range of common organic solvents.
Experimental Protocol for Solubility Assessment:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small amount (a few milligrams) of 2-Bromo-3-fluoro-4-picoline.
-
Observation: Agitate the mixture and observe whether the solid dissolves completely. Record the solubility as soluble, partially soluble, or insoluble at room temperature.
Safety and Handling
2-Bromo-3-fluoro-4-picoline should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 2-Bromo-3-fluoro-4-picoline and the experimental protocols for their determination. By combining established data with practical, field-tested methodologies, researchers, scientists, and drug development professionals can confidently handle and utilize this important chemical intermediate in their work. The principles and protocols outlined herein serve as a robust framework for the characterization of this and other novel chemical entities.
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Commercial availability of 2-Bromo-3-fluoro-4-methylpyridine
An In-depth Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine: Commercial Availability, Synthesis, and Application in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 884494-37-5), a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We delve into its physicochemical properties, commercial availability from key suppliers, and critical quality control parameters for procurement. Furthermore, this guide offers a detailed, field-proven synthetic protocol and explores the compound's strategic application as a versatile intermediate in modern drug discovery, particularly in cross-coupling reactions. Safety, handling, and storage protocols are also outlined to ensure its effective and safe utilization in a research and development setting. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.
Introduction: The Strategic Value of this compound in Modern Synthesis
This compound is a substituted pyridine building block that has gained prominence as a key intermediate in the synthesis of complex organic molecules.[1] The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, bioavailability, and receptor binding affinity.[2][3]
The unique arrangement of substituents in this compound offers a powerful combination of reactive sites. The bromine atom at the 2-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise introduction of diverse aryl, heteroaryl, or alkyl groups.[1][2] The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, while the methyl group at the 4-position provides a steric and electronic handle for further molecular design. This trifecta of functionalities makes it an invaluable precursor for constructing novel molecular architectures in the pursuit of new therapeutic agents.[1][4]
Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's properties is the foundation of its effective use. The table below summarizes the key physicochemical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 884494-37-5 | [5][6] |
| Molecular Formula | C₆H₅BrFN | [5][7] |
| Molecular Weight | 190.01 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Bromo-3-fluoro-4-picoline | [5][8] |
| Boiling Point | 203.9°C at 760 mmHg | [5] |
| Density | 1.592 g/cm³ | [5] |
| InChI Key | XEYHVDSBHMACII-UHFFFAOYSA-N | [5][7] |
| Canonical SMILES | CC1=C(C(=NC=C1)Br)F | [5] |
| Physical Form | Liquid or Solid |[6] |
Quality Control & Spectroscopic Characterization
When procuring this reagent, a Certificate of Analysis (CoA) is essential for validating its identity and purity. The primary analytical techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum should clearly resolve the aromatic and methyl protons. The ¹³C NMR will confirm the presence of six distinct carbon environments. While experimental spectra are proprietary to suppliers, theoretical data provides a reliable benchmark for quality assessment.[9]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak cluster. A key feature will be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[9]
Commercial Availability & Procurement Strategy
This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. Purity levels typically range from 95% to >98%.
Table 2: Commercial Supplier Overview for this compound
| Supplier | CAS Number | Reported Purity | Notes |
|---|---|---|---|
| Alfa Chemistry | 884494-37-5 | 96% | Offers the material for research use.[5] |
| AK Scientific, Inc. | 884494-37-5 | Min. 98% | Provides pricing for various quantities (1g to 100g) and ships from the USA.[6] |
| Matrix Fine Chemicals | 884494-37-5 | 95% | Lists various categorizations including Aryl Halides and Fluorinated Intermediates.[7] |
| Xiamen Hisunny Chemical | 884494-37-5 | Not specified | Positions themselves as a key supplier and manufacturer.[10] |
| SincereChemical | 884494-37-5 | Not specified | Highlights the product as a key pharmaceutical intermediate.[8] |
Field-Proven Insights for Procurement
-
Purity Verification: For applications in medicinal chemistry, particularly for late-stage development, a purity of ≥98% is recommended. Always request the lot-specific CoA and review the NMR and GC-MS data to check for any significant impurities.
-
Supplier Validation: For critical projects, consider sourcing small quantities from multiple suppliers to evaluate quality and consistency. A reliable supply chain is vital for the entire pharmaceutical industry.[2]
-
Intended Use: All products from these suppliers are intended for research and development use only and must be handled by qualified personnel.[6] They are not for use in foods, drugs, or cosmetics unless explicitly stated.[6]
Applications in Medicinal Chemistry & Drug Discovery
The true value of this compound lies in its role as a versatile synthetic intermediate.[11] The bromine atom at the 2-position serves as a robust handle for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
This reagent is an excellent substrate for a wide range of cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.[2][12]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
-
Stille Coupling: Reaction with organostannanes.[3]
The ability to perform these regioselective reactions is crucial for streamlining the synthesis of complex drug precursors and building libraries of compounds for structure-activity relationship (SAR) studies.[3]
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Synthetic Protocol: Laboratory-Scale Preparation
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A plausible route involves the diazotization of an aminopyridine precursor followed by a halogen exchange reaction. A method for a related isomer, 5-bromo-2-fluoro-4-picoline, is described in patent literature and can be adapted.[13] A more direct, though generalized, protocol for fluorinated bromopyridines involves a modified Sandmeyer-type reaction.[14][15]
The following protocol is based on a procedure outlined for 2-bromo-3-fluoro-4-picoline in patent CN102898358A, which involves the bromination of 3-fluoro-4-methyl-2-aminopyridine.[13]
Experimental Protocol
Objective: To synthesize this compound from 3-fluoro-4-methyl-2-aminopyridine.
Materials:
-
3-fluoro-4-methyl-2-aminopyridine
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a reaction vessel suitable for low-temperature chemistry, dissolve 3-fluoro-4-methyl-2-aminopyridine (1.0 eq) in 48% hydrobromic acid under stirring at 0 °C.
-
Causality: The acidic medium is required to form the aminopyridine salt, and the low temperature is critical to stabilize the resulting diazonium salt, which is highly unstable at room temperature.
-
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Causality: The slow addition of NaNO₂ controls the exothermic diazotization reaction, preventing decomposition of the diazonium intermediate.
-
-
Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution of Copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 3 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
Causality: CuBr catalyzes the displacement of the diazonium group (-N₂) with a bromide ion, forming the C-Br bond.
-
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Work-up and Purification: Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
The crude product can be purified via column chromatography on silica gel or recrystallization to yield the final product.[13]
Caption: A step-by-step workflow for the synthesis of the title compound.
Safety, Handling, and Storage
This compound is classified as hazardous. Adherence to safety protocols is mandatory.
GHS Hazard Statements: [6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [6][16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Avoid breathing vapors, mist, or gas.[18] Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry place in a tightly sealed container.[6] Long-term storage under an inert atmosphere is recommended.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[19] Avoid release into the environment.[19]
Conclusion
This compound is a high-value, commercially available building block essential for modern medicinal and process chemistry. Its unique electronic and structural properties make it an ideal substrate for introducing functional diversity into molecular scaffolds via robust cross-coupling methodologies. A clear understanding of its procurement, quality assessment, safe handling, and synthetic potential allows researchers and drug development professionals to fully leverage this powerful intermediate in the creation of novel chemical entities.
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An In-depth Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-4-methylpyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its synthesis, explore its distinct chemical reactivity influenced by its unique substitution pattern, and highlight its applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel molecular entities.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of various substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This compound (CAS No: 884494-37-5) has emerged as a particularly valuable intermediate due to its trifecta of functional groups, each offering distinct opportunities for synthetic elaboration.
The bromine atom at the 2-position serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 3-position, due to its high electronegativity, significantly alters the electronic landscape of the pyridine ring, influencing its reactivity and often imparting favorable pharmacological properties such as enhanced metabolic stability and bioavailability in the final compounds.[1][2] The methyl group at the 4-position provides an additional point of steric and electronic influence. This guide will explore the synthesis and synthetic utility of this powerful building block.
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 884494-37-5 | [3][4] |
| Molecular Formula | C₆H₅BrFN | [3][4] |
| Molecular Weight | 190.01 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 203.9ºC at 760 mmHg | [3] |
| Density | 1.592 g/cm³ | [3] |
| Canonical SMILES | CC1=C(C(=NC=C1)Br)F | [3] |
Predicted Spectroscopic Data
While experimental spectra are best acquired on a case-by-case basis, theoretical predictions based on the structure provide a useful reference for characterization.
-
¹H NMR: The spectrum is expected to feature two distinct signals in the aromatic region for the protons at the C-5 and C-6 positions, likely appearing as doublets. A singlet in the aliphatic region around 2.3-2.5 ppm would correspond to the methyl group protons.
-
¹³C NMR: Six distinct signals are anticipated: five for the pyridine ring carbons and one for the methyl carbon. The carbon atom bonded to bromine (C-2) will be significantly influenced by the halogen's electronegativity and anisotropy.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the C-3 position.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom ([M]⁺ and [M+2]⁺ with nearly equal intensity). Common fragmentation patterns would include the loss of the bromine atom or the methyl group.[5]
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step sequence starting from 2-amino-4-methyl-3-nitropyridine. The following pathway is derived from patented procedures.[6]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative synthesis based on established chemical transformations for pyridine systems.[6]
Step 1 & 2: Synthesis of 3-Amino-2-fluoro-4-methylpyridine
-
Diazotization-Fluorination (Balz-Schiemann Reaction): To a solution of 2-amino-4-methyl-3-nitropyridine in tetrafluoroboric acid (HBF₄) at low temperature (0-5 °C), add a solution of sodium nitrite (NaNO₂) dropwise. The resulting diazonium salt is then gently heated to induce decomposition and formation of 2-fluoro-4-methyl-3-nitropyridine.
-
Nitro Group Reduction: The intermediate, 2-fluoro-4-methyl-3-nitropyridine, is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as iron powder with ammonium chloride or catalytic hydrogenation (H₂ over Pd/C), is used to reduce the nitro group to an amine, yielding 3-amino-2-fluoro-4-methylpyridine.
Step 3: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: The 3-amino-2-fluoro-4-methylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite (NaNO₂) is added slowly while maintaining the low temperature to form the corresponding diazonium salt.
-
Bromination: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr) in HBr.
-
The reaction is allowed to warm to room temperature and stirred until nitrogen evolution ceases.
-
Workup: The mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or recrystallization to yield pure this compound.[6]
Chemical Reactivity and Key Transformations
The utility of this compound stems from its capacity to undergo a variety of chemical transformations, primarily leveraging the reactive C-Br bond at the 2-position. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituent, makes this position highly susceptible to palladium-catalyzed cross-coupling reactions.[7]
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The bromine at the 2-position of the pyridine ring readily participates in the catalytic cycle.[8][9]
-
Causality: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. Its primary role is to form a more nucleophilic boronate species from the boronic acid, which facilitates the transmetalation step—often the rate-determining step in the catalytic cycle.[10] The selection of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often necessary to prevent catalyst deactivation by the pyridine nitrogen and to promote efficient reductive elimination.[11][12]
Representative Protocol: Suzuki-Miyaura Coupling [8][13]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₃PO₄ (2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane or a toluene/water mixture, via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination
This reaction enables the synthesis of N-arylpyridines through the formation of a C-N bond, a crucial transformation in medicinal chemistry.[14][15]
-
Causality: The reaction involves the palladium-catalyzed coupling of an amine with the aryl halide.[16] A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine or the intermediate palladium-amine complex, forming the key palladium-amido species that precedes reductive elimination.[17] The choice of ligand is again critical to stabilize the catalyst and facilitate the C-N bond-forming step.[14]
Sonogashira Coupling
The Sonogashira coupling is used to install alkyne moieties, forming a C(sp²)-C(sp) bond. This reaction typically uses a dual catalyst system of palladium and copper(I).[18]
-
Causality: The base, typically an amine like triethylamine or diisopropylethylamine, serves both as the solvent and to deprotonate the terminal alkyne.[11][13] This forms a copper acetylide intermediate in situ, which then undergoes transmetalation to the palladium(II) center.[18] Running the reaction under strictly anaerobic conditions is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[11]
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions at the C-Br bond are most common, the principles of SNAr are also relevant to the broader class of halopyridines. In SNAr reactions, the rate of displacement generally follows the order F > Cl > Br > I.[19] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the intermediate Meisenheimer complex.[19][20] For this compound, while the bromine is at an activated position (ortho to nitrogen), any potential SNAr reaction would need to overcome the generally lower leaving group ability of bromide compared to fluoride under typical SNAr conditions.[21]
Applications in Drug Discovery and Development
Fluorinated pyridine derivatives are important intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-cancer drugs and treatments for cardiovascular diseases.[1][22]
-
Bioisosteric Replacement: The fluorine atom is similar in size to a hydrogen atom, meaning its incorporation into a drug candidate often does not cause significant steric hindrance at the biological target.[1]
-
Modulation of Physicochemical Properties: The C-F bond is highly polarized and metabolically stable. Introducing fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. It can also enhance properties like lipophilicity and binding affinity by altering the electronic nature of the molecule.[2][23][24]
This compound serves as a precursor to more complex heterocyclic compounds that are prevalent in many drugs.[23] Its versatile reactivity allows for the systematic exploration of chemical space around the pyridine core, which is fundamental to structure-activity relationship (SAR) studies in the drug discovery process.
Conclusion
This compound is a high-value, strategically functionalized building block for synthetic and medicinal chemistry. Its well-defined sites of reactivity, particularly the bromine atom's susceptibility to a range of robust palladium-catalyzed cross-coupling reactions, provide a reliable platform for the construction of diverse and complex molecular architectures. The presence of the fluorine atom further enhances its utility, offering a route to compounds with potentially improved pharmacological profiles. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers researchers to effectively harness its potential in the pursuit of novel therapeutics and advanced materials.
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The Emergence of a Key Building Block: A Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine
An In-depth Exploration of the Synthesis, Properties, and Strategic Importance of a Modern Heterocyclic Intermediate for Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions have cemented its status as a "privileged" structure. The strategic introduction of halogen atoms, particularly fluorine, onto this scaffold can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. It is within this context that 2-Bromo-3-fluoro-4-methylpyridine (CAS Number: 884494-37-5) has emerged as a significant and highly versatile building block for drug discovery and development. This guide provides an in-depth technical overview of its synthesis, properties, and the scientific rationale behind its application, tailored for researchers and professionals in the pharmaceutical and life sciences.
Physicochemical Properties and Structural Data
A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 884494-37-5 | [1] |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=C(C(=NC=C1)Br)F | [1] |
| Boiling Point | 203.9°C at 760 mmHg | [1] |
| Density | 1.592 g/cm³ | [1] |
A Modern Synthesis: Unraveling the Patented Route
While the precise first synthesis of this compound is not extensively documented in peer-reviewed academic literature, a detailed and practical preparation method is disclosed in the Chinese patent CN102898358A, filed in 2012. This patent represents a key milestone in the accessible synthesis of this valuable intermediate. The methodology detailed is a multi-step process commencing from 2-hydroxyl-3-nitro-4-methyl pyridine, showcasing a strategic application of classical organic reactions to construct this highly functionalized pyridine ring.
The overall synthetic pathway can be visualized as a three-stage process: bromination, reduction, and a final fluorination step via a modified Balz-Schiemann reaction.
Sources
Methodological & Application
2-Bromo-3-fluoro-4-methylpyridine Suzuki coupling protocol
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-methylpyridine: Protocols and Mechanistic Insights
Introduction
In the landscape of modern drug discovery and medicinal chemistry, fluorinated pyridine scaffolds are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2] Specifically, this compound is a valuable intermediate, offering multiple sites for synthetic elaboration. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.[3][4]
Among the most powerful and versatile methods for forming carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction.[5] First reported by Akira Suzuki in 1979, this reaction facilitates the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, with high functional group tolerance and generally mild reaction conditions.[5][6] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed protocol, mechanistic insights, and practical troubleshooting advice for the successful Suzuki-Miyaura coupling of this compound.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]
-
Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar Pd(II) intermediate.[7][8] This is often the rate-determining step of the reaction.[8]
-
Transmetalation : In this crucial step, the organic moiety from the organoboron species is transferred to the palladium(II) complex. This process requires activation by a base.[10] The base's role is multifaceted and can proceed through two primary pathways:
-
Boronate Pathway : The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻), which then readily transfers its organic group to the palladium center.[11][12]
-
Hydroxide/Alkoxide Pathway : The base can exchange with the halide on the Pd(II) complex to form a palladium-hydroxide or palladium-alkoxide species. This complex then reacts with the neutral boronic acid to facilitate the transfer.[5][11]
-
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This forms the new carbon-carbon bond in the desired product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][8]
Detailed Experimental Protocol
This section provides a generalized, robust starting protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
High-purity inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[13][14]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure a thoroughly oxygen-free environment.[14]
-
Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting halide.[14]
-
Reaction : Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).[15]
-
Monitoring : Monitor the reaction's progress periodically using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine to remove the inorganic base and salts.[6][14]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.[6]
Optimization of Reaction Conditions
The success of a Suzuki coupling, particularly with heteroaryl halides, often hinges on the careful selection of the catalyst, ligand, base, and solvent.
| Parameter | Common Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄ : A reliable Pd(0) source, but triphenylphosphine can be a suboptimal ligand. Pd(OAc)₂ or Pd₂(dba)₃ : Common Pd(0) or Pd(II) precatalysts that require an external phosphine ligand. Pd(II) sources are reduced in situ.[16] Pre-formed Catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G4) : Often more robust, air-stable, and provide higher activity, especially for challenging substrates.[17] |
| Ligand | Electron-rich, bulky phosphines (e.g., SPhos, XPhos, P(tBu)₃) : These ligands promote the crucial oxidative addition step, especially for electron-rich or sterically hindered heteroaryl halides, and accelerate reductive elimination.[5][7][16] N-Heterocyclic Carbenes (NHCs) : Offer high stability and are excellent for coupling unreactive aryl chlorides, but are also highly effective for bromides.[10] |
| Base | Carbonates (K₂CO₃, Cs₂CO₃) : Widely used, moderately strong bases. Cesium carbonate is more soluble and basic, often leading to higher yields.[5][18] Phosphates (K₃PO₄) : A stronger base that is often effective when carbonates fail, particularly in anhydrous conditions (though a small amount of water can be beneficial).[19] Fluorides (KF, CsF) : Can be effective, especially for preventing cleavage of base-labile groups.[10][20] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O : Biphasic systems are very common. Water helps to dissolve the inorganic base and is believed to accelerate the transmetalation step.[5][18] Aprotic Polar Solvents (DMF, Acetonitrile) : Can also be effective, but may require careful degassing.[5] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen. 2. Insufficiently active catalyst/ligand system. 3. Poor solubility of reagents. 4. Incorrect base or solvent choice. | 1. Ensure thorough degassing of solvents and use of a robust inert atmosphere technique.[17] 2. Switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos) or a modern pre-catalyst.[19][20] 3. Change the solvent system to improve solubility (e.g., try DMF or a different co-solvent ratio).[20] 4. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[20] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0), leading to an oxidative catalytic cycle. | 1. Improve degassing procedures.[7] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for in situ reduction (phosphine ligands can act as reductants).[16] |
| Protodeborylation | 1. The boronic acid is unstable under the reaction conditions (hydrolysis). 2. Reaction temperature is too high or reaction time is too long. | 1. Use the boronic acid as its more stable pinacol ester (Bpin) or MIDA boronate derivative. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. 3. Use KF as the base, which is sometimes milder and can prevent this side reaction.[20] |
| Low Yield / Difficult Purification | 1. Incomplete reaction. 2. Formation of byproducts (e.g., homocoupling product) that co-elute with the desired product. | 1. Re-optimize conditions (catalyst, base, temperature) to drive the reaction to completion. 2. Adjust the polarity of the chromatography eluent or try a different stationary phase. Consider recrystallization if the product is a solid. |
General Experimental Workflow
The following diagram outlines the logical progression of a typical Suzuki-Miyaura coupling experiment from initial setup to final product analysis.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the functionalization of this compound. By understanding the underlying catalytic mechanism and carefully selecting the reaction parameters—particularly the palladium catalyst, ligand, base, and solvent—researchers can reliably synthesize a diverse array of novel 2-aryl-3-fluoro-4-methylpyridine derivatives. These products serve as valuable scaffolds for the development of new pharmaceuticals and other advanced materials. This guide provides a solid foundation and a practical framework to achieve high yields and purity, empowering scientists to accelerate their research and development efforts.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
- PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- ACS Publications. (n.d.). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids.
- ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction.
- Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-fluoro-4-methylpyridine
Introduction: The Strategic Importance of 2-Amino-3-fluoro-4-methylpyridine Scaffolds
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The specific application of this methodology to heteroaryl halides, such as 2-Bromo-3-fluoro-4-methylpyridine, provides a direct route to highly functionalized pyridine derivatives that are of significant interest in drug discovery. The resulting 2-amino-3-fluoro-4-methylpyridine scaffold is a key building block for a variety of biologically active molecules. The strategic placement of the amino, fluoro, and methyl groups on the pyridine ring allows for fine-tuning of the physicochemical properties, metabolic stability, and target-binding interactions of potential drug candidates.
This guide provides a comprehensive overview, detailed experimental protocols, and expert insights into the Buchwald-Hartwig amination of this compound. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to successfully implement and optimize this crucial transformation.
Mechanistic Insights: The "Why" Behind the Reaction Conditions
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting of the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, involves a sequence of well-defined elementary steps.[3]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, ensuring chemoselective activation at the 2-position.[4]
2. Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting palladium(II) complex. A base is crucial at this stage to deprotonate the coordinated amine, forming a more nucleophilic palladium-amido intermediate. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause unwanted side reactions.[5]
3. Reductive Elimination: The final step is reductive elimination from the palladium(II)-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6]
The Challenge of Pyridine Substrates: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common challenge in the cross-coupling of heteroaryl halides.[2] To mitigate this, bulky, electron-rich phosphine ligands are employed. These ligands sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[3][7]
Experimental Protocols
The following protocols are designed as a starting point and may require optimization depending on the specific amine coupling partner and available laboratory equipment.
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is adapted from established procedures for similar 2-bromopyridine substrates.[8]
Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reagent Addition: Add the this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Recommended Reaction Parameters
The optimal reaction conditions are highly dependent on the nature of the amine. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. |
| Ligand | Xantphos (1.2-1.5 eq. to Pd) or RuPhos/BrettPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands are essential to prevent catalyst poisoning by the pyridine nitrogen. Xantphos is a robust and versatile choice.[4][9] RuPhos and BrettPhos are highly active for challenging substrates.[9] |
| Base | NaOtBu (1.4-2.0 eq.) or K₃PO₄/Cs₂CO₃ (2.0-3.0 eq.) | NaOtBu is a strong base suitable for many amines.[7] K₃PO₄ and Cs₂CO₃ are milder bases compatible with more sensitive functional groups.[10] |
| Solvent | Toluene or Dioxane | These are common, non-coordinating solvents for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive amines. |
| Amine Stoichiometry | 1.2-1.5 equivalents | A slight excess of the amine is typically used to ensure complete consumption of the aryl bromide. |
Troubleshooting and Optimization
Even with a well-designed protocol, challenges can arise. The following section addresses common issues and provides strategies for optimization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inhibition: The pyridine nitrogen is deactivating the palladium catalyst. | Increase the steric bulk of the phosphine ligand (e.g., switch from Xantphos to RuPhos). Use a higher catalyst and/or ligand loading. |
| Inefficient Oxidative Addition: The C-Br bond is not being activated effectively. | Increase the reaction temperature. Consider using a more electron-rich ligand to promote oxidative addition. | |
| Poor Reagent Quality: Impure reagents, wet solvent, or exposure to air can deactivate the catalyst. | Use freshly purified reagents and rigorously dried, degassed solvents. Ensure the reaction is set up under a strictly inert atmosphere. | |
| Formation of Side Products | Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | This can occur via β-hydride elimination from a palladium-amido intermediate. A more sterically hindered ligand can disfavor this pathway. |
| Homocoupling of the Amine: Two molecules of the amine react to form a hydrazine derivative. | This is more common with primary amines. Lowering the reaction temperature or using a milder base may help. | |
| Difficulty with Product Isolation | Emulsion during Workup: The product or byproducts may be acting as surfactants. | Add more brine to the aqueous layer or filter the organic layer through a pad of Celite. |
| Co-elution during Chromatography: The product has a similar polarity to starting materials or byproducts. | Experiment with different solvent systems for column chromatography. Consider a different purification technique, such as crystallization or preparative HPLC. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of valuable 2-aminopyridine derivatives. Success in this transformation hinges on a rational selection of the catalyst system, particularly the use of bulky, electron-rich phosphine ligands to overcome the challenge of catalyst inhibition by the pyridine substrate. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently approach this reaction and adapt it to their specific needs. With careful execution and a systematic approach to optimization, this methodology can be a key enabling technology in the synthesis of complex molecules for pharmaceutical and other applications.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. J Org Chem.
- BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ResearchGate. (2018). A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- PubMed. (2007).
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (n.d.). Preparation method of 2-amino-3-fluoropyridine.
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Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-3-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium-catalyzed, copper-co-catalyzed transformation has proven indispensable in the synthesis of complex molecules, finding widespread application in the creation of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2] The reaction's appeal lies in its typically mild conditions, broad functional group tolerance, and the direct introduction of the versatile alkynyl moiety, a key building block for further chemical elaboration.[1][4][5]
This guide focuses on a particularly relevant substrate, 2-Bromo-3-fluoro-4-methylpyridine. The pyridine core is a privileged scaffold in medicinal chemistry, and the strategic placement of fluoro and methyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of an alkynyl group at the 2-position via Sonogashira coupling opens a gateway to a diverse array of novel chemical entities with potential applications in drug discovery and materials science.[6]
Mechanistic Insights: The Synergistic Dance of Palladium and Copper
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle, working in concert to facilitate the C-C bond formation.[7][8][9]
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (this compound).[7][10] This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1] For this compound, the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen is expected to facilitate this step.[3]
-
Transmetalation: The key step where the two cycles intersect. The Pd(II) complex receives the acetylide group from the copper acetylide species, which is generated in the copper cycle.[7][11] This results in a Pd(II)-alkynyl complex and regenerates the copper catalyst.
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, the 2-alkynyl-3-fluoro-4-methylpyridine, and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
The Copper Cycle
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, forming a π-alkyne complex.[1][7]
-
Deprotonation: In the presence of a base, typically an amine, the acidity of the terminal alkyne is increased, facilitating its deprotonation to form a copper(I) acetylide.[1][7]
-
Transmetalation: This copper acetylide is the active species that participates in the transmetalation step with the palladium complex.[7][11]
While the copper co-catalyst significantly enhances the reaction rate under mild conditions, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1][12] This has led to the development of "copper-free" Sonogashira protocols, which are particularly useful for sensitive substrates.[12][13][14]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Reagents and Materials
| Reagent | Formula | M.W. | Role | Typical Quantity (for 1 mmol scale) | Notes |
| This compound | C₆H₅BrFN | 190.01 | Aryl Halide | 1.0 mmol, 190 mg | Starting material. |
| Terminal Alkyne | R-C≡CH | Varies | Coupling Partner | 1.1 - 1.5 mmol | Use a slight excess. |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | Palladium Catalyst | 0.02 - 0.05 mmol (2-5 mol%) | Air-sensitive, handle under inert atmosphere.[10][15] |
| Copper(I) Iodide | CuI | 190.45 | Co-catalyst | 0.04 - 0.10 mmol (4-10 mol%) | Light-sensitive. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base & Solvent | 5-10 mL | Should be freshly distilled and deoxygenated. |
| Toluene/THF | - | - | Co-solvent (optional) | 5 mL | Anhydrous and deoxygenated. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add anhydrous and deoxygenated triethylamine (10 mL) via syringe. If a co-solvent is used, add it at this stage.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Critical Parameters and Optimization Strategies
The success of the Sonogashira coupling with this compound hinges on the careful selection and control of several key parameters.
| Parameter | Rationale and Optimization |
| Palladium Catalyst | Pd(PPh₃)₄ is a common and effective catalyst.[10][15] For challenging substrates, other palladium sources like PdCl₂(PPh₃)₂ or palladium complexes with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be more efficient.[16] |
| Copper Co-catalyst | CuI is the most common co-catalyst.[1] If alkyne homocoupling is a significant side reaction, consider reducing the amount of CuI or employing a copper-free protocol.[12][13] |
| Base | Amine bases like triethylamine or diisopropylethylamine are frequently used and can also serve as the solvent.[4] For less reactive substrates, stronger inorganic bases such as K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, NMP) may be beneficial.[16] |
| Solvent | The choice of solvent can influence reaction rates and solubility. Common solvents include THF, toluene, DMF, and acetonitrile.[4] The reaction can also be performed in neat amine base. |
| Temperature | Many Sonogashira couplings proceed at room temperature.[1][7] However, for less reactive aryl bromides, moderate heating (40-80 °C) may be required to drive the reaction to completion.[16] |
| Inert Atmosphere | The Pd(0) catalyst is sensitive to air.[1] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and minimize side reactions. |
Troubleshooting Common Issues
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. Ascensus [ascensusspecialties.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-fluoro-4-methylpyridine
Introduction: Navigating the Challenges of a Multifaceted Substrate
The palladium-catalyzed Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This guide provides an in-depth analysis and detailed protocols for the Heck reaction involving 2-bromo-3-fluoro-4-methylpyridine, a substrate of significant interest in medicinal chemistry and materials science. The unique substitution pattern of this pyridine derivative—featuring a bromo leaving group, a strongly electron-withdrawing fluoro group, and an electron-donating methyl group—presents a distinct set of challenges and opportunities for optimization.
The electron-deficient nature of the pyridine ring, further accentuated by the inductive effect of the fluorine atom, can render the C-Br bond less susceptible to oxidative addition by the palladium(0) catalyst. Conversely, the pyridine nitrogen itself can act as a ligand for the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. Furthermore, the steric hindrance imposed by the ortho-fluoro and meta-methyl groups can influence the approach of the alkene and the subsequent migratory insertion step. This guide will dissect these factors and provide a scientifically grounded framework for achieving successful and efficient Heck couplings with this versatile building block.
Core Principles: Understanding the Mechanistic Landscape
The Heck reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1] A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. This is often the rate-determining step and can be particularly challenging for electron-deficient aryl halides.
-
Olefin Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond and establishes the regiochemistry of the product.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired vinylated pyridine product. This step is typically syn-periplanar and dictates the stereochemistry of the resulting double bond, strongly favoring the E-isomer.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.
Below is a diagrammatic representation of the Heck reaction catalytic cycle:
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Strategic Selection of Reaction Parameters
The success of the Heck reaction with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Systems
The choice of the palladium source and accompanying ligand is critical. While standard catalysts like palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, the specific nature of our substrate necessitates careful consideration.
-
Palladium Precatalysts: Pd(OAc)₂ is a common and cost-effective choice, which is reduced in situ to the active Pd(0) species.[3] Pd₂(dba)₃ is another viable Pd(0) source.
-
Ligands: The pyridine nitrogen can compete with the desired phosphine ligand for coordination to the palladium center, leading to catalyst deactivation. To mitigate this, bulky and electron-rich phosphine ligands are often preferred. These ligands can sterically hinder the coordination of the pyridine nitrogen and promote the desired catalytic cycle.
| Ligand | Structure | Key Features & Rationale |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | P(C₆H₄-CH₃)₃ | A bulky, electron-rich monophosphine ligand that has shown success in the Heck coupling of the related 2-bromo-4-methylpyridine.[4] Its steric bulk can help prevent catalyst inhibition by the pyridine nitrogen. |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | A standard, widely used ligand. It may be effective, but its smaller cone angle compared to P(o-tol)₃ could make it more susceptible to competitive binding by the pyridine substrate. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Biaryl phosphines | These are highly effective, bulky, and electron-rich ligands known to promote cross-coupling reactions with challenging substrates, including heteroaryl halides.[4] They are excellent candidates for optimizing reactions with this compound. |
| N-Heterocyclic Carbenes (NHCs) | e.g., IPr, SIMes | Strong σ-donating ligands that form very stable palladium complexes. They are known to be highly active in Heck reactions, often at lower catalyst loadings and temperatures.[5] |
Choice of Base
The base plays a crucial role in the regeneration of the Pd(0) catalyst by neutralizing the HBr formed during the reaction.[1] Both organic and inorganic bases are commonly used.
-
Organic Bases: Triethylamine (Et₃N) is a frequently employed organic base. It is effective and generally soluble in common organic solvents.
-
Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc) are also widely used. The choice can influence the reaction rate and yield, and often needs to be optimized for a specific substrate combination. For challenging couplings, stronger bases like Cs₂CO₃ may be beneficial.
Solvent Systems
Polar aprotic solvents are typically the solvents of choice for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.
-
Acetonitrile (ACN): A polar aprotic solvent that has been successfully used for the Heck coupling of 2-bromo-4-methylpyridine.[4]
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA): These are excellent solvents for many Heck reactions due to their high polarity and boiling points, allowing for higher reaction temperatures.
-
1,4-Dioxane or Toluene: Less polar solvents that can also be effective, particularly with certain catalyst and base combinations.
Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound with representative alkenes. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
General Experimental Workflow
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-3-fluoro-4-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-3-fluoro-4-methylpyridine. This substrate is a valuable heterocyclic building block in medicinal chemistry and materials science, offering two distinct halogen leaving groups for functionalization. This document elucidates the mechanistic principles governing the regioselectivity of substitution, provides field-proven experimental protocols for reactions with sulfur, oxygen, and nitrogen nucleophiles, and presents quantitative data to guide synthetic strategy. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a privileged scaffold, frequently incorporated into a vast array of pharmaceuticals and biologically active compounds.[1] Its electron-deficient nature makes it susceptible to nucleophilic attack, a reactivity mode complementary to the more common electrophilic substitutions seen in electron-rich aromatics like benzene.[2] The strategic placement of halogen atoms on the pyridine ring transforms it into a versatile hub for molecular elaboration through nucleophilic aromatic substitution (SNAr).
This compound presents a particularly interesting case for synthetic chemists. It possesses two different halogen atoms at positions activated to varying degrees by the ring nitrogen. The C2-bromo and C3-fluoro positions offer a competitive environment for nucleophilic attack, raising critical questions of regioselectivity. Understanding and controlling this selectivity is paramount for the efficient synthesis of target molecules in drug discovery and agrochemical development. This guide provides the foundational knowledge and practical protocols to exploit the nuanced reactivity of this substrate.
Mechanistic Deep Dive: The Determinants of Regioselectivity
The cornerstone of the SNAr reaction is a two-step addition-elimination mechanism.[3][4] Unlike SN1 or SN2 reactions, the SNAr pathway does not involve a direct backside attack or the formation of an unstable aryl cation.[3] Instead, the reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring, transiently breaking the aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored in the second step by the expulsion of a leaving group.
The Rate-Determining Step and Leaving Group Ability
A defining characteristic of the SNAr mechanism is that the initial nucleophilic addition is typically the rate-determining step.[6] This has a profound and somewhat counterintuitive effect on leaving group ability. The order of reactivity for halogens is generally F > Cl > Br > I.[6] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the electronegativity of fluorine helps to stabilize the negative charge of the intermediate Meisenheimer complex through its powerful inductive effect.[6]
Regioselectivity in this compound
In this compound, the nucleophile can theoretically attack either the C2 carbon bearing the bromine or the C3 carbon bearing the fluorine.
-
Attack at C2 (ortho to Nitrogen): The C2 position is electronically activated by the adjacent ring nitrogen, which can effectively delocalize the negative charge in the Meisenheimer intermediate.[2]
-
Attack at C3 (meta to Nitrogen): The C3 position is not directly activated by resonance with the nitrogen atom.[1] However, the fluorine atom at this position is a superior leaving group in the context of SNAr due to its high electronegativity, which enhances the electrophilicity of C3.
For most thermal SNAr reactions, experimental evidence on analogous 2,3-dihalopyridines suggests that the electronic activation provided by the fluorine atom is the dominant factor.[7] Therefore, nucleophilic attack is generally favored at the C3 position, leading to the displacement of the fluoride ion.
The diagram below illustrates the two potential mechanistic pathways and the corresponding Meisenheimer intermediates. The favored pathway via attack at C3 is highlighted.
Caption: Regioselectivity in the SNAr of this compound.
Experimental Protocols and Application Data
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with representative sulfur, oxygen, and nitrogen nucleophiles.
General Experimental Workflow
The diagram below outlines the typical workflow for performing and analyzing an SNAr reaction with this substrate.
Caption: General workflow for SNAr reactions.
Protocol 1: Reaction with a Sulfur Nucleophile (Validated)
This protocol is based on the regiocontrolled synthesis of 3-(methylthio)pyridines, demonstrating the preferential substitution at the C3 position.[7]
Objective: To synthesize 2-Bromo-4-methyl-3-(methylthio)pyridine.
Materials:
-
This compound (1.0 eq)
-
Sodium methanethiolate (NaSMe) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry, nitrogen-flushed reaction vessel, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate (concentration approx. 0.2-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add sodium methanethiolate (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Reaction with an Oxygen Nucleophile (Representative)
This representative protocol for substitution with sodium methoxide is based on general procedures for SNAr reactions on halopyridines.[8] The regioselectivity is predicted to favor C3 substitution.
Objective: To synthesize 2-Bromo-3-methoxy-4-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) (1.2 eq, either as solid or a solution in methanol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
Reaction Setup: In a nitrogen-flushed vessel, dissolve this compound (1.0 eq) in anhydrous DMSO or DMF.
-
Nucleophile Addition: Carefully add sodium methoxide (1.2 eq) to the solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature and carefully pour it into cold water.
-
Extract the aqueous solution three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine to remove residual DMSO/DMF, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: After filtration, concentrate the solvent in vacuo. Purify the residue via flash chromatography to isolate the desired product.
Protocol 3: Reaction with a Nitrogen Nucleophile (Representative)
This protocol outlines a general procedure for the amination of this compound, drawing on conditions used for similar fluoropyridine substrates.[9] Regioselectivity favoring C3 substitution is anticipated under thermal conditions.
Objective: To synthesize 2-Bromo-N-benzyl-4-methylpyridin-3-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃) or another non-nucleophilic base (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Reaction vessel equipped with a reflux condenser and nitrogen atmosphere
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the chosen solvent, and the base (e.g., K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Add benzylamine (2.0-3.0 eq) to the suspension.
-
Reaction: Heat the mixture to 80-120 °C and maintain for 6-24 hours. The use of excess amine can sometimes serve as both nucleophile and solvent, simplifying the setup.
-
Monitoring: Follow the disappearance of the starting material by an appropriate chromatographic method (TLC, GC-MS, or LC-MS).
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by flash column chromatography or recrystallization.
Summary of Reactivity and Data
The regioselectivity and yield of SNAr reactions on this compound are highly dependent on the nucleophile and reaction conditions. The following table summarizes the expected outcomes based on mechanistic principles and available data.
| Nucleophile Class | Representative Nucleophile | Predicted Major Product | Typical Conditions | Expected Yield | Reference/Basis |
| Sulfur | Sodium Methanethiolate (NaSMe) | 2-Bromo-4-methyl-3-(methylthio)pyridine | DMF, 0 °C to RT | Good to Excellent | [7] |
| Oxygen | Sodium Methoxide (NaOMe) | 2-Bromo-3-methoxy-4-methylpyridine | DMSO or DMF, 60-80 °C | Moderate to Good | [8], Mechanistic Prediction |
| Nitrogen | Benzylamine / K₂CO₃ | 2-Bromo-N-benzyl-4-methylpyridin-3-amine | DMSO or neat, 80-120 °C | Moderate to Good | [9], Mechanistic Prediction |
Note: Yields are qualitative estimates. For each new nucleophile, optimization of reaction conditions (solvent, temperature, base, and time) is recommended to maximize yield and regioselectivity.
Conclusion and Future Outlook
This compound is a highly valuable substrate for constructing diverse molecular architectures via nucleophilic aromatic substitution. The inherent electronic properties of the pyridine ring, combined with the strong activating effect of the C3-fluorine atom, generally direct nucleophilic attack to the C3 position, resulting in selective displacement of fluoride. This guide provides both a solid mechanistic framework and practical, actionable protocols for synthetic chemists. The provided methods for introducing sulfur, oxygen, and nitrogen functionalities serve as a robust starting point for the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science. It is crucial for researchers to empirically verify the regiochemical outcome, especially when employing novel nucleophiles or reaction conditions that might alter the kinetic or thermodynamic landscape of the reaction.
References
- Stroup, B. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-42.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- OpenStax. (2023). Organic Chemistry: A Tenth Edition. 16.6 Nucleophilic Aromatic Substitution.
- Wikipedia. Nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. Nucleophilic substitution of pyridines.
- Chegg.com. (2023). Solved: 2-Bromopyridine reacts with sodium methoxide.
- Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8592–8595.
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- 5. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-Bromo-3-fluoro-4-methylpyridine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in drug design. The strategic functionalization of this core is paramount for modulating pharmacological properties such as potency, selectivity, and metabolic stability. Among the vast arsenal of pyridine-based building blocks, 2-Bromo-3-fluoro-4-methylpyridine has emerged as a particularly valuable and versatile intermediate.[2][3]
This guide provides an in-depth exploration of the synthetic applications of this compound in the preparation of key pharmaceutical intermediates. We will delve into the causality behind experimental choices in pivotal cross-coupling reactions, offering detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of how to effectively leverage this building block in their synthetic campaigns.
The strategic placement of the bromo, fluoro, and methyl groups on the pyridine ring of this compound offers a powerful combination of reactivity and molecular tuning. The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[1][4] The fluorine atom at the 3-position can significantly influence the electronic properties of the ring and can enhance metabolic stability and binding affinity of the final drug molecule.[2] The methyl group at the 4-position provides an additional point for potential functionalization or steric control.
Core Synthetic Transformations: A Practical Guide
The true synthetic power of this compound is unlocked through its participation in a suite of powerful cross-coupling reactions. This section will detail the protocols for three of the most impactful transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6] This reaction is instrumental in creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and a suitable ligand is critical for an efficient Suzuki-Miyaura coupling. A common and effective combination is a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[7] These ligands facilitate the oxidative addition of the aryl bromide and promote the reductive elimination step of the catalytic cycle.[8] For simpler systems, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be highly effective.[1]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6][9] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.[10]
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include toluene/water, dioxane/water, and DMF/water.[1][8] The use of a phase-transfer catalyst is generally not required.
Experimental Protocol: Synthesis of a 2-Aryl-3-fluoro-4-methylpyridine Derivative
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Toluene and Water (4:1 v/v), degassed
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.[1]
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed mixture of toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Phenyl-3-fluoro-4-methylpyridine | >85 |
| 4-Methoxyphenylboronic acid | 3-Fluoro-2-(4-methoxyphenyl)-4-methylpyridine | >90 |
| Thiophen-3-ylboronic acid | 3-Fluoro-4-methyl-2-(thiophen-3-yl)pyridine | >70 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.[5]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is particularly crucial in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or DPPF are often employed to facilitate the reductive elimination of the C-N bond.[11][12] The palladium source can be a Pd(0) complex like Pd₂(dba)₃ or a Pd(II) salt that is reduced in situ.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[11][12] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base must be compatible with the functional groups present in the substrates.[10]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants.[11]
Experimental Protocol: Synthesis of a 2-Amino-3-fluoro-4-methylpyridine Derivative
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv Pd)
-
Xantphos (0.04 equiv)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.[13]
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture at 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution and purify the residue by column chromatography.
| Amine | Product | Typical Yield (%) |
| Morpholine | 4-(3-Fluoro-4-methylpyridin-2-yl)morpholine | >80 |
| Aniline | N-(3-Fluoro-4-methylpyridin-2-yl)aniline | >75 |
| Piperidine | 2-(Piperidin-1-yl)-3-fluoro-4-methylpyridine | >85 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.[14]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][15] This reaction is invaluable for synthesizing alkynyl-substituted heterocycles, which are important precursors for various pharmaceuticals and functional materials.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira coupling typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt.[7] The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne.[15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne to form the reactive copper acetylide and also acts as a solvent or co-solvent.[7][10]
-
Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants and catalysts.[13]
Experimental Protocol: Synthesis of a 2-Alkynyl-3-fluoro-4-methylpyridine Derivative
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[7]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Alkyne | Product | Typical Yield (%) |
| Phenylacetylene | 3-Fluoro-4-methyl-2-(phenylethynyl)pyridine | >85 |
| Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)-3-fluoro-4-methylpyridine | >90 |
| Propargyl alcohol | 3-(3-Fluoro-4-methylpyridin-2-yl)prop-2-yn-1-ol | >70 |
Note: Yields are representative and can vary based on the specific alkyne and reaction conditions.[15]
Application in the Synthesis of PARP Inhibitors
The strategic importance of this compound and its derivatives is exemplified in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Drugs like Olaparib and Niraparib have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[16][17]
While the exact commercial syntheses are proprietary, the core structures of these drugs often involve functionalized pyridine rings that can be constructed using the methodologies described above. For instance, intermediates required for the synthesis of PARP inhibitors like Niraparib often feature a substituted piperidine connected to an aromatic system, a linkage that can be forged through reactions like the Buchwald-Hartwig amination.[17][18] Similarly, the construction of the core scaffolds of these complex molecules often relies on Suzuki-Miyaura couplings to build the necessary biaryl structures.[19][20] The presence of a fluorine atom, as in this compound, is a common feature in modern pharmaceuticals, contributing to improved metabolic stability and binding affinity.[2]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its well-defined reactivity in key cross-coupling reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling provides medicinal chemists with a reliable and efficient tool for the construction of complex molecular architectures. A thorough understanding of the principles behind the selection of catalysts, ligands, bases, and reaction conditions is paramount for the successful application of this intermediate in drug discovery and development programs. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this powerful scaffold.
References
- The Crucial Role of Intermediates in Olaparib Synthesis. (n.d.). Google Cloud.
- Application Notes and Protocols: 2-(3- Trifluoromethylbenzoyl)pyridine as a Pharmaceutical Intermediate in the Synthesis of Niraparib. (n.d.). Benchchem.
- Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. (n.d.). Google Cloud.
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. (n.d.). Benchchem.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2016). Green Chemistry.
- Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide. (n.d.). Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. (n.d.). Google Cloud.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (n.d.). Benchchem.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (2023). ResearchGate.
- Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. (n.d.). Benchchem.
- 2-Bromo-4-methylpyridine as a building block in medicinal chemistry. (n.d.). Benchchem.
- Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. (2022). White Rose Research Online.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Bromo-3-fluoro-4-methylpyridine in Advanced Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-3-fluoro-4-methylpyridine (CAS No. 884494-37-5), a highly functionalized heterocyclic intermediate, and its pivotal role in the synthesis of modern agrochemicals. We explore the molecule's unique reactivity profile, governed by its specific substitution pattern, which makes it an exceptional building block for creating complex, high-value active ingredients. The primary focus is on its application in the synthesis of arylpicolinate herbicides via palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, a comprehensive experimental protocol for a representative Suzuki-Miyaura coupling, and workflow visualizations are provided to equip researchers and development scientists with the necessary knowledge for its effective utilization.
Introduction: The Architectural Advantage of this compound
In the competitive landscape of agrochemical research, the efficiency and novelty of synthetic routes are paramount. The pyridine ring is a privileged scaffold, forming the core of numerous successful commercial herbicides and fungicides.[1] this compound, hereafter referred to as BFM-Pyridine, has emerged as a strategic intermediate due to the confluence of its structural features:
-
The Pyridine Core: An electron-deficient aromatic system, inherently activated towards certain types of reactions.
-
C2-Bromine Substituent: A versatile and reactive handle. The carbon-bromine bond is significantly weaker than a carbon-chlorine bond, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and faster kinetics.[2][3]
-
C3-Fluorine Substituent: The incorporation of fluorine is a well-established strategy in medicinal and agrochemical design.[4] Its high electronegativity alters the electronic properties of the pyridine ring, and its presence can enhance the metabolic stability and bioavailability of the final active ingredient by blocking potential sites of oxidative metabolism.[5][6]
-
C4-Methyl Group: This electron-donating group subtly modulates the electronic landscape and reactivity of the pyridine ring.[7]
This unique combination of substituents makes BFM-Pyridine a purpose-built precursor for constructing complex agrochemical targets, most notably the new generation of synthetic auxin herbicides.[8][9]
Physicochemical Properties & Reactivity Profile
A thorough understanding of BFM-Pyridine's properties is essential for its successful application in synthesis.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 884494-37-5 | [10] |
| Molecular Formula | C₆H₅BrFN | [10] |
| Molecular Weight | 190.01 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| Canonical SMILES | CC1=C(C(=NC=C1)Br)F | [10] |
| Boiling Point | 203.9°C at 760 mmHg (Predicted) | [10] |
The primary locus of reactivity for synthetic elaboration is the C2-bromine atom, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis.[7]
Caption: Key reactive sites and functional group roles on the BFM-Pyridine scaffold.
Core Application: Synthesis of Arylpicolinate Herbicides
A prominent application of BFM-Pyridine is in the synthesis of the arylpicolinate class of herbicides, such as Halauxifen-methyl. These compounds function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible broadleaf weeds.[9]
The core of these herbicides is a 6-aryl-picolinate structure. BFM-Pyridine provides the substituted picolinate framework, and the critical aryl group is installed via a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[11] The generally accepted catalytic cycle involves three key steps:[2][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of BFM-Pyridine, forming a Pd(II) complex. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of BFM-Pyridine.
Experimental Protocol: Suzuki-Miyaura Coupling of BFM-Pyridine
The following is a representative, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of BFM-Pyridine with a generic arylboronic acid.
Disclaimer: This protocol is for research and development purposes only. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound (BFM-Pyridine) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)
-
Inert Gas: Nitrogen or Argon
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas manifold
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add BFM-Pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Causality Insight: Using an excess of the boronic acid drives the reaction to completion. The base is crucial for the transmetalation step, forming a more nucleophilic boronate species.
-
-
Inerting the System: Evacuate the flask and backfill with inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Causality Insight: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Maintaining an inert atmosphere is critical for catalytic turnover.
-
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) via syringe. Bubble inert gas through the solvent for 15-20 minutes prior to use to remove dissolved oxygen. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture.
-
Causality Insight: A mixed aqueous-organic solvent system is often optimal, promoting the dissolution of both the organic substrates and the inorganic base.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the BFM-Pyridine starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Table 2: Representative Reaction Parameters and Expected Outcomes
| Parameter | Condition / Value | Rationale |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation energy for oxidative addition without degrading the catalyst or reagents. |
| Reaction Time | 4 - 12 hours | Dependent on substrate reactivity and catalyst efficiency. Requires empirical monitoring. |
| Catalyst Loading | 1 - 5 mol% | Balances reaction rate with cost and ease of removal. Higher loadings may be needed for less reactive substrates. |
| Expected Yield | 75 - 95% | Typical range for efficient Suzuki-Miyaura couplings. |
| Purity (Post-Chromo.) | >98% | Achievable with standard column chromatography techniques. |
Overall Synthetic Workflow
The integration of BFM-Pyridine into a multi-step agrochemical synthesis can be visualized as a streamlined workflow.
Caption: Generalized workflow for agrochemical synthesis utilizing BFM-Pyridine.
Conclusion
This compound is a testament to the power of rational molecular design in chemical synthesis. Its carefully arranged functional groups provide a robust and versatile platform for constructing complex molecular architectures. The protocols and mechanistic insights provided herein demonstrate its utility, particularly in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of high-performance agrochemicals. For researchers and scientists in the field, BFM-Pyridine represents a key enabling tool for the development of next-generation crop protection solutions.
References
- Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. (n.d.). Google Cloud.
- Application Notes and Protocols: The Role of 2-Bromo-4-methylpyridine in the Synthesis of Pyridinylurea Herbicides. (n.d.). Benchchem.
- 2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5. (n.d.). SincereChemical.
- Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide. (n.d.). Benchchem.
- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. (n.d.). Benchchem.
- The Role of 2-Bromo-3-fluoro-5-methylpyridine in Agrochemical Innovation. (2025, October 13). Bocsci.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions. (n.d.). Benchchem.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube.
- 2-Bromo-3-fluoro-6-methylpyridine. (n.d.). Chem-Impex.
- CAS 884494-37-5 this compound. (n.d.). Alfa Chemistry.
- Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. (2015, August 10). ResearchGate.
- Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022, July 12). MDPI.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health.
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- 12. youtube.com [youtube.com]
Application Notes and Protocols: 2-Bromo-3-fluoro-4-methylpyridine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, present in a multitude of FDA-approved drugs.[1][2][3][4][5] Its unique electronic properties, ability to form hydrogen bonds, and versatile substitution patterns make it a privileged structure in medicinal chemistry.[1][3] The strategic incorporation of fluorine into these scaffolds further enhances their therapeutic potential.[6][7][8][9][10] Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[6][7][8][9][10]
2-Bromo-3-fluoro-4-methylpyridine emerges as a particularly valuable building block, combining the benefits of the pyridine core with the strategic placement of fluorine and a bromine handle for synthetic diversification. This guide provides an in-depth look at the applications and reaction protocols for this versatile intermediate, designed for researchers and scientists in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 884494-37-5 | [11][12] |
| Molecular Formula | C₆H₅BrFN | [11][12] |
| Molecular Weight | 190.01 g/mol | [11] |
| Appearance | White crystalline powder | [13] |
| Boiling Point | 203.9°C at 760 mmHg | [11] |
| Density | 1.592 g/cm³ | [11] |
| Flash Point | 77.1°C | [11] |
| LogP | 2.29 | [14] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are pivotal for constructing complex molecular architectures from this building block.[13]
Workflow for Cross-Coupling Reactions
The general workflow for utilizing this compound in cross-coupling reactions is outlined below. This workflow emphasizes the necessity of an inert atmosphere to prevent catalyst degradation and unwanted side reactions.
Caption: Generalized experimental workflow for cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[15][16] This reaction is particularly useful for introducing diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring.[17]
Reaction Principle
The reaction involves the cross-coupling of this compound with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[15] The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[15] The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to deactivation, which necessitates the careful selection of ligands.[15][18]
Detailed Protocol
This protocol is a general starting point and may require optimization for specific boronic acids and reaction scales.
Table of Reagents and Conditions:
| Reagent/Parameter | Quantity/Condition | Rationale/Notes |
| This compound | 1.0 equiv | Starting material. |
| Arylboronic acid | 1.1–1.5 equiv | Coupling partner. Using a slight excess can drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | 1-5 mol% | Pd(dppf)Cl₂ is often effective for heteroaryl halides. |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | 2.0–3.0 equiv | The choice of base can significantly impact the reaction outcome. K₃PO₄ is often a good starting point. |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) | 0.1-0.5 M | A mixture of an organic solvent and water is common for Suzuki couplings. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[18] |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[15]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[16]
-
Solvent Addition: Add the degassed solvent system via syringe.[15]
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[15]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[19]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[19]
Caption: Suzuki-Miyaura coupling of this compound.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen (C-N) bonds, essential for synthesizing arylamines.[20] This reaction is invaluable for introducing primary or secondary amine functionalities at the 2-position of the pyridine ring.
Reaction Principle
This palladium-catalyzed cross-coupling reaction involves the reaction of this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[20] The catalytic cycle includes oxidative addition, amine coordination and deprotonation, and reductive elimination to yield the N-arylpyridine product.[20] The choice of ligand is critical for high efficiency.[21]
Detailed Protocol
This protocol is a general guide and should be optimized for the specific amine and scale. For volatile amines, the reaction should be conducted in a sealed tube.[21][22]
Table of Reagents and Conditions:
| Reagent/Parameter | Quantity/Condition | Rationale/Notes |
| This compound | 1.0 equiv | Starting material. |
| Amine | 1.2–1.5 equiv | Primary or secondary amine. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 1-5 mol% | These are common Pd(0) and Pd(II) sources. |
| Phosphine Ligand (e.g., XPhos, BINAP) | 1.5-10 mol% | Bulky, electron-rich ligands like XPhos are often effective in preventing catalyst deactivation.[23] |
| Base (e.g., NaOtBu, K₃PO₄) | 1.4–2.0 equiv | A strong, non-nucleophilic base is typically required.[21] |
| Solvent (e.g., Toluene, Dioxane) | Anhydrous | Anhydrous and degassed solvents are essential for reproducibility. |
| Temperature | 80-110 °C | Reaction temperature is substrate-dependent. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or sealed tube, add the palladium precursor, the phosphine ligand, and the base.[20]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.[20]
-
Solvent and Reagent Addition: Add anhydrous solvent, followed by this compound and the amine.[20] For volatile amines, add a solution of the amine or bubble the gas through the solution before sealing the tube.[20]
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.[20]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: After cooling to room temperature, dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Application Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental for introducing alkynyl moieties, which are versatile functional groups for further synthetic transformations.
Reaction Principle
This reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper catalyst activates the alkyne. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.
Detailed Protocol
This is a representative protocol and may require optimization based on the specific terminal alkyne used.
Table of Reagents and Conditions:
| Reagent/Parameter | Quantity/Condition | Rationale/Notes |
| This compound | 1.0 equiv | Starting material. |
| Terminal Alkyne | 1.2 equiv | A slight excess is typically used. |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 3-5 mol% | A common and effective catalyst for Sonogashira couplings. |
| Copper(I) Iodide (CuI) | 5 mol% | Co-catalyst essential for the reaction. |
| Base (e.g., Et₃N, Piperidine) | 2.0-3.0 equiv | The base also often serves as the solvent or co-solvent. |
| Solvent (e.g., THF, DMF) | Anhydrous | Anhydrous and degassed solvents are crucial. |
| Temperature | Room temperature to 65 °C | The reaction is often run at mild temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents Glaser coupling of the alkyne. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.[19]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[19]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, the base, and the terminal alkyne via syringe.[19]
-
Reaction: Stir the reaction at room temperature or gently heat as required.[19]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[19]
-
Work-up: Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Caption: Sonogashira coupling of this compound.
Safety Information
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[24]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[24][25]
-
Precautions:
-
First Aid:
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique substitution pattern offers a strategic entry point for the synthesis of complex, fluorinated pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust toolkit for researchers to create novel molecular entities with enhanced therapeutic potential. As with any synthetic protocol, the conditions provided herein should be considered as a starting point, with optimization often necessary to achieve the desired outcome for specific substrates.
References
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- The Many Roles for Fluorine in Medicinal Chemistry.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. [Link]
- Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
- Applications of Fluorine in Medicinal Chemistry.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Pyridine: the scaffolds with significant clinical diversity. National Institutes of Health (NIH). [Link]
- Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermedi
- 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6. Chemsrc. [Link]
- 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536. PubChem. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
- 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119. PubChem. [Link]
- 4-bromo-2-fluoro-3-methylpyridine. MySkinRecipes. [Link]
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Buchwald-Hartwig Amin
- Preparation method of fluoropyridine compounds.
- This compound | CAS 884494-37-5.
- Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
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The Synthesis of 2-Aryl-3-Fluoro-4-Methylpyridine Derivatives: A Comprehensive Guide for Researchers
The 2-aryl-3-fluoro-4-methylpyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The unique combination of a pyridine core, a fluorine substituent at the 3-position, and an aryl group at the 2-position imparts a range of desirable physicochemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the 2-aryl group allows for extensive structure-activity relationship (SAR) studies and the fine-tuning of electronic properties.[1][2] This guide provides an in-depth exploration of the synthetic strategies for accessing these valuable compounds, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.
Strategic Approaches to the 2-Aryl-3-Fluoro-4-Methylpyridine Core
The construction of the 2-aryl-3-fluoro-4-methylpyridine system can be approached through two primary retrosynthetic disconnections:
-
Palladium-Catalyzed Cross-Coupling: This is the most prevalent and versatile strategy, involving the formation of the C2-aryl bond as a key step. The primary methods employed are the Suzuki-Miyaura coupling and, to a lesser extent, direct C-H arylation.
-
Ring Construction: While less common for this specific substitution pattern, building the fluorinated pyridine ring with the aryl group already in place is a potential alternative.
This guide will focus on the palladium-catalyzed cross-coupling approaches due to their broad applicability and the ready availability of starting materials.
Core Synthesis Workflow: A Visual Overview
Caption: General workflow for the synthesis of 2-aryl-3-fluoro-4-methylpyridine derivatives.
Part 1: Synthesis of the Key Intermediate: this compound
The most crucial starting material for the Suzuki-Miyaura coupling is a halogenated precursor, typically this compound. A reliable synthetic route to this intermediate has been established and is detailed below.[3]
Protocol 1: Preparation of this compound
This multi-step protocol begins with the commercially available 2-hydroxy-3-nitro-4-methylpyridine.
Step 1a: Bromination of 2-Hydroxy-3-nitro-4-methylpyridine
-
To a solution of 2-hydroxy-3-nitro-4-methylpyridine (1.0 eq) in acetonitrile, slowly add phosphorus oxybromide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with a mixture of ice and water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-3-nitro-4-methylpyridine.
Step 1b: Reduction of the Nitro Group
-
Dissolve the 2-bromo-3-nitro-4-methylpyridine from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, iron powder and ammonium chloride in water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst or inorganic solids.
-
Concentrate the filtrate to obtain 2-bromo-3-amino-4-methylpyridine.
Step 1c: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Dissolve the 2-bromo-3-amino-4-methylpyridine in anhydrous hydrogen fluoride. The reaction vessel should be made of a material resistant to HF, such as polytetrafluoroethylene (PTFE).
-
Cool the solution to -78 °C.
-
Slowly add sodium nitrite (1.1 eq) to the cooled solution.
-
After the addition is complete, allow the reaction to stir at a temperature between -5 °C and 5 °C for 30 minutes.
-
Gradually warm the reaction to a temperature between 30 °C and 70 °C and maintain for 30-60 minutes to allow for the decomposition of the diazonium salt.
-
Cool the reaction mixture and carefully quench with a mixture of ice and water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to afford this compound as a faint yellow solid with an approximate overall yield of 73.6%.[3]
Part 2: Palladium-Catalyzed Arylation Strategies
With the key intermediate in hand, the introduction of the aryl group at the C2 position can be achieved. The Suzuki-Miyaura coupling is the method of choice for its high functional group tolerance and generally excellent yields.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4][5] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation, especially with heterocyclic substrates where the nitrogen atom can coordinate to the palladium center and inhibit catalysis.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with various arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-fluoro-4-methylpyridine.
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 2-Phenyl-3-fluoro-4-methylpyridine | 75-85 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-fluoro-4-methylpyridine | 80-95 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-3-fluoro-4-methylpyridine | 70-80 |
| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-3-fluoro-4-methylpyridine | 65-75 |
Note: Expected yields are based on similar Suzuki-Miyaura couplings of bromopyridines and may vary depending on the specific substrate and reaction conditions.[5]
Alternative Strategy: Palladium-Catalyzed C-H Arylation
Direct C-H arylation is an increasingly attractive method for the synthesis of biaryls, as it avoids the pre-functionalization of one of the coupling partners.[6][7] In the context of 2-aryl-3-fluoro-4-methylpyridine synthesis, this would involve the direct arylation of 3-fluoro-4-methylpyridine at the C2 position. This approach is often directed by a coordinating group on the substrate, and the pyridine nitrogen itself can serve this role.
Protocol 3: Proposed Protocol for the C-H Arylation of 3-Fluoro-4-methylpyridine
This is a proposed starting point and will likely require significant optimization.
Materials:
-
3-Fluoro-4-methylpyridine (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide, 1.5 equiv) or a diaryliodonium salt
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, if necessary)
-
Base (e.g., K₂CO₃, PivOK)
-
Anhydrous and degassed solvent (e.g., toluene, DMA, AcOH)
Procedure:
-
In a sealable reaction tube, combine 3-fluoro-4-methylpyridine, the arylating agent, the palladium catalyst, ligand (if used), and the base.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to a temperature between 100-150 °C.
-
Monitor the reaction for the formation of the desired product, being mindful of potential isomers.
-
After completion, cool the reaction and work up as described in the Suzuki-Miyaura protocol.
-
Purify the product by column chromatography.
Part 3: Characterization of 2-Aryl-3-Fluoro-4-Methylpyridine Derivatives
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR will show characteristic aromatic and methyl signals, with coupling patterns indicative of the substitution on the pyridine and aryl rings. The ¹³C NMR will confirm the number of unique carbon environments. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.[8][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.
Applications in Drug Discovery and Beyond
The 2-aryl-3-fluoro-4-methylpyridine scaffold is of significant interest due to the diverse biological activities exhibited by related fluorinated pyridine derivatives. These compounds have been investigated as anticancer, antidiabetic, antioxidant, and anti-Alzheimer's agents.[1][2] The introduction of fluorine can lead to improved pharmacokinetic profiles and enhanced biological activity.[1] The modular nature of the synthesis described herein allows for the rapid generation of libraries of analogues for SAR studies, facilitating the discovery of new therapeutic agents.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- PubMed Central (PMC). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- PubMed Central (PMC). (n.d.).
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- PubChem. (n.d.). 2-Fluoro-4-methylpyridine. [Link]
- PubMed Central (PMC). (n.d.). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. [Link]
- ResearchGate. (2025).
- PubMed. (2025).
- Pipzine Chemicals. (n.d.). 2-Fluoro-3-nitro-4-methylpyridine. [Link]
- PubMed. (2020).
- PubMed Central (PMC). (n.d.). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. [Link]
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC). (n.d.).
- ResearchGate. (2025).
- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR]. [Link]
- ESA-IPB. (n.d.).
- National Institutes of Health (NIH). (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. [Link]
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Functionalization of the pyridine ring in 2-Bromo-3-fluoro-4-methylpyridine
An In-Depth Technical Guide to the Functionalization of 2-Bromo-3-fluoro-4-methylpyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of foundational scaffolds is paramount. This compound has emerged as a highly valuable and versatile building block.[1][2] Its utility stems from the unique electronic and steric arrangement of its substituents, which allows for selective and sequential functionalization at multiple positions.
The pyridine core, being a π-deficient heterocycle, inherently possesses distinct reactivity compared to its carbocyclic analog, benzene.[3] The electronegative nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack, especially at the α (C2, C6) and γ (C4) positions. This effect is further amplified by the C3-fluoro substituent, a powerful electron-withdrawing group. The C2-bromo atom serves as an excellent leaving group and a versatile handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1][4] The C4-methyl group provides a steric marker and can influence the regioselectivity of certain reactions.
This guide provides a detailed exploration of the principal strategies for the functionalization of this key intermediate. We will delve into the mechanistic underpinnings of each transformation, provide field-proven experimental protocols, and offer expert insights into overcoming common synthetic challenges.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds at C2
The C-Br bond at the 2-position is the most labile site for oxidative addition to a low-valent palladium(0) complex, making it the primary locus for cross-coupling reactions. This approach is the most widely used method for elaborating the pyridine scaffold, enabling the formation of C-C, C-N, and C-S bonds with exceptional functional group tolerance.
A. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-pyridine structures. The reaction's success with 2-bromopyridine derivatives is well-documented, offering high yields and broad substrate scope.[5][6]
Causality Behind Experimental Choices: The catalytic cycle involves three key steps: oxidative addition of the bromopyridine to Pd(0), transmetalation of the organoboron species to the Pd(II) center, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6] The base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the often rate-limiting transmetalation step.[7] The choice of ligand is crucial to stabilize the palladium catalyst, promote oxidative addition, and prevent catalyst deactivation, a known issue with pyridine substrates due to coordination of the nitrogen lone pair to the metal center.[6] Bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior for challenging couplings.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-3-fluoro-4-methylpyridine.
Data Presentation: Representative Yields in Suzuki Couplings
| Boronic Acid Partner | Product Type | Typical Yield (%) | Key Considerations |
| Phenylboronic Acid | C(sp²)-C(sp²) | >85 | Standard, reliable coupling partner.[5] |
| 4-Methoxyphenylboronic Acid | C(sp²)-C(sp²) (Electron-Rich) | >90 | Electron-donating groups often accelerate the reaction.[5] |
| 4-Chlorophenylboronic Acid | C(sp²)-C(sp²) (Electron-Poor) | ~80 | Electron-withdrawing groups can sometimes lead to slower reactions.[5] |
| 3-Thienylboronic Acid | C(sp²)-C(sp²) (Heteroaromatic) | ~75 | Heteroaromatic boronic acids are viable but may require optimization to avoid side reactions. |
Visualization: Generalized Suzuki Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[8][9][10] The ability to directly couple an amine with the bromopyridine scaffold is a powerful tool for late-stage functionalization.
Causality Behind Experimental Choices: The mechanism is analogous to other cross-couplings but requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine or the intermediate Pd-amine complex, forming the key palladium-amido species.[8][9] Reductive elimination from this species furnishes the C-N bond. Ligand selection is paramount; bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the reductive elimination step, which can be challenging, especially for primary amines.[11]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add the this compound and toluene.
-
Add the morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield 3-fluoro-4-methyl-2-morpholinopyridine.
C. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for further transformations or valuable final products in materials science.[12]
Causality Behind Experimental Choices: This reaction uniquely employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base (usually an amine like Et₃N or DIPEA) to form a copper(I) acetylide.[12] This species then undergoes transmetalation to the palladium(II) center. A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This is minimized by running the reaction under strictly anaerobic conditions and using the amine base as the solvent or co-solvent.[13]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF and Et₃N (typically a 2:1 to 5:1 ratio of THF:Et₃N).
-
Add the phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or gently heat to 50 °C for 4-12 hours.
-
Monitor by TLC. Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify by column chromatography to obtain 3-fluoro-4-methyl-2-(phenylethynyl)pyridine.[13][14]
Metallation and Electrophilic Quench
Creating a nucleophilic carbon center on the pyridine ring allows for reaction with a wide array of electrophiles. For this compound, the most direct and efficient method is a bromine-lithium exchange.
Causality Behind Experimental Choices: Halogen-metal exchange is a fast, equilibrium-driven process that is highly effective for converting aryl bromides into aryl lithium reagents.[15] The reaction must be performed at very low temperatures (typically -78 °C) for two critical reasons. First, it prevents the highly basic organolithium reagent from adding nucleophilically to the C=N bond of the pyridine ring.[16][17] Second, it prevents the thermally unstable 2-lithiated pyridine intermediate from undergoing decomposition or side reactions.[18] The choice of organolithium reagent (n-BuLi is common, but s-BuLi or t-BuLi can be faster) and solvent (ethereal solvents like THF or Et₂O are required to solvate the lithium cation) are key parameters.
Visualization: Metallation and Electrophilic Quench Pathway
Caption: Pathway for functionalization via Br-Li exchange and electrophilic quench.
Experimental Protocol: Bromine-Lithium Exchange and Quench with Benzaldehyde
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Benzaldehyde (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Add this compound to an oven-dried, three-neck flask under an inert atmosphere.
-
Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add a solution of benzaldehyde in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude alcohol by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling and metallation are powerful, direct substitution of a leaving group by a nucleophile is an atom-economical alternative. On the pyridine ring, halogens at the 2- and 4-positions are significantly more activated towards SNAr than those at the 3-position due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[19][20]
Causality Behind Experimental Choices: In this compound, the C2-bromo is the more likely site for SNAr. The strong electron-withdrawing effects of both the ring nitrogen and the C3-fluoro group activate this position for attack.[21] While the C-F bond is stronger than the C-Br bond, the positional activation at C2 makes the bromide the superior leaving group in this context. These reactions typically require forcing conditions (heat, strong nucleophiles) but can be effective for introducing heteroatom nucleophiles like alkoxides, thiolates, and amines.
Experimental Protocol: SNAr with Sodium Methoxide
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (NaOMe) (2.0 equiv, solution in Methanol or as a solid)
-
Anhydrous Methanol (MeOH) or a polar aprotic solvent like DMF
Procedure:
-
To a sealed tube or round-bottom flask equipped with a reflux condenser, add this compound and the solvent.
-
Add the sodium methoxide. If using a solution, add it dropwise.
-
Heat the mixture to reflux (or ~100 °C if using DMF) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 3-fluoro-2-methoxy-4-methylpyridine.
Summary and Strategic Outlook
This compound is a scaffold primed for diverse and selective functionalization. The choice of synthetic strategy depends entirely on the desired final structure.
Visualization: Strategic Functionalization Map
Caption: A strategic map illustrating the primary functionalization pathways for this compound.
-
For C-C bond formation , palladium-catalyzed methods like Suzuki and Sonogashira coupling are the most reliable and versatile.
-
For C-N bond formation , Buchwald-Hartwig amination offers a direct and high-yielding route.
-
For introducing a wide range of functional groups via electrophilic attack , bromine-lithium exchange is the go-to strategy, provided stringent anhydrous and low-temperature conditions are maintained.
-
For the introduction of simple heteroatom nucleophiles, SNAr provides a classical and atom-economical, albeit often more forceful, alternative.
By understanding the reactivity of this scaffold and the causality behind the selection of reagents and conditions, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.
References
- ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
- ACS Publications. (n.d.). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- Andrew G. Myers Research Group, Harvard University. (n.d.). ortho metalation.
- Wikipedia. (n.d.). 2-Bromopyridine.
- Royal Society of Chemistry. (n.d.). Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Chemical Communications.
- PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.
- National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.
- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- HETEROCYCLES. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
- ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives.
- ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
- ACS Publications. (n.d.). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833.
- Wiley Online Library. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Pyridine.
- MySkinRecipes. (n.d.). 4-bromo-2-fluoro-3-methylpyridine.
- ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Autechaux. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions.
- ACS Publications. (n.d.). The Halogenation of Pyridine. Journal of the American Chemical Society.
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Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery
An In-Depth Technical Guide to the Scale-Up Synthesis of 2-Bromo-3-fluoro-4-methylpyridine Derivatives
In the landscape of contemporary pharmaceutical and agrochemical research, halogenated heterocyclic compounds are indispensable structural motifs. Among these, this compound and its derivatives have emerged as exceptionally valuable building blocks. The pyridine scaffold is a frequent feature in a multitude of biologically active molecules, and the specific substitution pattern of this compound offers a unique combination of reactivity and physicochemical properties.[1][2]
The incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity to target receptors by influencing its lipophilicity and electronic properties.[3][4] The bromine atom at the 2-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the precise and efficient construction of complex molecular architectures.[1][3][4] Consequently, this compound is a key intermediate in the synthesis of novel therapeutics, particularly in the development of anti-cancer agents and treatments for cerebrovascular diseases.[5]
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-bromo-3-fluoro-4-picoline, designed for researchers, chemists, and process development professionals. We will delve into a detailed, step-by-step protocol, the underlying chemical principles, safety considerations, and purification strategies.
Overall Synthetic Workflow
The synthesis of 2-bromo-3-fluoro-4-picoline can be efficiently achieved through a multi-step sequence starting from the readily available 2-hydroxy-3-nitro-4-methylpyridine. The core strategy involves an initial bromination, followed by reduction of the nitro group to an amine, and finally, a Balz-Schiemann reaction to introduce the fluorine atom. This route is robust, scalable, and avoids some of the harsher conditions of direct fluorination methods.
Caption: A generalized workflow for the synthesis of this compound.
Part 1: Detailed Experimental Protocols
Safety First: All operations should be conducted in a well-ventilated fume hood.[6][7] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are recommended), must be worn at all times.[6][7] Pyridine-containing compounds are toxic and flammable; handle with care and keep away from ignition sources.[7][8][9]
Step 1: Synthesis of 2-Bromo-3-nitro-4-methylpyridine
This step replaces the hydroxyl group with a bromine atom using phosphorus oxybromide.
-
Reagents:
-
2-Hydroxy-3-nitro-4-methylpyridine (1.0 eq, e.g., 154 g, 1.0 mol)
-
Phosphorus oxybromide (POBr₃) (2.0 eq, e.g., 573 g, 2.0 mol)
-
Acetonitrile (as solvent, approx. 8 mL per gram of starting material)
-
-
Protocol:
-
To a 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-3-nitro-4-methylpyridine (154 g, 1.0 mol) and acetonitrile (1200 mL).
-
Stir the mixture to form a suspension. Carefully add phosphorus oxybromide (573 g, 2.0 mol) portion-wise. The addition is exothermic and should be controlled to maintain a manageable temperature.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 3-4 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 2 kg) with vigorous stirring. Caution: This quenching step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Synthesis of 2-Bromo-3-amino-4-methylpyridine
This step involves the catalytic hydrogenation of the nitro group to an amine.
-
Reagents:
-
2-Bromo-3-nitro-4-methylpyridine (from Step 1, approx. 1.0 mol)
-
Raney Nickel (approx. 5-10% w/w)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Set up a hydrogenation apparatus (e.g., a Parr hydrogenator).
-
In the hydrogenation vessel, dissolve the crude 2-bromo-3-nitro-4-methylpyridine in methanol (1.5 L).
-
Carefully add Raney Nickel (approx. 20 g, slurry washed with methanol) to the solution. Caution: Raney Nickel is pyrophoric and must be handled under a solvent.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 40-50 psi.[10]
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the uptake of hydrogen.
-
Once the reaction is complete (as confirmed by TLC/HPLC), carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with additional methanol. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-3-amino-4-methylpyridine. The product is often pure enough for the subsequent step.
-
Step 3: Synthesis of this compound (Balz-Schiemann Reaction)
This is the key fluorination step, converting the amino group into a fluorine atom via a diazonium salt intermediate.
-
Reagents:
-
2-Bromo-3-amino-4-methylpyridine (from Step 2, approx. 1.0 mol)
-
Anhydrous Hydrogen Fluoride (HF) or Tetrafluoroboric acid (HBF₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq, e.g., 76 g, 1.1 mol)
-
-
Protocol using Anhydrous HF:
-
CRITICAL SAFETY WARNING: Anhydrous Hydrogen Fluoride is extremely corrosive and toxic. This reaction must be performed in a specialized, HF-resistant reactor (e.g., made of polytetrafluoroethylene - PTFE) by personnel with extensive experience in handling HF.[10]
-
Cool the HF-pyridine solution or anhydrous HF (approx. 700 mL) in the reactor to -78°C (dry ice/acetone bath).[10]
-
Slowly add the 2-bromo-3-amino-4-methylpyridine to the cold HF.
-
Add sodium nitrite (76 g, 1.1 mol) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then slowly warm to room temperature and gently heat to induce decomposition of the diazonium fluoride salt.
-
After the reaction is complete, cool the mixture and carefully quench by pouring it onto a mixture of ice and water.
-
Neutralize with a saturated sodium bicarbonate solution.[10]
-
Extract the product with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product must be purified.
-
Part 2: Purification, Data, and Mechanistic Insights
Purification Protocol
Purification is critical to obtaining the final product with high purity. Flash column chromatography is the most effective method.[11][12]
-
Technique: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-15%). The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.[12]
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the hexane/ethyl acetate gradient, collecting fractions.
-
Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.
-
Quantitative Data Summary
The following table summarizes expected outcomes for a 1.0 mole scale synthesis.
| Step | Product | Typical Yield | Purity (Crude) | Purity (Purified) | Reaction Time |
| 1 | 2-Bromo-3-nitro-4-methylpyridine | 85-90% | >90% | >98% | 3-4 hours |
| 2 | 2-Bromo-3-amino-4-methylpyridine | 90-95% | >95% | - | 4-6 hours |
| 3 | This compound | 70-85% | 75-85% | >99% (post-chroma) | 3-5 hours |
Mechanism and Rationale
The success of this synthesis hinges on the specific reactivity of the pyridine ring and the chosen reagents.
-
Bromination: Phosphorus oxybromide is an effective reagent for converting the 2-hydroxypyridine tautomer into the 2-bromopyridine. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by bromide.
-
Nitro Reduction: Catalytic hydrogenation with Raney Nickel is a clean and efficient method for reducing aromatic nitro groups to amines with high yield and selectivity.
-
Balz-Schiemann Reaction: This classic reaction provides a reliable method for introducing fluorine into an aromatic ring. The primary amine is first converted into a diazonium salt using sodium nitrite in an acidic medium (HF or HBF₄). The resulting diazonium salt is relatively stable at low temperatures. Upon heating, it decomposes, releasing nitrogen gas and generating an aryl cation, which is then trapped by the fluoride ion from the counterion (F⁻ or BF₄⁻) to form the final fluorinated product.
Sources
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- 5. sincerechemical.com [sincerechemical.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 8. pentachemicals.eu [pentachemicals.eu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Catalytic Systems for Cross-Coupling with 2-Bromo-3-fluoro-4-methylpyridine: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of catalytic systems and detailed protocols for the cross-coupling of 2-Bromo-3-fluoro-4-methylpyridine. As a crucial building block in medicinal chemistry and materials science, the effective functionalization of this fluorinated pyridine derivative is of significant interest. This document furnishes researchers, scientists, and drug development professionals with field-proven insights and step-by-step methodologies for prevalent cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. The causality behind experimental choices, troubleshooting common issues, and mechanistic considerations are discussed to ensure scientific integrity and successful implementation.
Introduction: Strategic Importance of this compound
This compound, also known as 2-bromo-3-fluoro-4-picoline, is a structurally significant heterocyclic compound. The unique arrangement of its substituents—a reactive bromine atom at the 2-position, an electron-withdrawing fluorine atom at the 3-position, and a methyl group at the 4-position—renders it a versatile intermediate for the synthesis of complex molecular architectures.[1] The pyridine core is a prevalent motif in a vast number of pharmaceuticals, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1]
The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the electronic nature of the fluorinated pyridine ring presents unique challenges that necessitate careful optimization of catalytic systems.
Mechanistic Considerations and Strategic Approaches
The success of cross-coupling reactions with this compound hinges on a nuanced understanding of the palladium catalytic cycle and the electronic effects of the substituents.
The Palladium Catalytic Cycle: A Universal Framework
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation (for Suzuki, Negishi, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner is transferred to the palladium center, or in the case of amination, the amine coordinates to the palladium and is subsequently deprotonated.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
A [label="Pd(0)Ln"]; B [label="Oxidative Addition\n(Ar-Br)", pos="0,2!"]; C [label="Ar-Pd(II)(Br)Ln", pos="2,2!"]; D [label="Transmetalation (Nu-M)\nor Amine Coordination", pos="2,0!"]; E [label="Ar-Pd(II)(Nu)Ln", pos="0,0!"]; F [label="Reductive Elimination", pos="-2,0!"]; G [label="Ar-Nu", pos="-2,2!"];
A -> C [label=" Ar-Br"]; C -> E [label=" Nu-M or R2NH"]; E -> A [label=" "]; E -> G [label=" Product Formation"]; }
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.Electronic Landscape of this compound
The fluorine atom at the 3-position is strongly electron-withdrawing, which has a dual effect on the reactivity of the pyridine ring. It enhances the electrophilicity of the carbon bearing the bromine atom, potentially facilitating oxidative addition. However, the electron-deficient nature of the ring can also slow down the reductive elimination step. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation. The choice of appropriate ligands is therefore critical to mitigate these effects.
Application Notes and Detailed Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl structures. The judicious selection of a bulky, electron-rich phosphine ligand is crucial to stabilize the palladium catalyst and promote reductive elimination.
Table 1: Recommended Catalytic Systems for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | 80-110 |
| Pd(dppf)Cl₂ | (dppf) | Cs₂CO₃ | DMF or 1,4-Dioxane/H₂O | 90-120 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O (2:1) | 90-100 |
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed 1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Start [label="Assemble Reactants\n(Aryl Halide, Boronic Acid, Base,\nPd Catalyst, Ligand)"]; Inert [label="Establish Inert\nAtmosphere"]; Solvent [label="Add Degassed\nSolvent"]; Heat [label="Heat and Stir"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS)"]; Workup [label="Aqueous Workup\nand Extraction"]; Purify [label="Purification\n(Chromatography)"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#FBBC05"];
Start -> Inert -> Solvent -> Heat -> Monitor -> Workup -> Purify -> Product; }
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For electron-deficient substrates like this compound, the use of bulky, electron-rich biarylphosphine ligands and a strong, non-nucleophilic base is essential.[2]
Table 2: Recommended Catalytic Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos or BINAP | NaOtBu | Toluene or 1,4-Dioxane | 80-110 |
| Pd(OAc)₂ | RuPhos or BrettPhos | LHMDS or K₃PO₄ | Toluene | 80-110 |
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol% Pd)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous and degassed Toluene
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.[3]
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to 2-alkynyl-3-fluoro-4-methylpyridine derivatives. This reaction typically employs a co-catalytic system of palladium and copper(I) iodide.[4]
Table 3: Recommended Catalytic System for Sonogashira Coupling
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N or DIPEA | THF or DMF | Room Temp. to 65 |
This protocol is adapted from a procedure for a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine.[5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed THF
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Negishi Coupling: An Alternative for C-C Bond Formation
The Negishi coupling utilizes organozinc reagents, which are often more reactive than their boronic acid counterparts, allowing for milder reaction conditions. However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and anaerobic techniques.[6]
Table 4: Recommended Catalytic System for Negishi Coupling
| Palladium Precursor | Ligand | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | THF | Room Temp. to 60 |
| Pd₂(dba)₃ | P(2-furyl)₃ | THF | Room Temp. to 60 |
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (prepared in situ or as a solution) (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask and syringes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add a solution of the organozinc reagent in THF.
-
In a separate flask, dissolve this compound and Pd(PPh₃)₄ in anhydrous THF.
-
Slowly add the solution of the aryl halide and catalyst to the organozinc reagent at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography.
Troubleshooting and Causality
Start [label="Low or No Conversion", shape=ellipse, fillcolor="#FBBC05"]; Q1 [label="Is the catalyst active?"]; A1_1 [label="Use fresh catalyst/precatalyst"]; A1_2 [label="Increase catalyst loading"]; Q2 [label="Is the ligand appropriate?"]; A2_1 [label="Screen bulky, electron-rich\nphosphine ligands (e.g., SPhos, XPhos)"]; Q3 [label="Is the base suitable?"]; A3_1 [label="Use stronger or more soluble base\n(e.g., K3PO4, NaOtBu)"]; A3_2 [label="Ensure base is anhydrous and finely powdered"]; Q4 [label="Are reagents soluble?"]; A4_1 [label="Change solvent system\n(e.g., Toluene, DMF)"];
Start -> Q1; Q1 -> A1_1 [label="No"]; Q1 -> A1_2 [label="No"]; Q1 -> Q2 [label="Yes"]; Q2 -> A2_1 [label="No"]; Q2 -> Q3 [label="Yes"]; Q3 -> A3_1 [label="No"]; Q3 -> A3_2 [label="No"]; Q3 -> Q4 [label="Yes"]; Q4 -> A4_1 [label="No"]; }
Figure 3: Decision tree for troubleshooting low-yielding cross-coupling reactions.Common Issue: Low or No Conversion
-
Cause: Catalyst deactivation due to coordination of the pyridine nitrogen.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, Xantphos) that sterically shield the palladium center.
-
-
Cause: Inefficient oxidative addition.
-
Solution: Ensure a high-purity palladium precatalyst is used. For less reactive coupling partners, increasing the temperature may be necessary.
-
-
Cause: Inappropriate base.
-
Solution: The base is crucial for activating the coupling partner (in Suzuki) or deprotonating the amine (in Buchwald-Hartwig). Ensure the base is anhydrous, finely powdered, and has sufficient strength for the specific reaction.
-
Common Issue: Side Product Formation (e.g., Protodebromination, Homocoupling)
-
Cause: Presence of water or other protic sources leading to the replacement of bromine with hydrogen (protodebromination).
-
Solution: Use rigorously dried solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere.
-
-
Cause: Presence of oxygen leading to homocoupling of the boronic acid in Suzuki reactions.
-
Solution: Thoroughly degas all solvents and the reaction mixture before heating. Maintaining a positive pressure of an inert gas is critical.
-
Conclusion
The cross-coupling of this compound is a powerful strategy for the synthesis of highly functionalized pyridine derivatives. Success in these transformations is predicated on the careful selection of a catalytic system that can overcome the challenges posed by the electron-deficient nature of the substrate and potential catalyst inhibition. The protocols and insights provided in this guide offer a robust framework for researchers to effectively utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- NROChemistry. (n.d.). Sonogashira Coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- NROChemistry. (n.d.). Negishi Coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Yang, D., et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
- Stambuli, J. P., & Hartwig, J. F. (2012). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
- Wikipedia. (n.d.). Heck reaction.
- Liu, T., & Fraser, C. L. (2002). Bipyridine. Organic Syntheses, 78, 51.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Nolan, S. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5324-5327*.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Green Chemistry Approaches for 2-Bromo-3-fluoro-4-methylpyridine Reactions
Introduction: The Imperative for Greener Pyridine Synthesis
Substituted pyridines are foundational scaffolds in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-3-fluoro-4-methylpyridine, in particular, is a high-value building block; the bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, while the fluorine at the 3-position and methyl group at the 4-position allow for fine-tuning of steric and electronic properties, influencing biological activity and metabolic stability.[1]
However, traditional synthetic routes to functionalized pyridines often rely on stoichiometric reagents, volatile organic compounds (VOCs), and energy-intensive conditions, contributing to significant waste generation and environmental burden. The principles of green chemistry compel us to develop alternative, sustainable methodologies. This guide provides detailed, field-proven protocols and application notes for the green functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions and exploring next-generation strategies like photocatalysis. Our focus is not just on the "how," but the "why"—explaining the causality behind each green innovation to empower researchers to build robust, efficient, and environmentally responsible synthetic workflows.
Part 1: Greener Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The primary green chemistry considerations for these reactions are (1) minimizing the use of hazardous solvents, (2) improving energy efficiency, (3) reducing catalyst loading (especially of precious metals), and (4) enabling catalyst recovery and reuse.
Logical Workflow for Green Cross-Coupling
The following workflow illustrates the decision-making process for developing a sustainable cross-coupling protocol for this compound.
Caption: Decision workflow for green functionalization.
Application Note: Aqueous Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds. Traditional protocols often use organic solvents like toluene or dioxane. Transitioning to an aqueous system is a significant green improvement, reducing flammability, toxicity, and environmental impact. Water can also accelerate the reaction in some cases due to the hydrophobic effect.[2][3]
Causality and Expertise: The challenge with pyridinic substrates is the potential for the ring nitrogen to coordinate with and deactivate the palladium catalyst.[4] The electron-withdrawing nature of the fluorine atom in this compound makes the C-Br bond more susceptible to oxidative addition, which is favorable. For this substrate, a phosphine ligand is still recommended to stabilize the Pd(0) species and facilitate the catalytic cycle. Using a water-soluble ligand or a phase-transfer catalyst can be beneficial, but often a simple water/co-solvent system is sufficient. We recommend K₃PO₄ as the base due to its high efficacy and good solubility in aqueous mixtures.[5]
This protocol is adapted from established methods for halogenated pyridines and represents a robust starting point for optimization.[5][6]
-
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene)palladium(II)) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Degassed 1,4-Dioxane and Degassed Water (4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.2 M with respect to the starting pyridine.
-
Stir the mixture vigorously and heat to 80-100 °C in an oil bath.
-
Monitor the reaction progress using TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[7]
Application Note: Copper-Free Sonogashira Coupling in Green Solvents
The Sonogashira coupling is a fundamental reaction for creating C(sp²)-C(sp) bonds, essential for many pharmaceuticals and materials. The classic protocol uses a copper(I) co-catalyst, which can be toxic and often leads to undesirable alkyne homocoupling (Glaser coupling). A greener approach eliminates the copper co-catalyst and utilizes more benign solvents.[8]
Causality and Expertise: The protocol detailed by Razafindrainibe et al. for a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, provides an excellent and directly applicable methodology.[9][10] The reaction proceeds efficiently at room temperature, a major advantage for energy efficiency. The use of triethylamine (Et₃N) as both the base and a co-solvent is common, but for a greener process, minimizing volatile amines is preferable. We present the validated protocol and suggest further green improvements based on aqueous micellar catalysis.[8]
This protocol is directly adapted from a high-yielding synthesis on a similar substrate.[9]
-
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Degassed Tetrahydrofuran (THF) and Triethylamine (Et₃N) (2:1 v/v)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 2:1 THF/Et₃N solvent mixture via syringe.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to yield the alkynylated pyridine product.
-
For a truly advanced green protocol, consider replacing the THF/Et₃N solvent system with an aqueous solution containing a surfactant like TPGS-750-M. This forms micelles that act as nanoreactors, solubilizing the organic substrates while allowing the bulk solvent to be water. This approach enables catalyst loadings to be dropped to the ppm level and often eliminates the need for a copper co-catalyst entirely.[8]
Application Note: Sustainable Heck Coupling in Flow
The Heck reaction couples aryl halides with alkenes. A significant green advancement is the use of continuous flow reactors combined with heterogeneous catalysts. Flow chemistry offers superior heat and mass transfer, improved safety for handling reagents at scale, and enables the straightforward integration of catalyst recycling.[7][11][12]
Causality and Expertise: Heterogeneous catalysts, where the palladium is immobilized on a solid support, are key to green process design. They can be packed into a column and reused for many cycles, drastically reducing metal waste and simplifying product purification, as the catalyst is not present in the final product stream.[13] The use of an acetonitrile/water azeotrope as the solvent allows for easy removal and recovery by distillation.[12] A key metric for assessing the "greenness" of a reaction is the Environmental Factor (E-Factor), which is the mass ratio of waste to desired product. The goal is to minimize this value.
This protocol is conceptualized based on the highly sustainable system developed for aryl iodides and can be adapted for activated aryl bromides like our target molecule.[12]
-
Materials & Equipment:
-
This compound (1.0 equiv.)
-
Alkene (e.g., Styrene, Butyl Acrylate) (1.2 equiv.)
-
Heterogeneous Pd catalyst (e.g., Pd immobilized on silica or a supported ionic liquid phase)
-
Heterogeneous base (e.g., Diethylaminomethyl-polystyrene)
-
Acetonitrile/Water azeotrope (approx. 84:16 by mass)
-
Continuous flow reactor system with a packed-bed column for the catalyst and base.
-
-
Procedure:
-
Prepare a stock solution of this compound and the alkene in the acetonitrile/water azeotrope.
-
Pack a reactor column with a mixture of the heterogeneous Pd catalyst and the solid-supported base.
-
Heat the column to the optimized temperature (e.g., 120-140 °C).
-
Pump the stock solution through the heated column at a defined flow rate to achieve the desired residence time (e.g., 10-30 minutes).
-
Collect the output from the reactor. The product is in solution while the catalyst and reacted base remain in the column.
-
The product can be isolated by simply distilling the azeotropic solvent, which can then be recycled. This chromatography-free isolation dramatically lowers the E-Factor.
-
The catalyst column can be flushed and reused for subsequent runs.
-
| Reaction | Green Approach | Key Advantages | Representative Yield |
| Suzuki-Miyaura | Aqueous solvent system (Dioxane/H₂O) | Reduced use of VOCs, enhanced safety. | >85% (for similar substrates)[6] |
| Sonogashira | Room temperature, potential for Cu-free aqueous system | Energy efficient, avoids toxic Cu co-catalyst. | 85-95% (for similar substrates)[9] |
| Heck Coupling | Flow chemistry with heterogeneous catalyst | Catalyst recycling, minimal waste (low E-Factor), enhanced safety. | 75-99% (general)[12] |
Part 2: Advanced & Future-State Green Strategies
Beyond optimizing traditional reactions, green chemistry drives the innovation of entirely new synthetic paradigms. Photocatalysis and biocatalysis represent the cutting edge of sustainable synthesis.
Application Note: Visible-Light Photocatalytic C-H Functionalization
Direct C-H functionalization is considered a holy grail of synthesis as it avoids the pre-functionalization of substrates (like halogenation), thus improving atom economy.[14] Photocatalysis uses visible light—a mild and renewable energy source—to drive high-energy chemical transformations at room temperature.[15]
Causality and Expertise: While cross-coupling at the C-Br bond of our target molecule is the most direct approach, photocatalytic C-H functionalization offers a pathway to forge different bonds. For instance, the methyl group at the C4 position could be a target for C(sp³)-H arylation.[16] The general mechanism involves a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with a substrate to generate a radical intermediate, which then couples with a reaction partner. This avoids the need for strong bases or high temperatures.
Caption: Simplified workflow for photoredox catalysis.
Protocol Considerations: A typical reaction would involve dissolving the pyridine substrate, an aryl donor (e.g., a diazonium salt), and a catalytic amount of a photocatalyst (like a ruthenium or iridium complex) in a degassed solvent. The mixture is then irradiated with a simple LED light source at room temperature until completion.[17] While a specific, optimized protocol for this compound is beyond the scope of current literature, this approach represents a major area of active research and a promising future for green pyridine synthesis.
Application Note: Biocatalysis for Pyridine Functionalization
Enzymes are nature's catalysts, operating with exquisite selectivity under mild, aqueous conditions. Harnessing biocatalysis for synthetic chemistry is a pinnacle of green chemistry. While the field is still emerging for complex pyridine scaffolds, enzymes like transaminases are being explored for the amination of ketone precursors to pyridines, and other enzymes can perform hydroxylations and other functionalizations.[1]
Causality and Expertise: The primary advantage of biocatalysis is the potential to replace multi-step classical syntheses with a single, highly selective enzymatic step. This eliminates protecting groups and harsh reagents, drastically simplifying workflows and reducing waste. For a molecule like this compound, future biocatalytic routes could involve:
-
Biocatalytic Amination: Using an amine transaminase to replace the bromine with an amino group, a common transformation in pharmaceutical synthesis.
-
Enzymatic C-H Oxidation: Using an engineered P450 monooxygenase to selectively oxidize the C4-methyl group to a hydroxymethyl or carboxylic acid group, providing a new handle for further functionalization.
While specific, off-the-shelf enzymes for these exact transformations are not yet commercially available, the rapid advances in enzyme engineering and directed evolution mean that biocatalytic routes are a highly promising and sustainable frontier.
Conclusion and Future Outlook
The functionalization of this compound can be achieved through a variety of methodologies that align with the principles of green chemistry. By replacing volatile organic solvents with aqueous systems, utilizing flow chemistry with recyclable heterogeneous catalysts, and performing reactions at lower temperatures, we can significantly reduce the environmental impact of synthesizing these critical molecules. The protocols provided herein serve as validated starting points for researchers to implement these greener strategies.
Looking forward, advanced methods like visible-light photocatalysis and biocatalysis hold the promise of even more sustainable synthetic routes, offering unparalleled efficiency and selectivity under the mildest possible conditions. As senior scientists and drug development professionals, embracing these green approaches is not only an environmental responsibility but also a scientific and economic advantage, leading to safer, more efficient, and more innovative chemistry.
References
- Ionic liquids: Valuable solvents for palladium catalysed C-P cross-coupling reactions. Indian Journal of Chemistry. URL: https://nopr.niscpr.res.in/handle/123456789/9546
- An E‑Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow. Figshare. URL: https://figshare.com/collections/An_E_Factor_Minimized_Protocol_for_a_Sustainable_and_Efficient_Heck_Reaction_in_Flow-_ACS_Sustainable_Chemistry_Engineering/3241728
- An E-Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/sc500584y
- Amination of 2-halopyridines. ResearchGate. URL: https://www.researchgate.net/figure/Amination-of-2-halopyridines-a_tbl1_221762145
- Ionic Liquids in Palladium-Catalyzed Cross-Coupling Reactions | Request PDF. ResearchGate. URL: https://www.researchgate.
- N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. MDPI. URL: https://www.mdpi.com/1420-3049/26/17/5361
- Palladium-catalyzed Heck-type reaction of oximes with allylic alcohols: synthesis of pyridines and azafluorenones. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc06708g
- Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. MDPI. URL: https://www.mdpi.com/1422-0067/14/10/20391
- Evaluation of toxicity of ionic liquids as solvents in C–C cross-coupling reaction. Doklady Chemistry. URL: https://www.pleiades.online/ru/article/10.1134/S001250082401006X/
- Ionic Liquids in Palladium-Catalyzed Cross-Coupling Reactions. Springer Link. URL: https://link.springer.com/chapter/10.1007/3418_2013_64
- Modern Organometallic C-H Functionalizations with Earth-Abundant Iron Catalysts: An Update. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37962776/
- Organophotocatalytic pyridination of N-arylglycines with 4-cyanopyridines by decarboxylative and decyanative radical–radical coupling. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01402k
- A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine. Benchchem. URL: https://www.benchchem.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. URL: https://eprints.soton.ac.uk/416439/
- Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7525565e3609b3375a421
- Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec. URL: https://www.vapourtec.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5448373/
- C H Activation/Functionalization With Earth Abundant 3d Transition Metals. ResearchGate. URL: https://www.researchgate.net/publication/323351336_C_H_ActivationFunctionalization_With_Earth_Abundant_3d_Transition_Metals
- LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464019/
- C–H Activation Catalyzed by Earth-Abundant Metals. ResearchGate. URL: https://www.researchgate.
- Metal-organic layers stabilize earth-abundant metal-terpyridine diradical complexes for catalytic C-H activation. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29083204/
- A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc01271k
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. URL: https://www.benchchem.com/product/b9983/application-notes/a-comparative-guide-to-2-fluoropyridine-3-boronic-acid-in-suzuki-miyaura-cross-coupling
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/13/96
- ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2014/sc/c4sc01459h
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem. URL: https://www.benchchem.com/product/b9983/application-notes/application-notes-and-protocols-for-suzuki-miyaura-coupling-of-2-fluoropyridine-3-boronic-acid-with-aryl-halides
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. URL: https://www.researchgate.net/publication/262534571_Direct_Uncatalyzed_Amination_of_2-Chloropyridine_Using_a_Flow_Reactor
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. URL: https://www.researchgate.net/publication/282330080_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. URL: https://www.mdpi.com/2073-4344/7/5/145
- Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. Benchchem. URL: https://www.benchchem.com/product/b5869/application-notes/technical-support-center-2-bromo-4-methylpyridine-coupling-reactions
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc02094g
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. University of Naples Federico II Institutional Repository. URL: https://www.iris.unina.it/handle/11588/1000030
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00325
- Earth-abundant Metal Catalysis: Simplicity for Innovation. University of Edinburgh Research Explorer. URL: https://research.ed.ac.
- Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline | Request PDF. ResearchGate. URL: https://www.researchgate.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. ResearchGate. URL: https://www.researchgate.net/publication/322961559_Sonogashira_cross-coupling_reaction_of_bromocyanofluoro_pyridine_nuclei_access_to_5-_and_6-alkynylfluoropyridinamidoximes_scaffolds
- (PDF) Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. URL: https://www.researchgate.
- Fe(II)-Porphyrin Catalysts Emulate Enzymatic Structural Features for C-H Amination Reactions. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38847844/
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. ResearchSquare. URL: https://www.researchsquare.com/article/rs-3312948/v1
- Biocatalytic cascade to polysaccharide amination. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38413280/
Sources
- 1. Biocatalytic cascade to polysaccharide amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Collection - An EâFactor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vapourtec.com [vapourtec.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-3-fluoro-4-methylpyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-3-fluoro-4-methylpyridine. Given its unique electronic properties, this substrate presents specific challenges that require careful consideration of reaction parameters to achieve high yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and offering targeted solutions.
Question 1: My reaction yield is very low, or the reaction has stalled with significant starting material remaining. What are the most likely causes and how can I fix this?
Answer:
Low conversion with this compound is a frequent challenge. The primary culprits are often suboptimal catalyst activity and inefficient transmetalation, both influenced by the electronic nature of the substrate. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation, while the electron-withdrawing fluorine atom can slow down key steps in the catalytic cycle.[1]
Here is a systematic approach to troubleshoot low conversion:
-
Evaluate Your Catalyst System: The combination of a palladium precursor and a phosphine ligand is critical. For this electron-deficient substrate, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Expert Insight: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the crucial oxidative addition step, and sterically shield the palladium from being "poisoned" by the pyridine nitrogen's lone pair.[1][2]
-
Recommended Action: Switch to a more robust catalyst system. Buchwald-type ligands are highly effective. Good starting points are SPhos or XPhos paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ .[2][3] Pre-formed palladacycle precatalysts (e.g., SPhos G3) are also excellent choices for ensuring the generation of the active Pd(0) species.
-
-
Assess the Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[4] For challenging couplings, the choice of base is paramount.
-
Expert Insight: Weak bases like sodium bicarbonate are often inadequate. You need a base strong enough to drive the formation of the boronate complex.
-
Recommended Action: Screen stronger inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective bases for difficult Suzuki couplings involving heteroaryl chlorides and bromides.[4][5] Start with 2-3 equivalents of K₃PO₄.
-
-
Increase Reaction Temperature: The oxidative addition of the C-Br bond, while typically easier than a C-Cl bond, can still be a kinetic barrier.
Question 2: I am observing significant byproduct formation, specifically homocoupling of my boronic acid and debromination of my starting material. How can I minimize these side reactions?
Answer:
These side reactions point to specific flaws in the reaction setup and conditions.
-
Homocoupling of Boronic Acid: This side reaction, which forms a biaryl product from two molecules of your boronic acid, is almost always caused by the presence of oxygen in the reaction mixture.[1] Oxygen can interfere with the catalytic cycle, leading to the oxidation of the Pd(0) catalyst and promoting the undesired homocoupling pathway.[7]
-
Self-Validation Protocol:
-
Rigorous Degassing: Ensure all solvents (e.g., dioxane, toluene, water) are thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: The reaction vessel (e.g., a Schlenk flask) must be meticulously purged. Add all solid reagents to the flask, then evacuate under high vacuum and backfill with argon or nitrogen. Repeat this cycle at least three times to remove all residual oxygen.[6] Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Debromination (Protodebromination): The formation of 3-fluoro-4-methylpyridine (where the bromine is replaced by a hydrogen) indicates a competing reaction pathway. This can be caused by trace amounts of water or other protic sources reacting with intermediates in the catalytic cycle.
-
Recommended Action:
-
Use Anhydrous Solvents: While many Suzuki protocols use aqueous mixtures, ensure your organic solvent is anhydrous if this is a persistent issue.
-
Dry Reagents: Ensure your base and other solid reagents are dry. If necessary, dry the base in an oven before use.
-
-
Question 3: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I prevent this?
Answer:
This is a classic case of protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (often water) before it can participate in the desired transmetalation.[1] Electron-deficient boronic acids can be particularly susceptible to this side reaction.
-
Expert Insight: The choice of boronic acid derivative can dramatically improve stability.
-
Recommended Actions:
-
Switch to a Boronate Ester: Pinacol esters of boronic acids (-B(pin)) are significantly more stable towards protodeboronation than the corresponding boronic acids (-B(OH)₂).[8] If you are using a boronic acid, switching to its pinacol ester is a highly recommended first step.
-
Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are another excellent alternative. They are crystalline, air-stable solids and often show enhanced reactivity and stability in Suzuki couplings.[9]
-
Control Water Content: If using an aqueous solvent mixture, the ratio is important. A common starting point is a 4:1 or 5:1 mixture of an organic solvent (like 1,4-dioxane) to water.[6] If protodeboronation is severe, consider running the reaction under anhydrous conditions with a base like potassium fluoride (KF).
-
Frequently Asked Questions (FAQs)
-
Q: Why is this compound a "challenging" substrate?
-
A: It combines two challenging features: the electron-deficient nature of the pyridine ring, which is further intensified by the strongly electron-withdrawing 3-fluoro substituent, and the presence of the pyridine nitrogen. The nitrogen's lone pair can bind to the palladium catalyst, inhibiting its activity.[1] This requires a carefully optimized catalyst system to overcome.
-
-
Q: Can I run this reaction open to the air?
-
A: This is strongly discouraged. As detailed in the troubleshooting guide, oxygen promotes catalyst deactivation and the highly undesirable homocoupling of the boronic acid, which will significantly lower your yield.[1] Always use an inert atmosphere (argon or nitrogen).
-
-
Q: Which is a better electrophile: this compound or 2-Chloro-3-fluoro-4-methylpyridine?
-
A: this compound is generally a much better electrophile. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making the oxidative addition step of the catalytic cycle faster and more facile.[7] Couplings with the chloro-analogue would require even more specialized, highly active catalyst systems and likely higher temperatures.
-
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting points for key reaction parameters. Optimization will be required for each specific boronic acid partner.
Table 1: Recommended Catalyst Systems
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-3) | SPhos (4-6) | High | A robust and highly active system for electron-deficient bromopyridines.[2] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | High to Excellent | Another excellent choice, often providing high turnover numbers. |
| Pd(dppf)Cl₂ (3-5) | (dppf) | Moderate to High | A reliable, commercially available pre-catalyst. May require higher temperatures.[6] |
| Pd(PPh₃)₄ (5) | (PPh₃) | Low to Moderate | Generally not recommended for this substrate due to potential for low activity. |
Table 2: Recommended Bases and Solvents
| Base (Equivalents) | Solvent System | Typical Yield Range | Notes |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | High to Excellent | A strong base that is very effective for challenging couplings.[5] |
| Cs₂CO₃ (2-3) | Toluene / H₂O (5:1) | High to Excellent | Often provides excellent yields but is more expensive than K₃PO₄.[4] |
| K₂CO₃ (2-3) | DMF | Moderate to High | A common and cost-effective choice. DMF can aid in solubility.[4] |
Visualizations: Reaction Mechanism & Workflow
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The base is crucial for the transmetalation step.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
A logical workflow for diagnosing and solving issues with low-yielding reactions.
Caption: A decision tree for troubleshooting low-yielding reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Note: This is a generalized starting protocol and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[1][6]
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate the vessel under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Tlili, A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- YouTube. (2020). Suzuki Coupling. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Reactions in the Cross-Coupling of 2-Bromo-3-fluoro-4-methylpyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Bromo-3-fluoro-4-methylpyridine. This guide is structured to provide in-depth, practical solutions to common side reactions encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this versatile building block. Our aim is to move beyond generic advice and offer targeted, evidence-based strategies to optimize your synthetic outcomes.
Introduction: The unique reactivity of this compound
The successful cross-coupling of this compound is often complicated by a confluence of electronic and steric factors. The pyridine nitrogen can act as a ligand, potentially poisoning the palladium catalyst.[1][2] The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the rates of oxidative addition and reductive elimination, while the 4-methyl group, being electron-donating, can also modulate the electron density of the ring system.[1] This intricate electronic environment necessitates a carefully optimized approach to minimize side reactions and maximize the yield of the desired product.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address the most pressing issues encountered in the laboratory.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction has stalled, and I'm recovering a significant amount of unreacted this compound. What are the likely causes and how can I address them?
Answer: Low or no conversion is a common frustration, often pointing to issues with catalyst activity or suboptimal reaction conditions.
-
Catalyst Inactivation/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of catalytically inactive complexes.[1][2] This is a primary cause of sluggish or failed reactions with pyridine-containing substrates.
-
Inefficient Oxidative Addition: The C-Br bond of your substrate must be broken in the first step of the catalytic cycle. While bromides are generally reactive, an inefficient catalyst system can lead to a slow start.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for facilitating the key steps of the catalytic cycle and ensuring the solubility of all reaction components.
-
Solution: For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[5][6] Ensure your chosen solvent (e.g., toluene, dioxane, THF) is anhydrous and thoroughly degassed, as water and oxygen can deactivate the catalyst.[7]
-
Issue 2: Significant Formation of Hydrodehalogenated Byproduct (4-fluoro-3-methylpyridine)
Question: I'm observing a significant amount of the debrominated byproduct, 4-fluoro-3-methylpyridine, in my reaction mixture. What is causing this and how can I prevent it?
Answer: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a particularly common side reaction with fluorinated aryl halides.[8][9] The primary culprit is the formation of palladium-hydride (Pd-H) species.[10]
-
Source of Hydride: Pd-H species can be generated from various sources, including:
-
Water: Adventitious water in the reaction mixture is a known hydrogen source for hydrodehalogenation in reactions with fluorinated substrates.[8][9]
-
Bases: Certain bases, especially in the presence of protic solvents, can generate hydride species.[10]
-
Solvents: Some solvents can act as hydride donors.
-
-
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, anhydrous, and degassed solvents.
-
Ligand Choice: The nature of the phosphine ligand can influence the product distribution between the desired coupling and hydrodehalogenation.[8] Experiment with different bulky, electron-rich ligands to find one that favors the desired reductive elimination pathway over the formation and reaction of Pd-H species.
-
Base Selection: Screen different anhydrous bases. For Suzuki couplings, consider using a milder, non-hydroxide base like KF or CsF.[11]
-
Issue 3: Formation of Homocoupled Byproducts
Question: My desired product is contaminated with symmetrical biaryl or diene byproducts. How can I suppress this homocoupling?
Answer: Homocoupling can occur with both the aryl halide (to form a bipyridine) and the coupling partner (e.g., boronic acid in Suzuki reactions).
-
Causes of Homocoupling:
-
Oxygen: The presence of oxygen can promote the oxidative homocoupling of boronic acids in Suzuki reactions.[3][7]
-
In-situ Reduction of Pd(II): When using a Pd(II) precatalyst, one pathway for its reduction to the active Pd(0) species is through the homocoupling of the organometallic nucleophile.[3]
-
High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.[2]
-
-
Troubleshooting Homocoupling:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and the reaction vessel. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[3] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Use a Pd(0) Catalyst: Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the in-situ reduction step that often leads to homocoupling.[2]
-
Control Stoichiometry: While a slight excess of the coupling partner is common, a large excess can increase the likelihood of its homocoupling. Aim for a stoichiometry closer to 1:1.1 (aryl halide:coupling partner).[2]
-
Lower Reaction Temperature: If feasible, try running the reaction at a lower temperature for a longer duration.[2]
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the decision-making process for addressing common side reactions.
Caption: Decision tree for addressing common side reactions.
Data Summary: Ligand and Base Selection
The following tables provide a comparative overview of common ligands and bases for different cross-coupling reactions. Yields are representative and will vary based on the specific coupling partners and reaction conditions.
Table 1: Ligand Selection for Cross-Coupling of Bromopyridines
| Ligand | Coupling Type | Key Characteristics | Typical Yield Range (%) |
| XPhos/SPhos | Suzuki, Buchwald-Hartwig | Bulky, electron-rich biaryl phosphines; effective at preventing catalyst poisoning. [3][4] | 80-98 |
| RuPhos/BrettPhos | Buchwald-Hartwig | Designed for coupling of primary and secondary amines, respectively. [6] | 85-95 |
| Pd(dppf)Cl₂ | Suzuki | A common and often effective catalyst for a range of substrates. [9] | 70-90 |
| Pd(PPh₃)₄ | Sonogashira, Suzuki | A standard Pd(0) source; can be less effective for challenging substrates. [5][12] | 60-95 |
| Xantphos | Buchwald-Hartwig | A chelating bisphosphine ligand. [5] | 70-90 |
Table 2: Base Selection for Cross-Coupling of Bromopyridines
| Base | Coupling Type | pKa of Conjugate Acid | Comments |
| K₃PO₄ | Suzuki | 12.3 | A strong inorganic base, often effective for less reactive substrates. [5] |
| Cs₂CO₃ | Suzuki | 10.3 | A milder inorganic base, good for sensitive functional groups. [5] |
| NaOtBu | Buchwald-Hartwig | ~19 | A very strong, non-nucleophilic base, essential for amine deprotonation. [5][13] |
| LHMDS | Buchwald-Hartwig | ~26 | A strong, non-nucleophilic base, useful for substrates with protic functional groups. [6] |
| Et₃N / DIPEA | Sonogashira | ~11 | Organic amine bases used to deprotonate the terminal alkyne. [5] |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and an amine base (e.g., TMP, 2.0 equiv.). [14]2. Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Alkyne Addition: Add anhydrous, degassed DMSO, followed by the terminal alkyne (1.5 equiv.). [14]4. Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., to 60 °C) may be required for less reactive substrates. [14]5. Work-up and Purification: Upon completion, dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
References
- Orbach, M., Choudhury, J., Lahav, M., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
- Yang, B. H., & Buchwald, S. L. (2023).
- Gagnon, A., & Duplessis, M. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(15), 4466–4470*. [Link]
- Valente, C., & Organ, M. G. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology, 13(21), 6239-6246*. [Link]
- Reddit. (2018).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Kubota, K., & Ito, H. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(1), 123-130*. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Ye, Q., et al. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 23(10), 2166-2174*. [Link]
- Sytniczuk, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18231-18241*. [Link]
- Wikipedia. (n.d.).
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7446-7467*. [Link]
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7446-7467*. [Link]
- Valente, C., & Organ, M. G. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology, 13(21), 6239-6246*. [Link]
- Carrow, B. P., & Hartwig, J. F. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
- Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Li, J., & Chen, P. R. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(1), 245-252*. [Link]
- Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 544-550*. [Link]
- Lautens, M., & Roy, A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Topics in Heterocyclic Chemistry, 53, 1-33. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559*. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(48), 16484-16485*. [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 15(1), 154-157*. [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 78(5), 2167-2171*. [Link]
- Al-Masri, H., & El-hiti, G. A. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Journal of Saudi Chemical Society, 18(5), 555-560*. [Link]
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- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-3-fluoro-4-methylpyridine Reaction Products
Welcome to the Technical Support Center for the purification of 2-Bromo-3-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As a key building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product.[1][2] This document offers practical, field-proven insights and detailed protocols to help you navigate the common challenges encountered during the purification of this important intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, emphasizing the scientific rationale behind the proposed solutions.
Issue 1: My crude product is a dark, oily residue after the initial work-up. How do I proceed with purification?
Answer: A dark, oily crude product is common and often indicates the presence of polymeric byproducts, residual starting materials, and inorganic salts. The recommended approach is a multi-step purification strategy involving an initial aqueous work-up followed by flash column chromatography.
-
Scientific Rationale: The initial aqueous work-up is crucial for removing water-soluble impurities such as acids, bases, and salts.[3] Pyridine derivatives can be basic, and this step helps to neutralize the reaction mixture.[4] Subsequent extraction into an organic solvent isolates the desired product and other organic-soluble materials. Flash column chromatography is then the most effective method for separating the target compound from closely related impurities that have different polarities, such as isomers and di-brominated byproducts.[5][6]
-
Step-by-Step Protocol:
-
Aqueous Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., DMF, methanol), quench the reaction by carefully adding water and then extract the product multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate.[3]
-
Transfer the combined organic extracts to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.[3]
-
-
Drying and Concentration:
-
Flash Column Chromatography:
-
Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Prepare a silica gel column (230-400 mesh) using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.[5]
-
Load the dried sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure.
-
-
Issue 2: I'm observing multiple spots on my TLC analysis of the crude product that are very close to my desired product's Rf value. How can I identify them and achieve better separation?
Answer: The presence of spots with similar Rf values to your product strongly suggests the formation of isomeric byproducts. The most likely isomer is 6-Bromo-4-fluoro-3-methylpyridine, which can form during the electrophilic bromination of the precursor.[6] Di-brominated species are also a possibility if an excess of the brominating agent was used.[6][7]
-
Scientific Rationale: The directing effects of the fluorine and methyl groups on the pyridine ring primarily favor bromination at the C2 position. However, the C6 position is also activated, leading to the potential for isomeric byproduct formation.[6] These isomers will have the same mass but different chemical environments for their protons and carbons, allowing for their identification by NMR spectroscopy.[5][7] GC-MS is also invaluable as it can separate the isomers and confirm they have the same mass, while di-brominated byproducts will have a higher mass.[5][7]
-
Identification and Separation Strategy:
-
Identification:
-
GC-MS Analysis: This is the most effective initial technique. It will separate the components and provide their mass-to-charge ratios. Isomers will have identical masses, while di-brominated impurities will show a higher mass.[5][7]
-
NMR Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification.[5][7]
-
-
Improving Chromatographic Separation:
-
Optimize the Eluent System: A shallow gradient or an isocratic elution with a carefully optimized solvent mixture (e.g., a low percentage of ethyl acetate in hexanes) can enhance the separation of isomers.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), which can offer different selectivity.[4]
-
Mobile Phase Additives: For pyridine compounds that exhibit peak tailing on silica gel due to interaction with acidic silanol groups, adding a small amount of a competing base like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution.[4]
-
-
Issue 3: My product is a solid, but I'm struggling to get it to crystallize from the crude mixture.
Answer: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation or because the compound itself has a tendency to form an oil. A patent for the preparation of 2-bromo-3-fluoro-4-picoline specifies recrystallization from an ethyl acetate/petroleum ether solvent system.[8]
-
Scientific Rationale: Recrystallization is an effective purification technique for solids that removes small amounts of impurities.[5] The principle relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
Troubleshooting Crystallization:
-
Ensure High Purity: If the crude product is highly impure, consider a preliminary purification step like flash column chromatography before attempting recrystallization.
-
Solvent Screening: If the ethyl acetate/petroleum ether system is not effective, systematically screen other common recrystallization solvents and solvent pairs (e.g., ethanol, isopropanol, or mixtures like ethanol/water).[5][9]
-
Induce Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or an oil. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: The choice of purification method depends on the physical state of your product and the nature of the impurities.
-
For liquid products or highly impure solids: Flash column chromatography is often the most effective method for separating the desired product from isomers and other byproducts with different polarities.[5][6]
-
For solid products with minor impurities: Recrystallization is an excellent technique for achieving high purity.[5] A documented solvent system for this compound is ethyl acetate/petroleum ether.[8]
Q2: How can I confirm the purity of my final product?
A2: A multi-technique approach is essential for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating volatile compounds and determining their molecular weights, which helps in identifying any residual starting materials, isomeric byproducts, or di-brominated species.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for assessing purity and identifying any non-volatile impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed structural information and can be used to identify and quantify impurities by comparing the integration of their signals to that of the product.[1][10]
Q3: My purified this compound is a colorless oil that solidifies upon standing. Is this normal?
A3: This is not uncommon for pyridine derivatives. The physical state can be influenced by minor impurities or the ambient temperature. If analytical data (GC-MS, NMR) confirms the high purity of your product, the physical state should not be a cause for concern.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure the stability and longevity of your purified compound, it should be stored in a tightly sealed container, protected from light and moisture. Storage in a cool, dry place, such as a refrigerator, is recommended.
Data Summary and Protocols
Table 1: Comparison of Purification Methods for 2-Bromo-pyridine Derivatives
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield | Applicability |
| Flash Column Chromatography | 70-90% | >98% | 60-85% | Liquids and solids; effective for separating isomers.[5] |
| Recrystallization | 90-95% | >99% | 70-90% | Solids with minor impurities.[5] |
| Fractional Distillation | 85-95% | >98% | 65-88% | Liquids with significantly different boiling points from impurities.[5] |
Note: Purity is typically determined by GC or NMR analysis. Yields are highly dependent on the initial purity and experimental technique.[5]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes, determined by TLC analysis)
-
Chromatography column, sand, and collection tubes
-
-
Procedure:
-
Column Preparation: Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.[3][5]
-
Elution: Begin eluting the column with the starting eluent, gradually increasing the polarity by increasing the percentage of ethyl acetate.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[5]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Protocol 2: Recrystallization
This protocol describes the purification of solid this compound by recrystallization.
-
Materials:
-
Crude solid this compound
-
Solvent system (e.g., ethyl acetate/petroleum ether)[8]
-
Erlenmeyer flasks, heating source, and filtration apparatus
-
-
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent system.[5]
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them to remove all traces of solvent.[5]
-
Diagrams
Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyridine coupling reactions. This guide is designed to provide expert insights and practical solutions to a common and frustrating challenge: catalyst deactivation. Pyridine moieties are ubiquitous in pharmaceuticals and agrochemicals, making their synthesis via cross-coupling a critical transformation. However, the unique electronic properties of the pyridine ring often lead to catalyst inhibition and decomposition.
This document moves beyond standard protocols to explain the causal mechanisms behind these failures, offering a structured approach to troubleshooting and optimization.
Troubleshooting Guide: Diagnosing and Solving Common In-Reaction Issues
This section addresses specific problems you might observe during an experiment. Each answer provides a diagnostic approach and actionable steps.
Q1: My palladium-catalyzed cross-coupling reaction with a pyridine substrate has stalled or resulted in a very low yield. Where should I begin my investigation?
A1: A low or non-existent yield in pyridine coupling is a frequent issue, typically stemming from catalyst deactivation, suboptimal conditions, or reagent impurity. A systematic investigation is the most efficient path to a solution.
The primary suspect is the pyridine substrate itself. The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1][2] This is the most common intrinsic deactivation pathway.
Your investigation should proceed as follows:
-
Assess the Catalyst System: Was the chosen ligand appropriate? For pyridine substrates, standard ligands like PPh₃ are often ineffective. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1][2] These ligands sterically shield the palladium center, discouraging inhibitory pyridine coordination and promoting the desired catalytic steps of oxidative addition and reductive elimination.[3]
-
Check for Visual Cues: Have you observed the formation of a black precipitate? This is likely "palladium black," a common sign of catalyst aggregation and deactivation. See Q2 for a detailed discussion.
-
Review Reaction Conditions: Were your solvent and reagents rigorously degassed and anhydrous? The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species.[1] Similarly, protic impurities (water) can facilitate side reactions like protodeboronation of boronic acid partners.[2]
-
Evaluate Reagent Purity: Impurities in your starting materials, such as sulfur-containing compounds from upstream synthetic steps, can act as potent catalyst poisons.[4] If you suspect this, purifying the starting material or synthesizing it via a "sulfur-free" route may be necessary.
Q2: I'm observing the formation of a black precipitate in my reaction flask. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly palladium black , which consists of aggregated, inactive elemental palladium (Pd(0)) particles. Its formation signals that the active, soluble catalytic species has decomposed and fallen out of the catalytic cycle.
Causality: Palladium black formation is often triggered by:
-
High Temperatures: While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition pathways.[1]
-
Insufficient Ligand-to-Palladium Ratio: The ligand's primary role is to stabilize the mononuclear palladium complex. If the ligand concentration is too low or the ligand itself degrades, the "naked" palladium atoms are prone to aggregation.[1]
-
Slow Oxidative Addition: If the oxidative addition step is slow (e.g., with unreactive aryl chlorides), the concentration of the unstable Pd(0) species can build up, increasing the likelihood of aggregation before it can enter the catalytic cycle.
Preventative Measures:
-
Optimize Ligand Ratio: Ensure an adequate ligand-to-metal ratio. For many systems, a ratio of 1:1 to 2:1 (Ligand:Pd) is optimal.
-
Use Precatalysts: Modern palladium precatalysts are designed to release the active Pd(0) species gradually and in the presence of the ligand, minimizing the concentration of unstable, ligand-free palladium.[5]
-
Control Temperature: Screen for the minimum temperature required for efficient reaction. Avoid "shotgun" heating to very high temperatures unless empirically determined to be necessary.
-
Change the Limiting Reagent: In some telescoped reactions like Miyaura borylation/Suzuki coupling, making the boron compound the limiting reagent instead of the aryl halide can prevent palladium from precipitating at the end of the first step, ensuring a more efficient second coupling.[6]
Q3: My reaction starts efficiently (confirmed by in-process control like TLC or LCMS) but then stops before reaching full conversion. What does this indicate?
A3: A reaction that initiates but fails to reach completion is a classic sign of product inhibition or gradual catalyst poisoning .
Causality & Diagnosis:
-
Product Inhibition: The bipyridine product itself can be a better ligand for the palladium center than the phosphine or NHC ligand you added. As the product concentration increases, it can displace the stabilizing ligand, forming an overly stable Pd-product complex that is reluctant to participate in further catalytic cycles.[7] This is a form of reversible catalyst deactivation.
-
Gradual Poisoning: A slow-reacting impurity in one of the starting materials could be gradually sequestering the active catalyst over the course of the reaction.
-
Ligand Degradation: Under the reaction conditions, the supporting ligand may be slowly degrading over time, leading to catalyst aggregation (see Q2).
Troubleshooting Steps:
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes push the reaction to completion by compensating for the portion of the catalyst that becomes deactivated.[2]
-
Switch Ligand Class: If you suspect product inhibition with a phosphine ligand, switching to a more strongly coordinating NHC ligand might solve the problem, as NHCs often form more robust bonds to the metal center.
-
Re-evaluate Reagent Purity: Consider purifying your reagents via recrystallization, distillation, or column chromatography to remove potential slow-acting poisons.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section explores the underlying principles of catalyst stability in pyridine coupling.
Q1: Why are pyridine coupling reactions uniquely susceptible to catalyst deactivation?
A1: The challenge lies in the fundamental electronic nature of pyridine. The nitrogen atom's lone pair of electrons makes pyridine a Lewis base.[8] This allows it to act not only as a substrate but also as a potential ligand that can coordinate to the palladium catalyst.[1][2] This coordination can lead to the formation of catalytically inactive or dead-end species, effectively poisoning the catalyst and preventing it from participating in the desired cross-coupling cycle.[1] Furthermore, the electron-withdrawing nature of the ring nitrogen can deactivate the C-X bond (where X is a halide) towards the crucial oxidative addition step, slowing down the overall catalytic cycle and opening the door to other deactivation pathways.[2]
Diagram: Major Catalyst Deactivation Pathways
The following diagram illustrates the primary routes by which an active catalyst can become deactivated in the context of pyridine coupling.
Caption: Key pathways leading to catalyst deactivation in pyridine couplings.
Q2: How do I select the optimal ligand to maximize catalyst stability and activity?
A2: Ligand selection is the most critical parameter for success. The ideal ligand must strike a balance: it needs to stabilize the palladium center to prevent aggregation while also being labile enough to allow the catalytic cycle to proceed. For pyridine substrates, the key is to use ligands that are both bulky and electron-rich .[3]
-
Steric Bulk: Large, sterically demanding ligands create a "pocket" around the palladium atom that physically hinders the pyridine substrate from forming an inhibitory bond with the metal.
-
Electron-Donating Character: Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[3]
Table 1: Ligand Selection Guide for Pyridine Coupling
| Ligand Class | Examples | Key Characteristics | Best For... |
| Buchwald-Type Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly bulky and electron-rich. The gold standard for challenging heteroaryl couplings.[1][2] | A wide range of pyridine substrates, including those that are sterically hindered or electronically deactivated. Excellent for overcoming pyridine inhibition. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, form robust bonds with palladium. Often more stable at high temperatures than phosphines.[9] | High-temperature reactions or when phosphine ligand degradation is suspected. Effective for couplings involving aryl chlorides. |
| Diphosphine Ligands | dppf, Xantphos | Bidentate ligands that can enforce specific geometries around the metal center. | Can be effective, but success is highly substrate-dependent. Often a secondary choice after biaryl phosphines fail. |
| Simple Trialkyl/Aryl Phosphines | P(t-Bu)₃, PPh₃ | P(t-Bu)₃ has good electron-donating properties. PPh₃ is generally ineffective due to insufficient bulk and electron density.[3] | P(t-Bu)₃ can work for simple, reactive pyridine systems. PPh₃ should generally be avoided for these applications. |
Q3: Can deactivated palladium catalysts be regenerated and reused?
A3: Regeneration is possible but challenging and often impractical in a research setting. If deactivation is due to the formation of palladium black, the catalyst has fundamentally changed its nature from a homogeneous to a heterogeneous one.
For supported catalysts, some regeneration protocols have been developed. For instance, a deactivated Pd(OH)₂/C catalyst used in a debenzylation reaction was successfully regenerated by washing with a mixture of chloroform and glacial acetic acid, combined with sonication, to remove pore blockages.[10] In another case, a heterogeneous Pd(II) catalyst that was deactivated by reduction to Pd(0) could have its activity restored by treatment with an oxidant like benzoquinone, which reoxidized the inactive Pd(0) back to the active Pd(II) state.[11]
However, for homogeneous catalysts that have precipitated as palladium black, redissolving and converting it back to a well-defined, active mononuclear species is non-trivial and usually less efficient than using a fresh charge of catalyst. Prevention is the far better strategy.
Experimental Protocols & Workflows
Diagram: Troubleshooting Workflow for Low-Yield Reactions
Use this decision tree to systematically diagnose the cause of a failed or low-yielding pyridine coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Improving regioselectivity in reactions of 2-Bromo-3-fluoro-4-methylpyridine
Welcome to the technical support center for 2-Bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5). This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile, yet challenging, building block. My goal is to provide you with not just protocols, but the underlying strategic and mechanistic insights needed to navigate its complex reactivity and achieve high regioselectivity in your synthetic campaigns.
Section 1: The Reactivity Landscape of this compound
Before troubleshooting specific reactions, it's crucial to understand the electronic and steric factors at play in the starting material. The regiochemical outcome of any reaction is dictated by the interplay of these properties.
Question: What are the primary reactive sites on this compound, and what factors govern their reactivity?
Answer:
This compound has four key features that create a nuanced reactivity profile. Understanding their individual and collective influence is the first step toward controlling reaction outcomes.
-
Pyridine Nitrogen: As a heteroatom, the nitrogen atom makes the entire ring electron-deficient, which is a critical factor for its reactivity.[1] It strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge in the reaction intermediate (the Meisenheimer complex).[2] Furthermore, its lone pair of electrons can coordinate to transition metal catalysts, which can either be a productive step in a catalytic cycle or lead to catalyst inhibition if not properly managed.[3]
-
C2-Bromo Group: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3][4][5] The mechanism proceeds via oxidative addition of the C-Br bond to a Pd(0) complex, a process that is generally favorable for aryl bromides.[6][7] It is also a viable leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.
-
C3-Fluoro Group: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly influences the ring's electronics. It acidifies adjacent protons (notably at C5) and increases the electrophilicity of the carbon atoms at the C2 and C4 positions. While the C-F bond is very strong, fluorine can act as a leaving group in SNAr, often faster than other halogens, because its electronegativity greatly stabilizes the rate-determining Meisenheimer intermediate.[8][9]
-
C4-Methyl Group: This group has a weak electron-donating effect (via hyperconjugation and induction). It also provides steric hindrance at the C4 and adjacent C3 and C5 positions, which can influence the approach of bulky reagents.[10]
The diagram below illustrates the dominant electronic influences on the pyridine ring.
Caption: Electronic influences and potential reaction sites.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The most common transformations for this substrate involve forming C-C or C-N bonds at the C2 position via palladium catalysis. Success hinges on selecting a catalyst system that is robust to the challenges posed by the pyridine substrate.
Question: I am attempting a Suzuki-Miyaura coupling at the C2-bromo position, but my reaction is sluggish and gives low yields. What are the likely causes and how can I fix it?
Answer:
This is a frequent issue when working with pyridine halides. The problem almost always traces back to catalyst activity and stability. The pyridine nitrogen's lone pair can coordinate strongly to the palladium center, leading to the formation of off-cycle, inactive catalyst species.
Primary Causes & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen is competing with your phosphine ligand for a coordination site on the palladium. If the pyridine binds too strongly, it can stall the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to be sterically demanding. They form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition by the substrate.[11]
-
-
Inefficient Oxidative Addition: While the C-Br bond is reactive, inefficient oxidative addition can be a bottleneck, leading to side reactions like boronic acid homocoupling.
-
Solution: The use of modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) can ensure the efficient generation of the active Pd(0) catalyst. Additionally, the choice of base is critical. A base like K₃PO₄ or Cs₂CO₃ is often effective as it also plays a role in the transmetalation step.[3]
-
-
Poor Solvent Choice: The solvent must be able to dissolve all components (especially the base) and be stable at the required reaction temperature.
-
Solution: A mixture of a non-polar solvent with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is often ideal.[3] The water helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.
-
The workflow below provides a logical sequence for troubleshooting these issues.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various arylboronic acids.
| Component | Role | Recommended Conditions | Causality/Justification |
| Palladium Source | Catalyst | Pd₂(dba)₃ (1-2 mol%) or XPhos-Pd-G3 (1-2 mol%) | The G3 precatalyst ensures efficient and reliable formation of the active L-Pd(0) species. |
| Ligand | Stabilizer/Activator | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands promote fast oxidative addition and reductive elimination while preventing catalyst inhibition.[11] |
| Base | Activates Boronic Acid | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.) | Strong enough to facilitate transmetalation without causing significant side reactions.[3][12] |
| Boronic Acid | Coupling Partner | 1.1 - 1.5 equiv. | A slight excess ensures complete consumption of the limiting halide. |
| Solvent | Medium | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | The aqueous component aids in dissolving the base, accelerating the reaction.[3] |
| Temperature | Energy Input | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), and the ligand (if not using a precatalyst).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question: When running a Buchwald-Hartwig amination, is there a risk of the amine acting as a nucleophile and displacing the C3-fluoro group via SNAr?
Answer:
This is a mechanistically insightful question. While SNAr is a theoretical possibility, it is highly unlikely to compete with the palladium-catalyzed amination under standard Buchwald-Hartwig conditions.
Mechanistic Rationale: The palladium-catalyzed cycle has a much lower activation energy than the uncatalyzed SNAr reaction. Oxidative addition of the C-Br bond to Pd(0) is a very fast and favorable process.[5][6] The subsequent steps of amine coordination, deprotonation, and reductive elimination are also rapid in the presence of an appropriate ligand and base.[6][13]
For a competitive SNAr reaction to occur, the amine would have to directly attack the electron-deficient ring. This process typically requires high temperatures and the absence of a catalyst, and even then, displacing a C-F bond ortho to a C-Br bond would be challenging. Therefore, you can confidently expect the reaction to proceed selectively at the C2-bromo position.
Recommended Protocol: Buchwald-Hartwig Amination
| Component | Role | Recommended Conditions | Causality/Justification |
| Palladium Source | Catalyst | Pd₂(dba)₃ (1-2 mol%) or RuPhos-Pd-G3 (1-2 mol%) | Modern precatalysts are highly effective for C-N bond formation. |
| Ligand | Stabilizer/Activator | RuPhos or BrettPhos (2-4 mol%) | These ligands are well-established for the amination of heteroaryl halides, providing high activity and stability.[14] |
| Base | Deprotonates Amine | NaOt-Bu or LHMDS (1.4-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center.[5] |
| Amine | Coupling Partner | 1.2 - 1.5 equiv. | A slight excess drives the reaction to completion. |
| Solvent | Medium | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base. |
| Temperature | Energy Input | 80 - 110 °C | Standard temperature range for Buchwald-Hartwig reactions. |
Section 3: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is dominant, SNAr offers a catalyst-free pathway to introduce heteroatom nucleophiles. Here, the regioselectivity question is more complex.
Question: I want to perform an SNAr reaction with a nucleophile like sodium methoxide. Will it displace the C2-bromo or the C3-fluoro group?
Answer:
The regioselectivity of SNAr on this substrate is a classic case of competing electronic and leaving group effects. The nucleophile will preferentially attack the position that leads to the most stabilized anionic intermediate (Meisenheimer complex).
-
Attack at C2 (displacing Bromide): Attack at the C2 position is strongly favored electronically. The negative charge of the Meisenheimer intermediate can be delocalized onto the highly electronegative pyridine nitrogen atom, which is a major stabilizing factor.[2]
-
Attack at C3 (displacing Fluoride): Attack at the C3 position does not allow for direct delocalization of the negative charge onto the ring nitrogen. While the C-F bond is highly polarized, making the C3 carbon electrophilic, the resulting intermediate is significantly less stable than the one formed from C2 attack.
Recommended Protocol: SNAr with an Alkoxide Nucleophile
| Component | Role | Recommended Conditions | Causality/Justification |
| Nucleophile | Attacking Species | Sodium or Potassium Alkoxide (1.5-2.0 equiv.) | A strong nucleophile is required to initiate the addition-elimination mechanism. |
| Solvent | Medium | DMSO, DMF, or NMP | Polar aprotic solvents are crucial as they solvate the cation but not the nucleophile, maximizing its reactivity. |
| Temperature | Energy Input | 60 - 120 °C | Thermal energy is needed to overcome the activation barrier of breaking aromaticity in the first step. |
| Atmosphere | Environment | Inert (Argon or Nitrogen) | Important to prevent oxidation of the nucleophile or solvent at high temperatures. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in anhydrous DMSO, add the sodium alkoxide (e.g., sodium methoxide, 1.5 equiv) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully pour it into cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.
Section 4: Summary and Decision-Making Guide
Choosing the right reaction type is fundamental to achieving your synthetic goal. This section provides a high-level overview to guide your experimental design.
Decision-Making Matrix for Functionalizing this compound
| Desired Bond | Target Position | Recommended Reaction | Key Reagents | Critical Parameter |
| C-C | C2 | Suzuki-Miyaura Coupling | Pd Catalyst, Bulky Ligand, Boronic Acid, Base | Ligand Choice (e.g., XPhos) |
| C-N | C2 | Buchwald-Hartwig Amination | Pd Catalyst, Bulky Ligand, Amine, Strong Base | Base Choice (e.g., NaOt-Bu) |
| C-O / C-S | C2 | Nucleophilic Aromatic Substitution | Alkoxide / Thiolate, Polar Aprotic Solvent | Solvent Choice (e.g., DMSO) |
| C-H | C6 | Directed ortho-Metalation (DoM) | Strong, Hindered Base (e.g., LDA, LTMP) | Low Temperature (-78 °C) |
The following flowchart can serve as a quick reference for planning your synthesis.
Caption: Decision-making flowchart for reaction selection.
References
- Chattopadhyay, B., & Gevorgyan, V. (2011). Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 4521-4567. [Link]
- Li, X. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202302941. [Link]
- Pearson Education. (2024). EAS Reactions of Pyridine. Pearson+. [Link]
- IntechOpen. (2022).
- ResearchGate. (2021). Pyridine as removable directing group. Effect of the substitution.
- Maity, P., & Mandal, T. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(37), 8049-8076. [Link]
- University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]
- Garg, N. K., & Houk, K. N. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Accounts of chemical research, 46(7), 10.1021/ar400032r. [Link]
- ResearchGate. (2025). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals.
- Wikipedia. (2023).
- Ritter, T., & Powers, J. P. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(39), 16323–16325. [Link]
- Besson, T., & Thiery, V. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 27(15), 4949. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Undheim, K., & Benneche, T. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-134. [Link]
- Deady, L. W., & Stillman, D. C. (1978). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (6), 779-782. [Link]
- MDPI. (2006).
- Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 77(7), 1723–1727. [Link]
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting low conversion in 2-Bromo-3-fluoro-4-methylpyridine synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common challenges, particularly low conversion rates. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Low Conversion
Low conversion is a frequent hurdle in the electrophilic bromination of substituted pyridines. The electron-deficient nature of the pyridine ring, further influenced by the existing substituents (fluoro and methyl groups), creates a nuanced reactivity landscape.[1] This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields.
Initial Assessment: Reaction Monitoring is Key
Before embarking on extensive troubleshooting, it is crucial to have reliable data from your reaction.
Q1: How should I be monitoring the progress of my reaction to accurately determine conversion?
A1: Real-time or frequent reaction monitoring is non-negotiable for diagnosing low conversion. Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common and effective methods.[2]
-
TLC Analysis: A simple and rapid method to qualitatively assess the consumption of the starting material (3-fluoro-4-methylpyridine) and the appearance of the product. Co-spotting your reaction mixture with the starting material is essential for accurate identification.
-
GC Analysis: Provides quantitative data on the relative amounts of starting material, product, and any byproducts. This is invaluable for determining the precise conversion rate and identifying potential side reactions.
A detailed protocol for effective reaction monitoring is provided below:
Experimental Protocol: Reaction Monitoring by TLC and GC
Objective: To accurately track the progress of the this compound synthesis.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes)
-
UV lamp (254 nm)
-
GC instrument with a suitable column (e.g., non-polar capillary column)
-
Reaction aliquots
-
Solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Internal standard (optional, for quantitative GC)
Procedure:
TLC Monitoring:
-
Prepare a developing chamber with the chosen eluent system.
-
At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot from the reaction mixture using a capillary tube.
-
Spot the aliquot onto the TLC plate. On the same plate, spot the starting material (3-fluoro-4-methylpyridine) as a reference.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the plate under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.
GC Monitoring:
-
At each time point, quench a small aliquot of the reaction mixture (e.g., in a vial containing a small amount of aqueous sodium thiosulfate solution to remove excess bromine, followed by extraction with an organic solvent).
-
Dilute the organic layer to an appropriate concentration for GC analysis.
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram to determine the peak areas of the starting material and the product.
-
Calculate the conversion rate based on the relative peak areas.
Troubleshooting Workflow for Low Conversion
If your monitoring confirms low conversion, the following workflow, illustrated in the diagram below, will guide you through a logical troubleshooting process.
Caption: A logical workflow for troubleshooting low conversion in this compound synthesis.
Detailed Troubleshooting Q&A
Section 1: Reagent Quality and Stoichiometry
Q2: My conversion is low despite following the protocol. Could my reagents be the issue?
A2: Absolutely. The quality and handling of reagents are paramount.
-
Brominating Agent: Common brominating agents like N-Bromosuccinimide (NBS) or liquid bromine can degrade over time. NBS is sensitive to moisture and light. It's advisable to use freshly opened or purified NBS. Liquid bromine should be handled with extreme care in a well-ventilated fume hood.[3]
-
Starting Material (3-fluoro-4-methylpyridine): Impurities in your starting material can interfere with the reaction. Verify the purity of your starting material by NMR or GC-MS.
-
Stoichiometry: Inaccurate measurement of the brominating agent is a common source of error. An insufficient amount will naturally lead to low conversion, while a significant excess can promote the formation of di-brominated byproducts.[2] It is recommended to use a slight excess (1.05-1.2 equivalents) of the brominating agent.
Q3: I suspect my NBS has degraded. How can I purify it?
A3: Recrystallization is an effective method for purifying NBS. A common procedure involves dissolving the NBS in hot water or a mixture of acetic acid and water, followed by cooling to induce crystallization. The purified crystals should be thoroughly dried under vacuum before use.
Section 2: Reaction Conditions
Q4: What is the optimal temperature for this bromination, and how does it affect the reaction?
A4: The optimal temperature is a delicate balance.
-
Too Low: Insufficient thermal energy can lead to a sluggish or stalled reaction, resulting in low conversion. The pyridine ring is inherently electron-deficient and requires energy to undergo electrophilic aromatic substitution.[1]
-
Too High: Elevated temperatures can increase the rate of side reactions, such as the formation of isomeric byproducts or decomposition of the starting material or product. A typical temperature range for the bromination of pyridines is between room temperature and 80°C, but this needs to be optimized for your specific substrate.[4]
Q5: The protocol I'm using suggests a specific solvent. How critical is the choice of solvent?
A5: The solvent plays a crucial role in the reaction's success. It not only dissolves the reactants but also influences the reactivity of the brominating agent.
-
Polar Aprotic Solvents: Acetonitrile and dimethylformamide (DMF) are often good choices as they can help to stabilize the charged intermediates formed during the reaction.[4]
-
Halogenated Solvents: Dichloromethane and chloroform are also commonly used.
-
Acids: Acetic acid can serve as both a solvent and a catalyst in some bromination reactions.[5][6]
It is advisable to use anhydrous solvents, as water can react with some brominating agents.
Section 3: Byproduct Formation
Q6: My GC-MS analysis shows a peak with the same mass as my product, but my conversion to the desired product is still low. What could this be?
A6: You are likely forming an isomeric byproduct. In the case of 3-fluoro-4-methylpyridine, bromination can potentially occur at other positions on the pyridine ring. The directing effects of the fluoro and methyl groups will favor bromination at the 2-position, but some substitution may occur at the 6-position, leading to the formation of 6-bromo-3-fluoro-4-methylpyridine.[2] The presence of this isomer will reduce the yield of your desired product.
Q7: I also see a peak with a higher mass in my GC-MS. What does this indicate?
A7: A higher mass peak, corresponding to the addition of two bromine atoms, suggests the formation of a di-brominated byproduct. This typically occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[2]
To mitigate byproduct formation, consider the following:
-
Precise Stoichiometry: Use a carefully measured amount of the brominating agent.
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent over-bromination.
The following table summarizes potential byproducts and their identifying characteristics:
| Byproduct Name | Molecular Weight | Identification by GC-MS | Identification by ¹H NMR | Mitigation Strategy |
| 6-Bromo-3-fluoro-4-methylpyridine | 190.01 g/mol | Same mass as the product, different retention time | Different chemical shifts and coupling patterns for the aromatic protons | Optimize reaction temperature and choice of brominating agent |
| 2,6-Dibromo-3-fluoro-4-methylpyridine | 268.91 g/mol | Higher mass corresponding to two bromine atoms | Fewer aromatic proton signals compared to the mono-brominated product | Use a stoichiometric amount of brominating agent and monitor the reaction closely |
Frequently Asked Questions (FAQs)
Q8: What is the underlying mechanism for the bromination of 3-fluoro-4-methylpyridine?
A8: The bromination of 3-fluoro-4-methylpyridine proceeds via an electrophilic aromatic substitution (EAS) mechanism.[7] The pyridine ring, although electron-deficient, attacks the electrophilic bromine species (generated from the brominating agent, sometimes with the aid of a Lewis acid catalyst). This forms a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the positions of the fluoro and methyl groups. Finally, a proton is lost from the ring to restore aromaticity and yield the brominated product.[7]
The diagram below illustrates the general mechanism of electrophilic bromination on a pyridine ring.
Caption: Generalized mechanism of electrophilic aromatic substitution on a pyridine ring.
Q9: Do I need a catalyst for this reaction?
A9: While some brominations of activated aromatic rings proceed without a catalyst, the electron-deficient nature of the pyridine ring often necessitates one to enhance the electrophilicity of the bromine.[3] Lewis acids such as FeBr₃ or AlCl₃ can be used.[6] In some cases, the reaction can be catalyzed by pyridine itself, forming a pyridinium bromide complex.[5][6]
Q10: My product is an oil/solid and appears impure after workup. What are the best purification methods?
A10: The choice of purification method depends on the physical state of your product and the nature of the impurities.
-
Flash Column Chromatography: This is often the most effective method for separating the desired product from isomeric byproducts and unreacted starting material due to differences in polarity.[8][9]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent technique for achieving high purity.[8]
-
Distillation: For liquid products with a sufficiently high boiling point and thermal stability, vacuum distillation can be a viable option.
A general protocol for purification by flash column chromatography is provided below.
Experimental Protocol: Purification by Flash Column Chromatography
Objective: To purify crude this compound.
Materials:
-
Crude product
-
Silica gel
-
Chromatography column
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Collection tubes
-
TLC supplies for fraction analysis
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity eluent, collecting fractions.
-
Gradient (if necessary): Gradually increase the polarity of the eluent to facilitate the elution of your product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide. Benchchem.
- Bromination of Pyrrole and Pyridine #bromination. YouTube.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry.
- Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate.
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. Benchchem.
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. Benchchem.
- Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry.
- WO2019145177A1 - Bromination of pyridine derivatives. Google Patents.
- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Benchchem.
- FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION1. Journal of the American Chemical Society.
- How to carry out bromination of pyridine at 2- or 4- positions?. ResearchGate.
- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
- CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-3-fluoro-4-methylpyridine Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of residual palladium from reactions involving 2-Bromo-3-fluoro-4-methylpyridine. The unique challenges presented by heterocyclic substrates are addressed through a combination of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly with the palladium catalyst, forming stable, soluble complexes.[1] This coordination prevents the simple precipitation of palladium metal (palladium black) and keeps the catalyst dissolved in the organic phase, making its removal by standard filtration or aqueous washes inefficient. The electron-donating 4-methyl group can further enhance the basicity of the nitrogen, potentially increasing the strength of this coordination and exacerbating the removal challenge.[2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products.[3] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1][4] This PDE is often converted to a more practical concentration limit in parts per million (ppm). For example, for a drug with a maximum daily dose of 10 grams, the palladium limit would be 10 ppm.[1][5]
Q3: What are the principal strategies for removing palladium catalysts?
A3: The main strategies can be categorized based on their mechanism of action:[6][7]
-
Adsorption: Using high-surface-area materials like activated carbon to non-selectively adsorb the palladium catalyst. This method is effective but can sometimes lead to product loss due to co-adsorption.[6][7]
-
Scavenging: Employing solid-supported reagents (scavengers) functionalized with groups that have a high affinity for palladium. These selectively bind the metal, which is then removed by simple filtration.[1][8]
-
Crystallization: Purifying the final product through recrystallization, leaving the palladium impurities behind in the mother liquor. This can be effective but is highly dependent on the solubility properties of the product and the palladium complexes.[3][6]
-
Chromatography: Using techniques like column chromatography to separate the product from the catalyst. While often effective at the lab scale, it can be less practical for large-scale manufacturing.[9]
Q4: How do palladium scavengers work and which types are most effective?
A4: Palladium scavengers are typically silica gels or polymer resins functionalized with ligands that chelate strongly with palladium.[1][8] The high affinity of sulfur for platinum group metals makes sulfur-based scavengers particularly effective.[6] Common and highly efficient types include:
-
Thiol-functionalized silica (e.g., SiliaMetS Thiol): Highly versatile for scavenging various palladium species, including Pd(II).[8]
-
Thiourea-functionalized silica (e.g., SiliaMetS Thiourea): A robust scavenger for multiple forms of palladium, widely used in the pharmaceutical industry.[8]
-
Trimercaptotriazine (TMT)-based scavengers: Known for their high efficiency in reducing palladium levels.[6]
The scavenger is stirred with the crude product solution, the palladium binds to the solid support, and the scavenger-metal complex is then easily filtered off.[1]
Q5: How can I accurately quantify the amount of residual palladium in my sample?
A5: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[10][11] It offers high sensitivity and accuracy, capable of detecting palladium down to parts-per-billion (ppb) levels. Other techniques like atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF) are also used.[5][11] For rapid, in-process screening to assess the effectiveness of different removal methods, catalysis-based fluorometric assays can be employed, which provide semi-quantitative results in minutes.[10][12]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: High palladium levels persist after standard aqueous work-up and filtration.
-
Probable Cause: The palladium is present as a soluble Pd(II) species or a Pd(0) complex stabilized by phosphine ligands and coordinated to your pyridine product. Simple filtration will not remove these dissolved species.
-
Solution: Implement a dedicated removal step using either activated carbon or a specialized palladium scavenger. Scavengers are generally more selective and may result in lower product loss compared to activated carbon.[6]
Caption: Decision tree for optimizing palladium scavenger performance.
Issue 3: Significant product loss occurs during the scavenging process.
-
Probable Cause: Your product is physically adsorbing onto the solid support of the scavenger or activated carbon. This is more common with polar or high-molecular-weight compounds.
-
Solution:
-
Thorough Washing: After filtering off the scavenger, wash the filter cake extensively with fresh, hot solvent to recover the adsorbed product. Combine these washings with the initial filtrate.
-
Method Re-evaluation: If product loss remains high, consider an alternative purification method. Recrystallization, if a suitable solvent system can be found, can be a highly effective method that minimizes mechanical loss. [13]
-
Data & Methodologies
Table 1: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Best For |
| Palladium Scavengers | High selectivity, high efficiency (<1 ppm achievable), easy solid-liquid separation. [8][14] | Higher cost than bulk adsorbents, requires screening for optimal performance. | Achieving very low Pd levels in high-value APIs. |
| Activated Carbon | Low cost, readily available, effective for many Pd species. [7] | Non-selective (can adsorb product, leading to yield loss), may require large volumes. [6] | Initial bulk reduction of palladium; cost-sensitive processes. |
| Crystallization | Can be highly effective, integrates purification and Pd removal into one step. | Success is highly dependent on compound solubility; may trap impurities. [3] | Products that are crystalline solids with good solubility profiles. |
| Column Chromatography | Effective separation of product from catalyst and other impurities. [9] | Solvent intensive, can be difficult to scale up, potential for product loss on silica. | Lab-scale synthesis and initial purification. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to make an approximate 0.1-0.2 M solution.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting point is 3-5 equivalents relative to the initial moles of palladium catalyst used in the reaction. [1]For an unknown amount, start with 5-10 wt% of the scavenger relative to the crude product mass.
-
Stirring: Stir the suspension at a temperature between 25°C and 45°C. The optimal time can range from 2 to 24 hours. [1]Monitor the palladium concentration in the solution periodically if possible.
-
Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the solid scavenger.
-
Washing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration is within the acceptable limit.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-G) to the solution. A common starting amount is 10-20 wt% relative to the crude product mass.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 1 to 18 hours. [13]4. Filtration: Filter the hot suspension through a pad of Celite® to completely remove the fine carbon particles. Caution: A fine-porosity filter is essential to prevent carbon breakthrough.
-
Washing: Wash the carbon filter cake with fresh, hot solvent.
-
Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze for residual palladium via ICP-MS.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
- Palladium Detection for API Purific
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Palladium Scavenging by SiliaMetS Thiol. SiliCycle.
- Technical Support Center: Purification Strategies for Removing Palladium Catalyst
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- How can I remove palladium Pd catalyst easily?
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Metal Scavengers for the Process Industry. SlideShare.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
- How to Remove Palladium in three easy steps. Biotage.
- Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions. Benchchem.
- Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures. Benchchem.
Sources
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- 3. biotage.com [biotage.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. arborassays.com [arborassays.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Synthesis of 2-Bromo-3-fluoro-4-methylpyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoro-4-methylpyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthesis. As a key building block in pharmaceutical and agrochemical development, ensuring a high-purity product is paramount.[1] This guide, compiled by senior application scientists, offers practical, field-proven insights to help you manage impurities and optimize your synthetic protocols.
I. Overview of Synthetic Strategies
The synthesis of this compound (CAS 884494-37-5)[2][3] can be approached through several routes, each with its own set of challenges regarding impurity formation. A common strategy involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.[4][5][6] An alternative pathway may involve the direct bromination of a fluorinated pyridine derivative. Understanding the nuances of your chosen synthetic route is the first step in effective impurity management.
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic routes to this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What are the most common impurities I should expect?
A1: The impurity profile is highly dependent on the synthetic route.
| Synthetic Route | Common Impurities | Rationale |
| Diazotization-Sandmeyer | Unreacted 2-Amino-3-fluoro-4-methylpyridine, Phenolic byproducts (2-Hydroxy-3-fluoro-4-methylpyridine), Over-brominated species | Incomplete diazotization or Sandmeyer reaction can leave starting material. The diazonium salt is unstable and can react with water to form phenols, especially at elevated temperatures.[7] |
| Direct Bromination | Isomeric byproducts (e.g., 3-Bromo-5-fluoro-4-methylpyridine), Di-brominated species (e.g., 2,6-Dibromo-3-fluoro-4-methylpyridine) | Direct bromination can lack regioselectivity, leading to the formation of various isomers.[8] Excess brominating agent can lead to the introduction of a second bromine atom. |
Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?
A2: A combination of Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
-
TLC: Provides a quick, qualitative assessment of the reaction's progress, allowing you to visualize the consumption of starting material and the appearance of the product and major byproducts.
-
GC-MS: Offers quantitative data and allows for the identification of volatile impurities by their mass-to-charge ratio.[9][10] This is particularly useful for distinguishing between isomers that may have similar TLC retention factors.
Q3: My final product is a dark oil, but I was expecting a solid. What could be the cause?
A3: The presence of colored impurities often points to the formation of phenolic byproducts or residual copper salts from the Sandmeyer reaction. If your product is an oil, it may indicate the presence of impurities that are depressing the melting point. Purification via flash column chromatography is typically effective in removing these types of impurities.[9]
Q4: What are the optimal purification techniques for this compound?
A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and commonly used method for separating the desired product from both more and less polar impurities.[9][11] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Recrystallization: If your crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water, isopropanol) can be an effective way to obtain highly pure material.[9]
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities before further purification.[11] This typically involves washing the organic layer with water and brine.[11]
III. Troubleshooting Guide
This section provides a structured approach to resolving specific issues that may arise during the synthesis.
Issue 1: Low Yield in the Sandmeyer Reaction
Potential Causes & Solutions:
Caption: Troubleshooting low yield in the Sandmeyer reaction.
Issue 2: Poor Separation During Column Chromatography
Potential Causes & Solutions:
-
Inappropriate Solvent System: If the separation is poor, your eluent system may not be optimal.
-
Troubleshooting Step: Perform a systematic TLC analysis with varying ratios of your chosen solvents (e.g., hexane/ethyl acetate) to identify the ideal polarity for separation.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.
-
Troubleshooting Step: Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and poor separation.
-
Troubleshooting Step: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[9]
-
Issue 3: Presence of Isomeric Impurities
Potential Causes & Solutions:
-
Lack of Regioselectivity in Direct Bromination: The electronic and steric effects of the substituents on the pyridine ring will dictate the position of bromination.
-
Mitigation Strategy: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), and optimizing the reaction temperature to favor the desired isomer.[8] Alternatively, a route that builds the desired substitution pattern from a precursor, such as the Sandmeyer reaction, will offer better control over regioselectivity.[8]
-
-
Purification Challenge: Isomers can be difficult to separate due to their similar physical properties.
IV. Experimental Protocols
Protocol 1: General Procedure for the Sandmeyer Reaction
This protocol is a generalized representation and requires optimization for specific substrates and scales.
-
Diazotization: Dissolve 2-Amino-3-fluoro-4-methylpyridine in aqueous hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.[13]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.[13]
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[11]
-
Purification: Concentrate the organic extract and purify the crude product by flash column chromatography.
Protocol 2: Analytical Characterization by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[10]
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a range appropriate for the expected product and impurities (e.g., 50-350 amu).
-
-
Data Analysis: Identify the product peak and any impurity peaks by their retention times and mass spectra. The purity can be estimated by the relative peak areas in the total ion chromatogram.[10]
V. References
-
Alfa Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Barbero, M., Degani, I., Diulgheroff, N., Dughera, S., & Fochi, R. (2009). Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. Synthesis, 2009(13), 2237-2242.
-
California State University, Sacramento. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
-
Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. (n.d.). LookChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CAS 884494-37-5 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Column chromatography conditions for purifying 2-Bromo-3-fluoro-4-methylpyridine derivatives
Welcome to the technical support center for the chromatographic purification of 2-Bromo-3-fluoro-4-methylpyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these critical pharmaceutical intermediates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying halogenated pyridine compounds.
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section addresses the most common issues encountered during the column chromatography of this compound derivatives. Each solution is presented in a question-and-answer format, explaining the underlying chemical principles to empower you to make informed decisions.
Issue 1: My peak is tailing or streaking significantly on a silica gel column.
Q: Why is my purified compound showing significant peak tailing, and how can I achieve a symmetrical peak shape?
A: Peak tailing is the most frequent challenge when purifying pyridine derivatives on standard silica gel.[1] The root cause is an acid-base interaction between the basic nitrogen atom of your pyridine ring and the acidic residual silanol groups (Si-OH) on the silica surface.[1] This strong, non-specific binding creates a secondary retention mechanism, causing a portion of your compound to elute slowly and creating a "tail."
Solutions & Explanations:
-
Mobile Phase Modification (The Standard Approach): The most effective solution is to neutralize the acidic silanol sites by adding a small amount of a basic modifier to your eluent.[2][3][4]
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA is a stronger base and will preferentially interact with the silanol groups, effectively "masking" them from your pyridine derivative.[1] This allows your compound to elute based primarily on polarity, resulting in a much sharper, more symmetrical peak.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., 0.5-2% in Dichloromethane). This is particularly effective for more polar pyridine derivatives.[3]
-
-
Deactivating the Stationary Phase: Before running the column, you can pre-treat the silica gel.
-
Flush the packed column with a solvent system containing 1-3% triethylamine. Discard this initial eluant. This process deactivates the silica, after which you can proceed with your standard, non-modified solvent system if desired.[5]
-
-
Choosing an Alternative Stationary Phase: If tailing persists or your compound is sensitive to basic conditions, consider a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds.[2] Neutral or basic alumina will not have the acidic sites that cause tailing with pyridines.
-
Reversed-Phase (C18): For some derivatives, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like acetonitrile/water), can provide excellent separation without the issue of silanol interactions.[2]
-
Issue 2: I'm getting poor separation between my product and a closely-related impurity.
Q: My TLC shows two spots, but they co-elute or have overlapping peaks on the column. What are my options?
A: Achieving baseline separation is a matter of maximizing the differences in how your desired compound and the impurity interact with the stationary and mobile phases.
Solutions & Explanations:
-
Optimize the Solvent System with TLC: This is the most critical step. Do not run a column until you have optimized the separation on a TLC plate.[6]
-
Target an Optimal Rf: Aim for an Rf (Retention factor) of approximately 0.2-0.3 for your target compound.[4][7] This range generally provides the best resolution in column chromatography.
-
Systematically Vary Polarity: Test various ratios of a non-polar solvent (like Hexanes or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate or Diethyl Ether).[6] A good starting point for many pyridine derivatives is a mixture of ethyl acetate and hexanes.[6]
-
Try Different Solvent Systems: If an Ethyl Acetate/Hexane system fails, change the nature of the solvents. For example, switching to a Dichloromethane/Methanol system can alter the selectivity and may resolve the spots.[7]
-
-
Employ Gradient Elution: If a single (isocratic) solvent system cannot resolve the compounds, a gradient is the next logical step.[2][5][8]
-
What it is: Start with a less polar solvent system to allow the less polar compounds to separate at the top of the column. Then, gradually increase the percentage of the more polar solvent over the course of the run.[8] This sharpens the peaks of later-eluting compounds and can resolve components that co-elute under isocratic conditions.[8][9][10]
-
How to do it: Begin with a solvent system where your target compound has an Rf of 0.2 or less.[5] Slowly increase the proportion of the polar solvent. This technique requires careful monitoring of fractions.
-
Issue 3: I'm experiencing low recovery of my compound after the column.
Q: My crude NMR showed a good yield, but after column chromatography, my final mass is significantly lower than expected. Where did my compound go?
A: Low recovery can stem from irreversible adsorption onto the silica gel or decomposition during the purification process.[2] Pyridine derivatives, especially those with other reactive functional groups, can be sensitive to the acidic nature of silica.[1]
Solutions & Explanations:
-
Test for Stability: Before committing your entire batch, test the stability of your compound on silica. Spot your crude material on a TLC plate, let it sit in the open air for an hour, and then elute it. If you see new spots or significant streaking that wasn't there before, your compound may be decomposing on the silica.[2][11]
-
Use Dry Loading: If your compound is sparingly soluble in your chosen eluent, you may be tempted to dissolve it in a stronger solvent (like pure Dichloromethane or Methanol) for loading. This can cause separation issues. A superior method is "dry loading."[7][12]
-
Protocol: Dissolve your crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (enough to make a free-flowing powder after evaporation). Remove the solvent completely on a rotary evaporator. Carefully layer this powder on top of your packed column. This technique introduces the sample in a concentrated band, leading to sharper peaks and often better recovery.[5][7][12]
-
-
Minimize Contact Time: A faster flow rate can sometimes improve recovery for sensitive compounds by reducing the time they spend in contact with the silica. The relationship between flow rate and particle size is key; smaller particles offer better resolution but may require higher pressure.[13]
-
Neutralize the System: As mentioned for peak tailing, adding a basic modifier like triethylamine not only improves peak shape but can also prevent the degradation of acid-sensitive compounds.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
For most applications, standard flash-grade silica gel (230-400 mesh) is the first choice due to its versatility and cost-effectiveness.[6] However, because of the basic pyridine nitrogen, you will almost always need to add a basic modifier (like 0.1-1% triethylamine) to the mobile phase to get good results.[1][4] If your compound is particularly sensitive or difficult to separate, consider neutral alumina as an alternative.[2]
Q2: How do I choose the right solvent system for my column?
The ideal solvent system should be determined using Thin Layer Chromatography (TLC) before you pack your column.[6] The goal is to find a solvent mixture that gives your desired product an Rf value between 0.2 and 0.3.[4][7] This provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing for effective separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.[6]
Q3: What is the difference between isocratic and gradient elution, and when should I use each?
-
Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification.[8] It is simpler to perform and is ideal for separating compounds with similar polarities when you have already found a solvent system that gives good separation on TLC.[10]
-
Gradient Elution: The composition of the mobile phase is changed during the run, typically by gradually increasing the percentage of a more polar solvent.[8][9] This is extremely useful for separating complex mixtures containing compounds with a wide range of polarities.[10] It helps to elute strongly retained compounds more quickly and with sharper peaks.[8]
Q4: How much crude material can I load onto my column?
A general rule of thumb for flash chromatography is to load an amount of crude material that is 1-5% of the mass of the stationary phase (silica gel).[2][6] For very difficult separations, you may need to reduce this to 1% or less. Overloading the column is a common cause of poor separation, leading to broad, overlapping bands.[1][6] The volume of the sample dissolved for loading should also be minimal, ideally not exceeding 3% of the column's internal volume to prevent band broadening.[15]
Key Protocols & Workflows
Protocol 1: TLC Analysis for Optimal Solvent System Selection
-
Prepare Sample: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing your test solvent system (e.g., 20% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline.
-
Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[7]
-
Analyze & Iterate: Calculate the Rf value for your product spot (distance spot traveled / distance solvent traveled). If the Rf is too high (>0.4), decrease the polarity of your solvent system (less ethyl acetate). If the Rf is too low (<0.15), increase the polarity. Repeat until the desired Rf (0.2-0.3) is achieved.
Workflow: Troubleshooting Poor Separation
Below is a logical workflow for diagnosing and solving poor separation issues.
Caption: A decision tree for troubleshooting poor chromatographic separation.
Data Summary Tables
Table 1: Common Solvent Systems & Modifiers
| Solvent System (v/v) | Polarity | Typical Use Case for Pyridine Derivatives | Modifier |
| 5-30% Ethyl Acetate / Hexanes | Low to Medium | General purpose, good starting point.[6] | 0.1-1% Triethylamine |
| 5-40% Diethyl Ether / Pentane | Low to Medium | Alternative non-polar/polar system. | 0.1-1% Triethylamine |
| 1-10% Methanol / Dichloromethane | Medium to High | For more polar pyridine derivatives.[7] | 0.1-1% Triethylamine |
| 1-10% (7N NH₃ in MeOH) / DCM | Medium to High | For very basic or polar compounds.[3] | None (NH₃ is the modifier) |
Table 2: Column Loading Guidelines
| Separation Difficulty | Recommended Sample Load (% of Silica Mass) | Loading Technique |
| Easy (ΔRf > 0.2) | 5% | Wet or Dry Loading |
| Moderate (ΔRf ≈ 0.1-0.2) | 1-2% | Dry Loading Recommended |
| Difficult (ΔRf < 0.1) | <1% | Dry Loading Essential |
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- Anonymous. (2025). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography.
- BenchChem. (2025). Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chromatography.
- Reddit User. (2018). Flash column chromatography, what's your secret?.
- Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.
- Biotage. (2023). What is the maximum flash column sample load volume?.
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- 4. Chromatography [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography [eureka.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Recrystallization of 2-Bromo-3-fluoro-4-methylpyridine Analogs
Welcome to the technical support center for the purification of 2-Bromo-3-fluoro-4-methylpyridine and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis and purification of these valuable heterocyclic building blocks. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the nuanced challenges associated with these specific molecules, enabling you to troubleshoot effectively and achieve high-purity crystalline materials.
This document is structured to build from foundational principles to practical application and problem-solving. We will explore the physicochemical properties of your target compounds, establish a logical workflow for solvent selection, detail a robust recrystallization protocol, and finally, address the specific, challenging questions that arise during experimentation.
Section 1: Understanding the Molecule - Physicochemical Drivers of Recrystallization
The successful recrystallization of any compound begins with an understanding of its molecular structure. The this compound scaffold presents a unique combination of functional groups that dictate its behavior in solution.
-
The Pyridine Core : The nitrogen atom in the pyridine ring makes the molecule a weak base and introduces a dipole moment. This allows for potential hydrogen bonding with protic solvents (like alcohols or water) and strong interactions with polar solvents.[1] However, compared to benzene, the electron-withdrawing nature of the nitrogen atom makes the ring system electron-deficient.[1]
-
Halogen Substituents (Bromo and Fluoro) : The bromine and fluorine atoms are highly electronegative, further increasing the polarity of the molecule. While fluorine can participate in weak hydrogen bonding, bromine primarily contributes through dipole-dipole interactions. These halogens increase the molecular weight and can promote more ordered packing in a crystal lattice.
-
Methyl Group : The 4-methyl group is an electron-donating group that adds a nonpolar, hydrophobic character to that region of the molecule.
Collectively, these features result in a molecule of moderate polarity. It is not as polar as a simple salt but is significantly more polar than a nonpolar hydrocarbon. This "in-between" nature is the primary challenge and opportunity in selecting an appropriate recrystallization solvent. The principle of "like dissolves like" is our starting point; we need a solvent system that mirrors this moderate polarity.[2][3]
Section 2: A Systematic Approach to Solvent Selection
Finding the ideal solvent is the most critical step in developing a successful recrystallization protocol.[4] The perfect solvent should dissolve the compound completely when hot but poorly when cold.[5][6] For novel analogs, this often requires empirical screening.
Step-by-Step Solvent Screening Protocol
-
Initial Assessment : Place approximately 20-30 mg of your crude this compound analog into a small test tube.
-
Room Temperature Test : Add the first test solvent dropwise (start with ~0.5 mL). Agitate the mixture at room temperature.
-
Observation 1 : If the compound dissolves completely, the solvent is likely too good. It will be difficult to recover the product upon cooling. Reject this solvent for single-solvent recrystallization, but keep it in mind as the "soluble" component for a potential mixed-solvent system.[7]
-
Observation 2 : If the compound is completely insoluble, proceed to the next step.
-
-
Hot Solvent Test : Gently heat the test tube (e.g., in a warm water or sand bath). Add more solvent dropwise, agitating until the solid dissolves.
-
Observation 3 : If the compound dissolves in a reasonable amount of hot solvent, this is a promising candidate. Remove the test tube from the heat source.
-
Observation 4 : If a very large volume of solvent is required or the compound remains insoluble even at the solvent's boiling point, reject this solvent.[8]
-
-
Cooling and Crystallization Test : Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.[9]
-
Observation 5 : If abundant, high-quality crystals form, you have found an excellent single-solvent system.
-
Observation 6 : If no crystals form, even after scratching the inside of the test tube with a glass rod to induce nucleation, it may be because too much solvent was added or the compound is too soluble.[6][10] Try evaporating some solvent and re-cooling.
-
Observation 7 : If the compound "oils out" (forms liquid droplets instead of solid crystals), the solvent is not ideal. This common issue is addressed in the Troubleshooting section.[9][10]
-
Logical Workflow for Solvent Selection
The following diagram outlines the decision-making process for identifying a suitable solvent system.
Caption: A systematic workflow for selecting a recrystallization solvent.
Recommended Solvents for Screening
Based on the moderate polarity of halogenated pyridine analogs, the following solvents and pairs are recommended starting points for screening.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Single Solvents | |||
| Isopropanol (IPA) | 82 | Polar Protic | Often an excellent choice for moderately polar compounds. Good temperature coefficient. |
| Ethanol (EtOH) | 78 | Polar Protic | Similar to IPA, but can sometimes be too strong a solvent.[2] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for compounds with aromatic rings.[11] |
| Ethyl Acetate | 77 | Moderate Polarity | Good balance of polarity; less polar than alcohols.[2] |
| Toluene | 111 | Nonpolar | May be too nonpolar on its own, but can be effective for less polar analogs.[11] |
| Cyclohexane/Heptane | 81 / 98 | Nonpolar | Likely to have low solubility; primarily useful as anti-solvents. |
| Mixed Solvents (Solvent/Anti-solvent) | |||
| Ethanol / Water | 78-100 | High to Low | A classic pair. Dissolve in hot ethanol, add hot water until cloudy.[5] |
| Isopropanol / Water | 82-100 | High to Low | Similar to ethanol/water, offers slightly different solubility profile.[5] |
| Toluene / Heptane | 98-111 | Low to Very Low | Useful if the compound is too soluble in toluene alone. |
| Ethyl Acetate / Hexane | 69-77 | Moderate to Low | A very common and effective pair for a wide range of polarities.[5] |
Section 3: Standard Recrystallization Protocol
This protocol assumes a suitable single-solvent system has been identified. Modifications for a two-solvent system are noted.
-
Dissolution : Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling stone. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid at the boiling point.[12][13] Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
For Mixed Solvents: Dissolve the solid in the minimum amount of the hot soluble solvent (e.g., ethanol). Then, add the hot anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Finally, add a few more drops of the hot soluble solvent to just redissolve the precipitate and make the solution clear again.[7]
-
-
Decolorization (If Necessary) : If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% of the solute's weight) to the flask.[6] Swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal.
-
Hot Gravity Filtration : To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration.[6][14] This is a critical step to prevent premature crystallization. Use a short-stemmed or stemless funnel and fluted filter paper. Keep the receiving flask warm on the hot plate to prevent crystals from forming in the funnel. Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to ensure complete transfer.
-
Crystallization : Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[3][6]
-
Complete Crystallization : Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 15-30 minutes to maximize the yield by further decreasing the compound's solubility.[9][14]
-
Isolation and Washing : Collect the purified crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.[6] Using cold solvent is essential to prevent the product from redissolving.
-
Drying : Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven at a temperature well below the compound's melting point.
Section 4: Troubleshooting Guide (Q&A Format)
Q1: My compound formed an oil instead of crystals upon cooling. What happened and how do I fix it?
A1: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.[9][10][16] An oil is essentially a liquid form of your impure compound and rarely leads to good purification.[17]
-
Immediate Solution : Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the saturation level.[10] Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.
-
Alternative Solvents : If oiling out persists, your chosen solvent is likely unsuitable. The polarity difference between your compound and the solvent may be too great.[17] Re-screen for a different solvent or solvent pair. Often, switching to a slightly less polar solvent or adjusting the ratio in a mixed-solvent system can resolve the issue.
-
Seeding : Try adding a "seed crystal" (a tiny speck of the pure compound) to the slightly cooled solution just before the cloud point. This provides a template for proper crystal lattice formation and can prevent oiling.[18]
Q2: The solution has cooled completely, but no crystals have formed. What should I do?
A2: This indicates a supersaturated solution that is reluctant to nucleate, or that you used too much solvent.[9][16]
-
Induce Crystallization : First, try scratching the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[6][12][19]
-
Add a Seed Crystal : If you saved a small amount of the crude material, adding a tiny crystal can initiate crystallization.[10][20]
-
Reduce Solvent Volume : If induction methods fail, you likely added too much solvent.[10] Gently heat the solution and boil off a portion of the solvent. Then, allow it to cool again.
-
Cool Further : If the solvent's freezing point allows, you can try a colder bath (e.g., ice-salt or dry ice-acetone) to force crystallization, but be aware this can sometimes cause the product to crash out quickly, trapping impurities.[9]
Q3: My final yield is very low. What are the most common causes?
A3: Low yield can result from several factors throughout the process.
-
Excessive Solvent : Using more than the minimum amount of hot solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[10]
-
Premature Crystallization : If the product crystallized in the funnel during hot filtration, it was discarded with the insoluble impurities. Ensure your filtration apparatus is sufficiently hot.[16]
-
Washing with Warm Solvent : Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.
-
Inappropriate Solvent Choice : A solvent in which the compound has moderate or high solubility at cold temperatures is a poor choice and will lead to low recovery.
Q4: The final crystals are still colored. How can I get a colorless product?
A4: Colored impurities are often polar, aromatic compounds that can get adsorbed onto the surface of your crystals.
-
Use Activated Charcoal : If you did not use decolorizing carbon in the initial protocol, repeat the recrystallization and include the charcoal step (Section 3, Step 2).[6][9] Be careful not to add too much, as it can also adsorb your desired product.
-
Perform a Second Recrystallization : A single recrystallization may not be sufficient to remove all impurities. A second pass through the entire procedure using the once-recrystallized material will often yield a product of much higher purity.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the best method to confirm the purity of my recrystallized product?
A1: The most common and effective methods are melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure compound will have a sharp melting point range (typically <1°C) that matches the literature value. An impure compound will exhibit a depressed and broad melting range. ¹H NMR spectroscopy can reveal the presence of residual solvents or other proton-containing impurities.[12]
Q2: How does the potential for polymorphism in pyridine derivatives affect this process?
A2: Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities and melting points.[21] While this is a complex topic, be aware that different cooling rates or solvent systems could potentially yield different crystal forms. For consistency, it is crucial to carefully document and control your recrystallization conditions (solvent, cooling rate, etc.).
Q3: Can I recover more product from the mother liquor?
A3: Yes. The mother liquor contains all the soluble impurities, but also a significant amount of your dissolved product. You can often obtain a "second crop" of crystals by boiling off a large portion of the solvent from the filtrate and re-cooling.[14] However, be aware that this second crop will almost always be less pure than the first and may require a separate re-purification.
Q4: My compound is a low-melting solid. Are there special considerations?
A4: Yes. Low-melting solids are particularly prone to oiling out.[9][17] The key is to choose a solvent with a relatively low boiling point so that the solution's boiling temperature is not higher than your compound's melting point.[3] Using a mixed-solvent system where crystallization can be induced at a lower temperature by adding the anti-solvent can also be very effective.
References
- Vertex AI Search Result[22] - Recrystallization and Crystalliz
- Vasylyeva, V., et al. (2010). Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues. Crystal Growth & Design. [Link]
- University of York, Department of Chemistry. Solvent Choice. [Link]
- University of Calgary, Department of Chemistry.
- Quora. (2017).
- Pavia, D.L., et al. Recrystallization. (Source is a textbook chapter, a general link is not available).
- MH Chem. (2022).
- Williamson, K.L., et al. (1981). Solvent selection for recrystallization: An undergraduate organic experiment.
- Semantic Scholar. (2020). High-pressure polymorphism in pyridine. [Link]
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of Colorado Boulder, Department of Chemistry. Recrystallization. (Source is a lab manual, a general link is not available).
- Organic Syntheses. (2024).
- ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. [Link]
- National Institutes of Health (NIH). (2022).
- Reddit. (2013).
- University of California, Los Angeles, Department of Chemistry. Recrystallization. (Source is a lab manual, a general link is not available).
- Biocyclopedia.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
- Chemistry Connected. (2013).
- Wikipedia. Pyridine. [Link]
- The Organic Chemistry Tutor. (2021). Heterocycles Part 2: Pyridine. YouTube. [Link]
- Ryan Jeske. (2016).
- Professor Dave Explains. (2020).
- NC State University. (2015).
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Impact of solvent and base selection on 2-Bromo-3-fluoro-4-methylpyridine reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for experiments involving 2-Bromo-3-fluoro-4-methylpyridine. Here, we address common challenges and frequently asked questions regarding the impact of solvent and base selection on the reactivity of this versatile building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, troubleshoot effectively, and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types where solvent and base selection are critical for this compound?
A1: The reactivity of this compound is most profoundly influenced by the choice of solvent and base in palladium-catalyzed cross-coupling reactions. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.[1]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds.[2][3][4]
-
Sonogashira Coupling: For generating C(sp²)–C(sp) bonds.[3][5]
-
Nucleophilic Aromatic Substitution (SNAr): Where the fluorine atom can be displaced by various nucleophiles.[6]
The pyridine nitrogen's ability to coordinate with the palladium catalyst can complicate these reactions, making the selection of appropriate conditions paramount to prevent catalyst deactivation and achieve high yields.[7][8][9][10]
Q2: How does solvent polarity affect the reactivity of this compound in cross-coupling reactions?
A2: Solvent polarity, often quantified by the dielectric constant (ε), plays a multifaceted role.[11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Dioxane, THF): These are frequently employed in cross-coupling reactions.[7] They are effective at solvating the polar intermediates in the catalytic cycle without participating in hydrogen bonding that could deactivate nucleophiles.[12] For instance, solvents like DMF and NMP can aid in the solubility of starting materials, which is crucial for a homogenous reaction mixture.[9][13]
-
Protic Solvents (e.g., water, alcohols): Often used as a co-solvent, particularly in Suzuki reactions, to dissolve inorganic bases like carbonates and phosphates.[8][9][14] However, protic solvents can also lead to side reactions like hydrodehalogenation or protodeboronation of the boronic acid partner in Suzuki couplings.[8][9]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Generally less effective for these polar reactions unless used in combination with a phase-transfer catalyst or with highly soluble reagents.[9]
Q3: What is the fundamental difference between using an inorganic versus an organic base in these reactions?
A3: The choice between an inorganic and an organic base is dictated by the specific reaction mechanism and the sensitivity of the substrates.
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu): These are commonly used in Suzuki and Buchwald-Hartwig reactions.[15] In Suzuki couplings, they activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[14] In Buchwald-Hartwig aminations, a strong inorganic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine.[15] However, the poor solubility of many inorganic bases can sometimes be a limitation.[16]
-
Organic Bases (e.g., Triethylamine (Et₃N), DBU, DIPEA): These are frequently the bases of choice for Sonogashira couplings, where they deprotonate the terminal alkyne.[3][15] Soluble organic bases can offer milder and more homogeneous reaction conditions, which can be advantageous for sensitive substrates and for implementation in continuous flow systems.[16][17][18] However, the nucleophilicity of the organic base relative to the amine substrate can influence the rate-limiting step and even inhibit the reaction in some cases.[16][17]
Q4: Can the fluorine at the 3-position participate in reactions?
A4: Yes, under certain conditions, the fluorine atom can undergo Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is electron-deficient, and the fluorine atom is in an activated position (ortho to the nitrogen). Generally, in SNAr reactions on halopyridines, the order of leaving group ability is F > Cl > Br > I due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[6] Therefore, with a strong nucleophile and appropriate conditions (often high temperature in a polar aprotic solvent like DMSO), substitution at the 4-position (para to the nitrogen) is expected to be more favorable than at the 3-position. However, the specific regioselectivity can be influenced by the nature of the nucleophile and other substituents on the ring.
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[7][9] Oxygen can also oxidize the active Pd(0) catalyst.[7] | 1. Switch Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder pyridine coordination.[9] 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen).[8][9] |
| Ineffective Base | The base may be too weak to form the active boronate species, or it may be poorly soluble in the reaction medium.[15] | 1. Increase Base Strength: Switch from weaker bases (e.g., NaHCO₃) to stronger, more effective bases like K₃PO₄ or Cs₂CO₃.[8][15] 2. Improve Solubility: Add water as a co-solvent to dissolve inorganic bases or switch to a more soluble base.[8][15] |
| Protodeboronation | The boronic acid coupling partner is unstable and is being replaced by a hydrogen atom, a common issue with aqueous bases.[9] | 1. Use Anhydrous Conditions: If possible, use an anhydrous solvent and a base like KF. 2. Use Boronate Esters: Switch to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[9] |
| Poor Substrate Solubility | The starting materials are not fully dissolved, leading to a heterogeneous mixture and a sluggish reaction.[9] | 1. Change Solvent System: Switch to a solvent with better solubilizing properties, such as DMF or a dioxane/water mixture.[9] 2. Increase Temperature: Carefully increase the reaction temperature, monitoring for potential decomposition. |
Issue 2: Significant Byproduct Formation in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Hydrodehalogenation | The bromine atom is being replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, sometimes promoted by the base and solvent.[8] | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried.[15] 2. Screen Bases: Strong, non-nucleophilic bases are preferred. If using an organic base, its concentration might need optimization as it can inhibit the reaction.[16][17] |
| Homocoupling | Homocoupling of the amine or the aryl halide can occur, especially in the presence of oxygen. | 1. Improve Degassing: Ensure the reaction is set up under a strictly inert atmosphere.[9] |
| Substrate Decomposition | The starting material or product is sensitive to the strong basic conditions often required for this reaction.[15] | 1. Use a Milder Base: Screen weaker inorganic bases (e.g., K₂CO₃) or soluble organic bases like DBU, though this may require ligand and solvent re-optimization.[15][19] 2. Lower Temperature: Run the reaction at the lowest effective temperature. |
Issue 3: Reaction Stalls in Sonogashira Coupling
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Alkyne Deprotonation | The organic base is not strong enough to efficiently deprotonate the terminal alkyne, which is a key step in the catalytic cycle.[3][15] | 1. Switch to a Stronger Amine Base: Use a stronger, non-coordinating amine base like DBU or consider using an inorganic base if compatible. |
| Copper(I) Issues | The copper co-catalyst is often essential for the Sonogashira reaction but can also promote undesirable alkyne homocoupling (Glaser coupling).[5][15] | 1. Run Copper-Free: Investigate modern copper-free Sonogashira protocols, which often employ specific palladium catalysts and ligands.[20] 2. Optimize Cu(I) Loading: If using copper, ensure the catalyst is fresh and optimize its loading (typically 1-5 mol%). |
| Inhibition by Amine Base | The amine base can sometimes coordinate to the palladium center and inhibit the catalytic cycle. | 1. Vary Base Concentration: Systematically vary the equivalents of the amine base to find an optimal concentration. |
Visualizing Reaction Parameters
Solvent Selection Logic
A critical decision in optimizing reactions with this compound is the choice of solvent. The following diagram outlines a decision-making workflow based on the reaction type and the properties of the reagents.
Caption: Decision workflow for solvent selection.
Base Selection by Reaction Type
The choice of base is intimately linked to the reaction mechanism. This diagram illustrates common base choices for the primary cross-coupling reactions.
Caption: Common base choices for cross-coupling reactions.
Data Summary Tables
Table 1: Recommended Solvent and Base Combinations for Cross-Coupling Reactions
| Reaction Type | Recommended Solvents | Recommended Bases | Key Considerations |
| Suzuki-Miyaura | Dioxane/H₂O, Toluene/H₂O, THF/H₂O[7][9] | K₂CO₃, K₃PO₄, Cs₂CO₃[8][9][14] | Base strength and solubility are critical. Aqueous systems can lead to protodeboronation.[9] |
| Buchwald-Hartwig | Toluene, Dioxane, THF[2][21] | NaOtBu, K₃PO₄, DBU[2][19] | Requires a strong base for amine deprotonation. Substrate compatibility with the strong base is a concern.[15] |
| Sonogashira | THF, DMF, Acetonitrile (ACN)[20][22] | Et₃N, DIPEA, DBU | An amine base is standard.[5][15] Copper-free conditions can prevent alkyne homocoupling.[20] |
| SNAr | DMSO, NMP, DMF | K₂CO₃, Et₃N | High temperatures are often necessary. The nucleophile's strength is a key factor.[6] |
Table 2: Dielectric Constants (ε) of Common Solvents
A higher dielectric constant generally indicates a more polar solvent, which can better stabilize charged intermediates in the reaction pathway.[11]
| Solvent | Dielectric Constant (ε) at 20°C | Type |
| Water | 80.1[23] | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 46.7[24] | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 36.7[23] | Polar Aprotic |
| Acetonitrile (ACN) | 37.5[23] | Polar Aprotic |
| Methanol | 32.7[23] | Polar Protic |
| Ethanol | 24.6[23] | Polar Protic |
| Acetone | 20.7[23] | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.6[23] | Polar Aprotic |
| Dichloromethane (DCM) | 8.9[23] | Polar Aprotic |
| Ethyl Acetate | 6.0[23] | Polar Aprotic |
| 1,4-Dioxane | 2.3[23] | Nonpolar Aprotic |
| Toluene | 2.4[23] | Nonpolar Aprotic |
| Hexane | 1.9[23] | Nonpolar Aprotic |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.[9]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][9]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8][25]
-
Purification: Purify the crude product by column chromatography.[8]
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and must be optimized, especially concerning catalyst, ligand, and base.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[21]
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (repeat 3 times).[21]
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).[21]
-
Reaction: Heat the sealed tube to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[2]
-
Workup: After cooling to room temperature, carefully quench the reaction (e.g., with saturated aqueous NH₄Cl), dilute with an organic solvent, and wash with water and brine.[4] Dry the organic layer, filter, and concentrate.[2]
-
Purification: Purify the crude product as needed, typically by column chromatography.
References
- Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Department of Chemistry & Biochemistry. [Link]
- Dielectric Constant. Honeywell. [Link]
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
- Dielectric Constant of Common solvents. The Wolf Den. [Link]
- Pyridine: Protic or Aprotic. Chemistry Stack Exchange. [Link]
- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I.
- Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
- 4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- pKa Values of Common Bases. University of Rochester. [Link]
- Dielectric Constants of Common Solvents. Scribd. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Why can't I achieve good yields for this Suzuki reaction?
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Morgridge Institute for Research. [Link]
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Eva. [Link]
Sources
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- 5. Sonogashira Coupling [organic-chemistry.org]
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- 11. chem.ucla.edu [chem.ucla.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. Dielectric Constant [macro.lsu.edu]
- 24. depts.washington.edu [depts.washington.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Homocoupling in Suzuki Reactions of 2-Bromo-3-fluoro-4-methylpyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing homocoupling in the Suzuki-Miyaura cross-coupling of 2-Bromo-3-fluoro-4-methylpyridine. As your Senior Application Scientist, my goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Troubleshooting Guide: Minimizing Unwanted Homocoupling
This section is designed in a question-and-answer format to directly address the common issues encountered when significant homocoupling of the boronic acid/ester partner plagues the Suzuki reaction of this compound.
Question 1: My Suzuki reaction is producing a significant amount of the homocoupled (biaryl) byproduct from my boronic acid. What are the primary causes?
Answer:
The formation of a biaryl byproduct from the coupling of two boronic acid molecules, known as homocoupling, is a common side reaction in Suzuki couplings.[1][2] The primary culprits for this unwanted reaction are:
-
Presence of Oxygen: Oxygen is a major contributor to homocoupling.[1][2][3] It can facilitate the palladium-catalyzed oxidative coupling of boronic acids.[1] It's crucial to ensure your reaction is performed under strictly anaerobic conditions.
-
Pd(II) Species: The presence of Pd(II) species at the start of the reaction, or generated during the catalytic cycle, can promote homocoupling.[3][4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced to the active Pd(0) state. This reduction can sometimes be initiated by the homocoupling of two boronic acid molecules.[3]
-
High Reaction Temperature: Elevated temperatures can sometimes accelerate side reactions like homocoupling more than the desired cross-coupling.[5][6]
-
Base-Mediated Decomposition: While essential for the reaction, the base can also contribute to side reactions. The choice and strength of the base can influence the rate of homocoupling.
Question 2: What immediate steps can I take to reduce boronic acid homocoupling in my reaction with this compound?
Answer:
To immediately address homocoupling, focus on rigorous control of your reaction setup and conditions:
-
Ensure an Inert Atmosphere: This is the most critical first step.[1][2][7]
-
Degas Your Solvents: Thoroughly degas all solvents immediately before use. Common methods include sparging with an inert gas (argon or nitrogen) for at least 30 minutes, or using several freeze-pump-thaw cycles.[2]
-
Purge the Reaction Vessel: Use a Schlenk line or a glovebox to assemble your reaction. The reaction vessel should be evacuated and backfilled with an inert gas at least three times to remove all traces of oxygen.[8][9]
-
-
Optimize Your Catalyst System:
-
Use a Pd(0) Source: If you suspect the reduction of your Pd(II) precatalyst is causing issues, switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6]
-
Choose the Right Ligand: Bulky, electron-rich phosphine ligands are highly effective at suppressing homocoupling.[5] Ligands like SPhos or XPhos can sterically hinder the formation of intermediates that lead to the unwanted side reaction.[5][8]
-
-
Control Reaction Temperature:
-
Start with a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction progress.[10] While a higher temperature might be needed for the activation of the aryl bromide, finding the optimal balance is key.
-
-
Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low at any given time, which can disfavor the bimolecular homocoupling reaction.[5][11]
Question 3: How does the choice of base impact homocoupling, and what are the best options for this specific substrate?
Answer:
The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][13] However, the basicity and nature of the base can also influence side reactions.
For the coupling of this compound, which is an electron-deficient heteroaryl halide, a moderately strong base is typically required. However, very strong bases might promote unwanted side reactions.
| Base | Recommended Use & Considerations | Typical Yield Range |
| K₃PO₄ | A strong, non-nucleophilic base that is often effective for coupling nitrogen-containing heterocycles.[12] | 90-99%[12] |
| K₂CO₃ | A commonly used and effective base. Often used in aqueous solutions.[14] | Up to 98%[14] |
| Cs₂CO₃ | A strong base that can be very effective, sometimes referred to as the "caesium effect".[12] | High |
| KF | Fluoride ions are thought to play a unique role in activating the boronic acid.[12] | Moderate to High[12] |
Recommendation: Start with K₂CO₃ or K₃PO₄. If homocoupling persists, consider using a milder base like KF.
Question 4: I'm still observing homocoupling despite careful degassing and using a Pd(0) catalyst. What other advanced strategies can I employ?
Answer:
If standard troubleshooting fails, consider these more advanced strategies:
-
Use of Boronic Esters: Boronic acids can be prone to decomposition and side reactions.[15][16] Converting your boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate, can significantly reduce homocoupling.[1][3][15] These esters often exhibit a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[11][16]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction medium without disrupting the catalytic cycle.[17]
-
Ligand Screening: While bulky phosphine ligands are a good starting point, a small screen of different ligands could be beneficial. N-heterocyclic carbenes (NHCs) are another class of ligands that have shown great success in challenging Suzuki couplings.[5][13]
Frequently Asked Questions (FAQs)
What is the mechanism of boronic acid homocoupling in Suzuki reactions?
There are two primary proposed mechanisms for boronic acid homocoupling:
-
Palladium(II)-Mediated Pathway: This pathway involves the reaction of a Pd(II) species with two molecules of the boronic acid. A double transmetalation occurs, followed by reductive elimination to form the biaryl product and Pd(0).[4][18]
-
Oxidative Pathway: In the presence of oxygen, a Pd(0) species can be oxidized to a palladium(II) peroxo complex. This complex can then react with the boronic acid to generate an oxo-palladium intermediate, which ultimately leads to the homocoupled product.[4][19]
.dot
Caption: Proposed mechanisms for boronic acid homocoupling.
Why is this compound a challenging substrate for Suzuki coupling?
This compound presents several challenges:
-
Electron-Deficient Nature: The pyridine ring is electron-deficient, which can make the oxidative addition step of the catalytic cycle more facile. However, this electronic nature can also affect the stability of intermediates.
-
Pyridine Nitrogen Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially forming inactive or less active catalytic species.[2] This can slow down or halt the catalytic cycle.
-
Steric Hindrance: The substituents on the pyridine ring can introduce steric hindrance, which may affect the approach of the catalyst and the coupling partners.
Is protodeboronation also a concern with this substrate?
Yes, protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for all boronic acids, especially heteroaryl boronic acids.[3][18] The conditions used for Suzuki coupling (aqueous base, elevated temperatures) can promote this undesired reaction.[18] Using stable boronic esters or trifluoroborate salts can help mitigate protodeboronation.[2][11][15]
.dot
Caption: Troubleshooting workflow for minimizing homocoupling.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling. Optimization for your specific boronic acid partner will likely be necessary.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely powdered, 3.0 equiv)
-
Degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8][9]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes - ACS Public
- Protodeboron
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchG
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Public
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Thieme
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - ScienceDirect
- CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Royal Society of Chemistry
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Wiley Online Library
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - Sigma-Aldrich
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine - Benchchem
- The effect of various temperatures on the Suzuki coupling reaction a - ResearchG
- Suzuki reaction - Wikipedia
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Monitoring 2-Bromo-3-fluoro-4-methylpyridine Reactions
<_ _>
Welcome to the technical support center for monitoring reactions involving 2-Bromo-3-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track the progress, purity, and yield of their chemical syntheses. As a key building block in pharmaceutical and agrochemical development, ensuring the precise conversion of this compound is paramount.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Visualizing Your Analytical Workflow
Choosing the right analytical technique is the first step toward successful reaction monitoring. The following diagram illustrates a logical workflow for selecting and troubleshooting your analytical method.
Caption: General workflow for method selection and troubleshooting.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring reactions of pyridine derivatives, especially when dealing with non-volatile impurities or products.[2][3][4][5]
Troubleshooting Guide: HPLC
Question: I'm observing significant peak tailing for my this compound peak. What's causing this and how can I fix it?
Answer: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC.[6][7] The primary cause is often the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based column packing.[6][7]
-
Underlying Cause: At a neutral pH, a portion of the silanol groups on the column are deprotonated (negatively charged), while the pyridine nitrogen is protonated (positively charged). This leads to secondary ionic interactions that slow down a fraction of the analyte molecules, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like formic acid or trifluoroacetic acid will protonate the silanol groups, minimizing these secondary interactions.[6]
-
Use of an End-Capped Column: Modern, high-purity silica columns are "end-capped" to reduce the number of accessible silanol groups.[6][7] Using a column specifically designed for the analysis of basic compounds is highly recommended.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to saturate the active sites on the stationary phase and improve peak shape.[6]
-
Employ a Sacrificial Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.[6]
-
Question: My retention times are drifting from one injection to the next. What should I check?
Answer: Retention time instability can stem from several factors related to the HPLC system, mobile phase, or column.
-
Troubleshooting Steps:
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent culprit. Ensure accurate and precise measurement of all components. If using a buffer, confirm its pH is stable.
-
Pump Performance: Check for leaks in the pump heads, seals, and check valves. Inconsistent flow from the pump will directly impact retention times.
-
Column Temperature: Fluctuations in ambient temperature can affect retention. A column oven provides a stable thermal environment and is highly recommended for reproducible results.
-
Protocol: HPLC Analysis of a Reaction Mixture
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in a cold solvent).
-
Dilute the sample in the mobile phase to a concentration of approximately 0.1-0.5 mg/mL.[8]
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[8]
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[9]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is often effective.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 254 nm is typically suitable for pyridine derivatives.[3][8]
-
Gas Chromatography (GC)
GC is well-suited for monitoring reactions involving this compound, provided the compound and its reaction partners are sufficiently volatile and thermally stable.[5]
Troubleshooting Guide: GC
Question: I'm seeing broad or tailing peaks in my GC analysis. What could be the issue?
Answer: Peak broadening or tailing in GC can be caused by several factors, from injection technique to column issues.
-
Potential Causes and Solutions:
-
Improper Injection: A slow injection can cause the sample to vaporize over a longer period, leading to a broad peak. Ensure a fast, smooth injection.
-
Active Sites in the Inlet or Column: The pyridine nitrogen can interact with active sites (e.g., silanols) in the GC inlet liner or on the column itself. Using a deactivated liner and a column designed for basic compounds can mitigate this.
-
Column Overloading: Injecting too much sample can saturate the column, resulting in poor peak shape.[10] Try diluting your sample further.
-
Column Contamination or Degradation: Over time, non-volatile components from the reaction mixture can accumulate at the head of the column, leading to peak shape issues.[10] Trimming a small portion (10-20 cm) from the front of the column can often resolve this.
-
Question: I'm observing ghost peaks in my chromatograms. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and can be a result of carryover from previous injections or contamination.[10]
-
Troubleshooting Steps:
-
Septum Bleed: The injector septum can degrade at high temperatures, releasing volatile compounds. Ensure you are using a high-quality, low-bleed septum and replace it regularly.
-
Carryover: If a previous sample was highly concentrated, remnants may be injected with the current sample. Run a blank solvent injection to see if the ghost peaks persist. If so, clean the injector and syringe.
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample dilution can introduce ghost peaks. Use high-purity gas and solvents.
-
Protocol: GC-MS Analysis of a Reaction Mixture
-
Sample Preparation:
-
Take a small sample from the reaction.
-
Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.[11]
-
Transfer the diluted sample to a GC vial.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[11]
-
Injector Temperature: 250 °C.[12]
-
Oven Program: Start at a low temperature (e.g., 50-80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.[11][12]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
MS Detector: Electron Ionization (EI) at 70 eV is standard. Scan a mass range of m/z 40-300.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and can be used for quantitative analysis.[14][15][16] Real-time NMR allows for the direct observation of reactant consumption and product formation.[14][17][18]
Troubleshooting Guide: NMR
Question: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. How can I resolve these signals?
Answer: Signal overlap in the aromatic region is a common challenge with substituted pyridines.[19]
-
Strategies for Resolution:
-
Higher Field Strength: Using a spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems of your starting material and product.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.[19]
-
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the protons and may resolve overlapping signals.[20]
-
Question: I'm trying to use NMR for quantitative analysis, but my results are not consistent. What am I doing wrong?
Answer: For accurate quantification (qNMR), several experimental parameters must be carefully controlled.
-
Key Considerations for qNMR:
-
Relaxation Delay (d1): The relaxation delay between scans must be sufficiently long (typically 5 times the longest T₁ relaxation time of the nuclei being measured) to ensure complete relaxation of all signals. This is crucial for accurate integration.
-
Internal Standard: Use a stable, non-reactive internal standard with a known concentration and a simple spectrum that does not overlap with your analyte signals.
-
Signal Integration: Ensure that the integration regions are set correctly and consistently for all relevant peaks.
-
| Nucleus | Typical Chemical Shift Range (ppm) for Pyridine Ring | Notes |
| ¹H | 7.0 - 9.0 | Protons alpha to the nitrogen are the most deshielded.[15] |
| ¹³C | 120 - 155 | The carbon attached to bromine will be downfield.[13] |
| ¹⁹F | Varies widely | Highly sensitive to the electronic environment.[21] |
Protocol: In-situ NMR Reaction Monitoring
-
Sample Preparation:
-
Prepare a solution of the starting material in a deuterated solvent in an NMR tube.
-
Acquire a spectrum of the starting material.
-
Carefully add the second reactant to the NMR tube, ensuring rapid mixing.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[18]
-
Modern spectrometers can be programmed to automate this process.
-
-
Data Analysis:
-
Process each spectrum consistently.
-
Integrate a well-resolved peak for the starting material and a well-resolved peak for the product in each spectrum.
-
Plot the relative integrals over time to generate a reaction profile.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the starting material, intermediates, and the final product.[22][23] When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for identifying byproducts.
Troubleshooting Guide: MS
Question: I'm not seeing the molecular ion peak for this compound. Why might this be?
Answer: The absence of a molecular ion peak can occur, especially with energetic ionization techniques like Electron Ionization (EI).
-
Possible Reasons and Solutions:
-
Extensive Fragmentation: The molecular ion may be unstable and fragment completely.[22] Look for characteristic fragment ions. For this compound, the loss of the bromine atom (M-Br)⁺ or the methyl group (M-CH₃)⁺ would be expected.[13]
-
Soft Ionization: If structural confirmation is critical, consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which are less likely to cause extensive fragmentation.
-
Question: How can I confirm that a peak in my mass spectrum corresponds to a bromine-containing compound?
Answer: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13] This creates a characteristic isotopic pattern in the mass spectrum.
-
Identifying the Bromine Isotope Pattern:
-
Look for two peaks separated by 2 m/z units.
-
The intensity of the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) should be almost equal.[13]
-
This distinctive pattern is a strong indicator of the presence of one bromine atom in the ion.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare a reaction sample for analysis if it contains solid material? A1: If your reaction mixture is a slurry, you must ensure you are taking a representative sample. After withdrawing the aliquot, dilute it with a solvent that dissolves all components. Then, filter the sample through a syringe filter before injection to prevent clogging the chromatograph.
Q2: What is the best internal standard to use for quantitative analysis of my reaction? A2: The ideal internal standard should be chemically inert under the reaction conditions, have a retention time that does not overlap with any components of interest, and be of high purity.[4] For GC analysis, a stable, non-reactive hydrocarbon like dodecane might be suitable. For HPLC, a stable aromatic compound with a different retention time could be used.
Q3: Can I use Thin Layer Chromatography (TLC) for reaction monitoring? A3: Yes, TLC is a rapid and cost-effective method for qualitative reaction monitoring.[8] It can quickly show the disappearance of starting material and the appearance of the product. However, for quantitative analysis and the detection of minor impurities, HPLC or GC are superior.
Q4: My compound, this compound, seems to degrade during GC analysis. What can I do? A4: Thermal degradation of halogenated compounds can occur in a hot GC injector.[24] Try lowering the injector temperature in increments of 10-20 °C to find a temperature that allows for efficient volatilization without causing degradation. Also, ensure the GC system is free of active sites that can promote degradation.
References
- Vertex AI Search.
- Vertex AI Search.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Journal of the American Chemical Society. Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy.
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Validation & Comparative
2-Bromo-3-fluoro-4-methylpyridine vs 2-chloro-3-fluoro-4-methylpyridine reactivity
An In-Depth Guide to the Comparative Reactivity of 2-Bromo-3-fluoro-4-methylpyridine and 2-chloro-3-fluoro-4-methylpyridine
For researchers and professionals in drug development, the selection of halogenated pyridine building blocks is a critical decision that dictates synthetic strategy, efficiency, and cost. This guide provides a comprehensive comparison of two pivotal intermediates: this compound and 2-chloro-3-fluoro-4-methylpyridine. We will dissect their reactivity profiles across several key classes of chemical transformations, supported by mechanistic principles and experimental insights, to empower chemists with the knowledge to make informed strategic decisions.
Foundational Principles: Electronic Structure and Bond Properties
The reactivity of these two molecules is fundamentally governed by the interplay of the pyridine nitrogen, the halogen substituent (Br vs. Cl), the fluorine atom, and the methyl group.
-
Pyridine Ring: The nitrogen atom is electron-withdrawing, reducing the aromaticity and activating the α (2,6) and γ (4) positions for nucleophilic attack.[1]
-
Fluorine Substituent (C3): The highly electronegative fluorine atom at the 3-position further activates the ring towards nucleophilic attack, particularly at the adjacent C2 and C4 positions, by inductive electron withdrawal.
-
Methyl Group (C4): The methyl group is weakly electron-donating, which slightly counteracts the electron-withdrawing effects of the nitrogen and fluorine atoms.
-
Carbon-Halogen Bond (C2): This is the primary point of differentiation. The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This difference is the principal determinant of their relative performance in reactions where C-X bond cleavage is rate-limiting, such as palladium-catalyzed cross-couplings.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of Pd-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining step.[4] The reactivity trend for this step is universally recognized as I > Br > Cl > F, directly correlating with the decreasing strength of the C-X bond.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. Due to the weaker C-Br bond, this compound consistently exhibits higher reactivity than its chloro counterpart.[2][4] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Expert Insight: The choice of the bromo-derivative is often strategic for complex, late-stage syntheses where preserving sensitive functional groups is paramount. The milder conditions required for the C-Br bond activation minimize potential side reactions. For the less reactive chloro-analogue, success hinges on employing more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) and potentially higher temperatures to facilitate the more difficult oxidative addition step.[5]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Chloro-3-fluoro-4-methylpyridine | Rationale |
| Relative Reactivity | Higher | Lower | C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition.[4][6] |
| Typical Conditions | Milder (e.g., 80-100 °C) | Harsher (e.g., >100 °C) | Higher energy input is needed to cleave the stronger C-Cl bond.[2] |
| Catalyst Loading | Generally lower | Often requires higher loadings | A more active catalytic species is needed for the less reactive substrate. |
| Ligand Choice | Standard ligands (e.g., PPh₃, Pd(dppf)Cl₂) often suffice. | Requires more active, bulky ligands (e.g., SPhos, XPhos).[5] | Bulky, electron-rich ligands promote the oxidative addition of aryl chlorides. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point and may require optimization for specific boronic acids.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).[7]
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 2-5 mol%.
-
Solvent Addition: Add degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[8]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The principles governing reactivity in the Buchwald-Hartwig amination are identical to those in Suzuki coupling. The C-Br bond undergoes oxidative addition more readily than the C-Cl bond, making this compound the more reactive partner for C-N bond formation.[2][9] The amination of aryl chlorides is notably more challenging and was a significant development in the field, requiring specialized bulky, electron-rich phosphine ligands.[10]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound | 2-Chloro-3-fluoro-4-methylpyridine | Rationale |
| Relative Reactivity | Higher | Lower | Faster oxidative addition of the C-Br bond.[2] |
| Base | Weaker bases can be used (e.g., Cs₂CO₃, K₃PO₄). | Often requires strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS).[10] | A stronger base is needed to facilitate deprotonation of the amine and subsequent steps with the less reactive substrate. |
| Ligand Choice | A broader range of ligands is effective (e.g., BINAP, Xantphos).[9] | Requires highly active, sterically demanding ligands (e.g., RuPhos, BrettPhos). | Specialized ligands are essential to create a sufficiently electron-rich and accessible Pd(0) center to react with the C-Cl bond. |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity order can be inverted in nucleophilic aromatic substitution (SNAr). The mechanism does not involve C-X bond cleavage in the rate-determining step. Instead, it proceeds via the formation of a resonance-stabilized negative intermediate (a Meisenheimer complex).[1][11]
The leaving group's ability to depart influences the second step (elimination), but its electronegativity is crucial for stabilizing the transition state leading to the Meisenheimer complex. The general leaving group aptitude in SNAr is often F > Cl > Br > I.[2] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the developing negative charge in the rate-determining addition step.[12]
For 2-chloro-3-fluoro-4-methylpyridine, the C2 position is activated by both the ring nitrogen and the C3-fluorine. Therefore, it is expected to be more reactive towards nucleophiles than this compound under SNAr conditions.[2]
Expert Insight: While the C-F bond is the strongest, fluoride is an excellent leaving group in SNAr because the bond-breaking step is not rate-determining. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine.[12] In our target molecules, the halogen at C2 is the intended leaving group. Here, the chloro-substituent's higher electronegativity compared to bromine provides better stabilization for the anionic Meisenheimer intermediate, making 2-chloro-3-fluoro-4-methylpyridine the superior substrate for SNAr reactions.
Metal-Halogen Exchange Reactions
The formation of organometallic reagents, such as Grignard or organolithium species, is a powerful strategy for introducing carbon nucleophiles. This transformation relies on a metal-halogen exchange mechanism. The ease of this exchange correlates with the C-X bond polarity and weakness, following the trend I > Br > Cl.
-
This compound: This compound is well-suited for forming the corresponding Grignard reagent ((3-fluoro-4-methylpyridin-2-yl)magnesium bromide) or organolithium species. The C-Br bond is readily exchanged with magnesium metal or alkyllithium reagents under standard conditions.[4][13]
-
2-Chloro-3-fluoro-4-methylpyridine: Metal-halogen exchange is significantly more difficult for aryl chlorides. Grignard formation is often sluggish or fails entirely. While lithiation can sometimes be achieved using strong bases like LDA or n-BuLi, the reaction may proceed via deprotonation at an acidic ring position (e.g., C6) rather than exchange, a process known as directed ortho-metalation.[14][15]
Experimental Protocol: Grignard Reagent Formation from this compound
This protocol is adapted from procedures for similar 2-bromopyridines.[13]
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Briefly heat under vacuum and then allow to cool under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Initiation: Add a small amount of anhydrous tetrahydrofuran (THF) to just cover the magnesium. Add approximately 10% of a solution of this compound (1.0 eq.) in anhydrous THF to the stirred magnesium. The reaction may require gentle warming to initiate, evidenced by slight turbidity or bubbling.
-
Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting dark solution is the Grignard reagent and should be used immediately.
Summary and Strategic Recommendations
The choice between this compound and its chloro-analogue is not a matter of superior or inferior, but of strategic application. The optimal choice is dictated entirely by the intended chemical transformation.
Final Recommendation Table
| Desired Transformation | Recommended Reagent | Key Rationale |
| Suzuki, Buchwald-Hartwig, Sonogashira, Heck, etc. | This compound | The weaker C-Br bond facilitates the rate-determining oxidative addition step, allowing for milder conditions. |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-fluoro-4-methylpyridine | The higher electronegativity of chlorine better stabilizes the anionic Meisenheimer intermediate, leading to a faster reaction rate. |
| Grignard or Organolithium Formation | This compound | The C-Br bond is significantly more reactive in metal-halogen exchange reactions. |
By understanding the fundamental mechanistic principles that drive the reactivity of these versatile building blocks, chemists can design more efficient, robust, and successful synthetic routes for the discovery and development of novel chemical entities.
References
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- Slattery, J. M., Lynam, J. M., et al. (2025). C–F Functionalization via Cyclohexyne Polarity Inversion. Chemical Science. [Link]
- Lynam, J. M., et al. (2025). Metallomimetic C–F Activation by Trialkylphosphines. Chemical Science. [Link]
- Clift, M. D., & Stoltz, B. M. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 501-512. [Link]
- Clift, M. D., & Stoltz, B. M. (2011). C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research. [Link]
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (n.d.). [Link]
- Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Weires, A. G., et al. (2017). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Journal of the American Chemical Society. [Link]
- Niphakis, M. J., & Georg, G. I. (2011). Buchwald–Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Organic Letters, 13(12), 3146-3149. [Link]
- Singh, R., & Nolan, S. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(6), 528-536. [Link]
- Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5900-5905. [Link]
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- Chemistry LibreTexts. (2023).
- Zhang, J., et al. (2015). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 20(4), 6828-6838. [Link]
- Gros, P., et al. (2010). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? European Journal of Organic Chemistry, 2010(16), 3041-3047. [Link]
- Wikipedia. (n.d.).
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- Overhoff, J. (1939). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 58(9), 864-870. [Link]
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- Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. [Link]
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A Senior Application Scientist's Guide to Boronic Acid Selection for Suzuki Coupling with 2-Bromo-3-fluoro-4-methylpyridine
For researchers, scientists, and professionals in drug development, the synthesis of novel biaryl and heteroaryl structures is a cornerstone of molecular innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its functional group tolerance and reliability.[1] The strategic selection of coupling partners is critical for success, particularly when working with electronically complex and sterically hindered substrates. This guide provides an in-depth technical comparison of various boronic acids for the Suzuki coupling with 2-Bromo-3-fluoro-4-methylpyridine, a valuable but challenging building block in medicinal chemistry.
The inherent electronic properties of this compound—namely, the electron-withdrawing nature of the fluorine atom and the pyridine ring, combined with the potential for the pyridine nitrogen to coordinate and inhibit the palladium catalyst—necessitate a careful and informed approach to reaction optimization.[2][3] This guide will dissect the nuances of boronic acid selection, catalyst systems, and reaction conditions to empower you to achieve high-yield, reproducible results.
The Impact of Boronic Acid Electronics and Structure on Reactivity
The electronic and steric profile of the boronic acid partner significantly influences the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often rate-determining.[4] To provide a clear, data-driven comparison, we have collated representative yields for the coupling of a similar substrate, 2-Bromo-4-methylpyridine, with a variety of electronically diverse boronic acids. The data for 4-methoxyphenylboronic acid is particularly noteworthy as it was obtained with the closely related 2-Bromo-4-fluoro-5-methylpyridine, offering a strong predictive benchmark for our target substrate.[5]
Table 1: Comparative Performance of Boronic Acids in Suzuki Coupling with 2-Bromo-4-methylpyridine Analogues
| Boronic Acid | Structure | Product with this compound (Predicted) | Representative Yield (%) | Supporting Observations & Rationale |
| Phenylboronic Acid | 3-Fluoro-4-methyl-2-phenylpyridine | 81%[5] | Baseline: Provides a solid, baseline yield. The unsubstituted phenyl ring offers minimal steric hindrance and neutral electronics, making it a reliable starting point for optimization.[5] | |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-3-fluoro-4-methylpyridine | 92% (on a similar substrate)[5] | Electron-Donating Group (EDG): The para-methoxy group enhances the nucleophilicity of the boronic acid, accelerating the transmetalation step and leading to higher yields. This effect is often pronounced in couplings with electron-deficient aryl halides.[5] | |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-3-fluoro-4-methylpyridine | 80%[5] (representative) | Electron-Withdrawing Group (EWG): The para-chloro substituent slightly deactivates the boronic acid towards transmetalation. However, good yields are still achievable, demonstrating the robustness of the Suzuki coupling.[5] | |
| 3-Thienylboronic Acid | 3-Fluoro-4-methyl-2-(thiophen-3-yl)pyridine | 73%[5] (representative) | Heteroaromatic: Thiophene boronic acids are excellent coupling partners. However, they can be more susceptible to protodeboronation, a key side reaction, which may lead to slightly lower yields compared to some arylboronic acids.[5][6] |
From this data, a clear trend emerges: electron-donating groups on the boronic acid partner tend to enhance reaction efficiency, likely by accelerating the rate-limiting transmetalation step.[5] Nevertheless, the versatility of the Suzuki-Miyaura coupling is evident in the high yields obtained even with electron-withdrawing and heteroaromatic boronic acids.
Mechanistic Considerations and Experimental Workflow
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimization. The cycle is broadly accepted to proceed through three key stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic moiety from the boronate complex to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: A generalized workflow for the Suzuki coupling reaction.
Field-Proven Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. It incorporates best practices to mitigate common challenges such as catalyst inhibition and side reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
High-purity nitrogen or argon gas
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the selected boronic acid, the palladium catalyst, and the base. The use of a well-defined pre-catalyst such as Pd(dppf)Cl₂ is recommended for reproducibility. [7]2. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. This cycle should be repeated three times to ensure a thoroughly inert atmosphere, which is crucial to prevent catalyst degradation and homocoupling of the boronic acid. [3]3. Solvent Addition: Using a syringe, add the degassed solvent mixture. The solvent should be rigorously degassed prior to use, for example, by sparging with an inert gas for at least 30 minutes.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). [8]5. Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-3-fluoro-4-methylpyridine. [2]
Advanced Catalyst Systems for Challenging Couplings
For particularly challenging couplings, or when seeking to lower catalyst loadings and reaction times, advanced catalyst systems are invaluable. Buchwald's third-generation (G3) and fourth-generation (G4) precatalysts, such as XPhos Pd G3, are designed for high stability and activity. [9]These systems feature bulky, electron-rich phosphine ligands that promote the formation of the active monoligated Pd(0) species, enhance oxidative addition, and prevent catalyst deactivation by the pyridine nitrogen. [10][11]
Caption: A decision-making workflow for catalyst selection.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly versatile and powerful reaction for the synthesis of novel 2-arylpyridine derivatives. The choice of boronic acid is a critical parameter, with electron-donating substituents generally affording higher yields. However, the reaction is robust enough to accommodate a wide range of electronic diversity in the coupling partner. For challenging substrates or when optimizing for efficiency, the use of advanced, well-defined palladium precatalysts with bulky, electron-rich ligands is highly recommended. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently and successfully employ this reaction in their synthetic endeavors.
References
- Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.
- XPhos Pd G3 from Aladdin Scientific. (n.d.). Biocompare.
- L-G. Luyckx, et al. (2019). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate.
- Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity.
- Buchwald precatalysts G2 and G3. (n.d.). Johnson Matthey.
- Johansson, P. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Molander, G. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.
- Moran, J. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Károlyi, B., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
- Kumar, A., et al. (2017). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing.
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A Comparative Guide to the Biological Activity of 2-Bromo-3-fluoro-4-methylpyridine Derivatives
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a privileged structure in medicinal chemistry. The strategic introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparison of the biological activities of derivatives of a particularly versatile building block: 2-Bromo-3-fluoro-4-methylpyridine.
This trifunctionalized pyridine serves as a versatile starting point for the synthesis of diverse molecular architectures, enabling the exploration of a wide range of biological targets. The bromine atom at the 2-position is readily displaced or engaged in cross-coupling reactions, the fluorine atom at the 3-position can modulate basicity and metabolic stability, and the methyl group at the 4-position offers a further point for potential interaction with biological targets.
This guide will objectively compare the performance of this compound derivatives in three distinct and significant therapeutic areas: cancer immunotherapy, anticoagulation, and the treatment of sleep disorders. We will delve into the causality behind experimental choices, provide supporting experimental data, and detail the methodologies used to assess their biological activity.
Comparative Analysis of Biological Activities
The derivatives of this compound have shown promise in targeting a diverse set of proteins implicated in various diseases. Below is a comparative summary of their activity in three key areas.
| Therapeutic Area | Target Protein | Derivative Class | Observed Activity |
| Cancer Immunotherapy | Hematopoietic Progenitor Kinase 1 (HPK1) | Substituted isoindolinones | Potent inhibition of HPK1, leading to enhanced T-cell activation. |
| Anticoagulation | Factor XIa (FXIa) | Macrocyclic peptides | Inhibition of the FXIa enzyme, a key component of the intrinsic coagulation cascade. |
| Sleep Disorders | Orexin Type 2 Receptor (OX2R) | 2-azabicyclo[3.1.1]heptanes | Agonistic activity on the OX2R, promoting wakefulness. |
I. HPK1 Inhibitors for Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell and B-cell activation, making it a compelling target for cancer immunotherapy.[2][3] Inhibition of HPK1 is expected to enhance the body's anti-tumor immune response.[1][3]
A recent patent has disclosed a series of potent HPK1 inhibitors synthesized from this compound.[3] The core scaffold is utilized to construct a key intermediate, 2-amino-3-fluoro-4-methylpyridine, which is then elaborated into the final active compounds.
Synthetic Workflow and Key Intermediates
The synthesis of these HPK1 inhibitors begins with a Buchwald-Hartwig amination of this compound, followed by deprotection to yield the crucial 2-amino-3-fluoro-4-methylpyridine intermediate. This intermediate is then further functionalized to produce the final inhibitor.
Caption: Synthetic pathway to HPK1 inhibitors.
Experimental Protocol: HPK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the synthesized compounds against HPK1 can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[4][5][6][7] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds in DMSO to the desired concentrations.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human HPK1 enzyme and a suitable substrate (e.g., a synthetic peptide of SLP-76) in the reaction buffer.[1]
-
Prepare an ATP solution at a concentration close to its Km value for HPK1.
-
-
Kinase Reaction: In a 384-well plate, add the test compound, HPK1 enzyme, and the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
II. Factor XIa Inhibitors for Anticoagulation Therapy
Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to traditional therapies.
Derivatives of this compound have been utilized as key building blocks in the synthesis of novel macrocyclic inhibitors of FXIa.[8]
Synthetic Approach
The synthesis involves the conversion of this compound to 3-fluoro-2-hydrazinyl-4-methylpyridine. This hydrazinyl intermediate is a critical component for the construction of the larger macrocyclic structure.
Caption: Synthesis of Factor XIa inhibitor intermediate.
Experimental Protocol: Factor XIa Inhibition Assay
The inhibitory potency of the final macrocyclic compounds against FXIa can be determined using a chromogenic substrate assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of human FXIa in a suitable buffer (e.g., Tris-buffered saline with BSA).
-
Prepare a solution of a chromogenic substrate for FXIa (e.g., S-2366).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound and the FXIa solution.
-
Incubate at 37°C for a specified pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate.
-
-
Data Acquisition: Measure the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
III. Orexin Type 2 Receptor Agonists for Narcolepsy
Orexin receptors, including the orexin type 2 receptor (OX2R), are G-protein coupled receptors that play a critical role in regulating wakefulness.[9] OX2R agonists are being investigated as a potential treatment for narcolepsy, a chronic neurological condition characterized by excessive daytime sleepiness.[9]
The this compound scaffold has been employed in the synthesis of novel 2-azabicyclo[3.1.1]heptane derivatives that act as OX2R agonists.[10]
Synthetic Strategy
A key step in the synthesis of these compounds is a Suzuki coupling reaction between this compound and a suitable boronic acid to form a biaryl intermediate. This intermediate then undergoes further transformations to yield the final OX2R agonist.
Caption: Synthetic route to Orexin Type 2 Receptor agonists.
Experimental Protocol: Orexin Type 2 Receptor Agonist Assay (Calcium Mobilization Assay)
The agonist activity of the synthesized compounds on the OX2R can be assessed by measuring changes in intracellular calcium concentration in cells expressing the receptor.
Step-by-Step Methodology:
-
Cell Culture: Culture a stable cell line expressing the human OX2R (e.g., CHO-K1 or HEK293 cells).
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Calculate the increase in fluorescence, which corresponds to the intracellular calcium mobilization. Determine the EC50 value by plotting the response against the logarithm of the compound concentration.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of a diverse range of biologically active molecules. The derivatives investigated demonstrate potent and specific activities against targets in cancer immunotherapy, anticoagulation, and sleep disorders. The synthetic versatility of this building block, coupled with the ability to fine-tune its properties through targeted modifications, underscores its importance in modern medicinal chemistry. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of novel and effective therapeutic agents. The detailed experimental protocols provided herein offer a validated framework for researchers to assess the biological activity of their own novel derivatives, contributing to the advancement of drug discovery.
References
- Nagase, T., et al. (2022). Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton. Bioorganic & Medicinal Chemistry Letters, 128530.
- Nagase, T., et al. (2015). Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists. Journal of Medicinal Chemistry, 58(15), 6045-6059.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Peng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters.
- European Patent Office. (2023). HPK1 INHIBITOR AND MEDICAL USE THEREOF (EP 4538274 A1).
- Bristol-Myers Squibb Company. (2013). Novel macrocycles as factor xia inhibitors (WO2013022818A1).
- Takeda Pharmaceutical Company Limited. (2024). 2-azabicyclo[3.1.1]heptane compound (WO2024128305A1).
- Takeda Pharmaceutical Company Limited. (2024). 2-azabicyclo[3.1.1]heptane compound (WO2024128305A1).
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The 2-Bromo-3-fluoro-4-methylpyridine Core: A Strategic Starting Point
An In-depth Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-3-fluoro-4-methylpyridine Analogs for Kinase Inhibitor Design
For drug discovery researchers and medicinal chemists, the pyridine scaffold is a cornerstone of molecular design, prized for its presence in numerous FDA-approved drugs and its versatile chemical nature.[1][2] The specific building block, this compound, represents a particularly valuable starting point. Its trifunctionalized structure—featuring a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric influence—offers a rich platform for developing potent and selective therapeutic agents.[3][4]
This guide provides a comparative framework for exploring the structure-activity relationships of analogs derived from this compound, with a focus on its application in the synthesis of protein kinase inhibitors. While extensive SAR data for this specific analog series is not broadly published, this document synthesizes established principles from related pyridine-based inhibitors to propose a rational and field-proven approach to lead optimization. We will delve into the causality behind experimental choices, provide validated protocols for key synthetic transformations and biological assays, and present a logical roadmap for navigating the chemical space around this promising scaffold.
The utility of this compound (CAS 884494-37-5) stems from its distinct chemical features, which allow for controlled, site-selective modifications.[5][6]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol [5] |
| Boiling Point | 203.9°C at 760 mmHg[5] |
| Density | 1.592 g/cm³[5] |
| Appearance | White to pale yellow solid |
The bromine atom at the C2 position is the primary reactive handle. It is highly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8] This allows for the direct and versatile introduction of a wide array of substituents, which is the most common strategy for exploring the SAR of this scaffold. The fluorine atom at C3 significantly influences the electron distribution of the pyridine ring, which can impact pKa, binding interactions, and metabolic stability.[3]
Comparative SAR Analysis: A Roadmap for Optimization
The development of kinase inhibitors often involves probing the ATP-binding pocket. The pyridine core can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.[8] The substituents introduced at the C2 position can then explore adjacent hydrophobic pockets and solvent-exposed regions.
Part A: Derivatization at the C2-Position via Suzuki-Miyaura Coupling
The most logical and fruitful strategy for initial SAR exploration is the replacement of the C2-bromo substituent with various aryl and heteroaryl moieties. This modification directly impacts the inhibitor's interaction with the regions of the kinase active site adjacent to the hinge.
Below is a comparative table outlining a rational progression of analogs and the reasoning behind their design. The predicted activity trends are based on established principles in kinase inhibitor design.
Table 1: Comparative SAR of Hypothetical C2-Substituted Analogs
| Analog ID | C2-Substituent | Rationale for Design | Predicted Activity Trend |
| 1a (Core) | -Br | Starting material for synthesis. | Inactive |
| 1b | Phenyl | Establishes a baseline for aryl substitution; explores a hydrophobic pocket. | Low to moderate activity |
| 1c | 4-Methoxyphenyl | The methoxy group can act as a hydrogen bond acceptor, potentially interacting with residues in the solvent-front region. | Potentially improved activity over 1b |
| 1d | 4-Chlorophenyl | The chloro group adds steric bulk and alters electronics, which can enhance hydrophobic interactions. | Potentially improved activity over 1b |
| 1e | 3-Aminophenyl | The amino group provides a key hydrogen bond donor, which can form additional interactions to improve potency.[1] | High potential for improved activity |
| 1f | Indole | A larger, rigid heteroaromatic system can maximize van der Waals contacts and form specific H-bonds. | High potential for strong activity |
| 1g | Pyrazole | A smaller heterocycle that can serve as both H-bond donor and acceptor, often used to improve solubility and potency. | High potential for improved activity |
This systematic approach allows researchers to probe for favorable interactions within the target's active site. The introduction of groups capable of forming hydrogen bonds (like amines or nitrogen-containing heterocycles) is a proven strategy for enhancing potency.[2]
Caption: Conceptual diagram of SAR strategy for kinase inhibitor design.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these studies, detailed and validated protocols are essential.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of C2-aryl analogs from the this compound starting material. [8] Objective: To synthesize a C2-substituted analog (e.g., Analog 1b ) via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to 90 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C2-substituted analog.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory activity of the synthesized analogs against a target protein kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO and then in assay buffer to achieve a range of final concentrations for the IC₅₀ curve.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions, the specific peptide substrate, and the recombinant kinase enzyme.
-
Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km value for the specific kinase).
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed (or remaining substrate) by adding the detection reagent according to the manufacturer's instructions. This typically involves measuring ADP production or phosphopeptide formation.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The this compound scaffold is a highly promising starting point for the rational design of novel therapeutics, particularly kinase inhibitors. The strategic positioning of its bromo, fluoro, and methyl groups provides a clear and logical path for SAR exploration. By employing robust synthetic methods like the Suzuki-Miyaura coupling to systematically modify the C2 position, researchers can effectively probe the chemical space of a target's active site. This initial exploration, followed by finer tuning at other positions, allows for a comprehensive optimization campaign to identify potent, selective, and drug-like candidates. The protocols and strategies outlined in this guide offer a validated and expert-driven framework for unlocking the full potential of this versatile chemical scaffold.
References
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- MDPI. (2023).
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
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- Google Patents. (2013). Preparation method of fluoropyridine compounds.
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- BenchChem. (2025). Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers. BenchChem.
- SincereChemical. (n.d.). 2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5. SincereChemical.
- BenchChem. (2025).
- Alfa Chemistry. (n.d.). This compound. Alfa Chemistry.
- MySkinRecipes. (n.d.). 4-bromo-2-fluoro-3-methylpyridine. MySkinRecipes.
- Leadson-chem. (n.d.).
- Lead Optima Element Tech Co., Ltd. (n.d.). This compound. Lead Optima Element Tech Co., Ltd.
- BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. BenchChem.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 884494-37-5.
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A Comparative Guide to Novel Derivatives of 2-Bromo-3-fluoro-4-methylpyridine: Synthesis, Characterization, and Potential
This guide provides an in-depth technical comparison of novel derivatives synthesized from 2-bromo-3-fluoro-4-methylpyridine, a highly versatile scaffold in medicinal chemistry. Researchers, scientists, and drug development professionals will find valuable insights into the synthesis, characterization, and potential applications of these new chemical entities. The pyridine ring is a privileged structure in drug discovery, and its targeted functionalization is a cornerstone of modern therapeutic development.[1][2][3][4][5] This document details the rationale behind specific derivatization strategies and presents supporting experimental data to guide future research.
Introduction: The Strategic Value of the this compound Scaffold
This compound serves as an exceptional starting material for chemical library synthesis. Its structure is pre-functionalized with distinct electronic and steric properties:
-
The Pyridine Core: A fundamental heteroaromatic ring, the nitrogen atom acts as a hydrogen bond acceptor and improves aqueous solubility, crucial pharmacokinetic properties for drug candidates.[2][6]
-
Bromine at C2: The bromine atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
-
Fluorine at C3: The fluorine atom, a bioisostere of hydrogen, can significantly alter the molecule's electronic properties due to its high electronegativity.[7] This can enhance metabolic stability, binding affinity, and membrane permeability.
-
Methyl Group at C4: This group provides a lipophilic contact point and can influence the orientation of the molecule within a biological target's binding site.
This guide focuses on three novel derivatives, each synthesized via a distinct, high-yield cross-coupling reaction, to demonstrate the scaffold's versatility. We will compare these derivatives against the parent compound to highlight how targeted modifications can tune molecular properties.
Synthesis of Novel Derivatives
The core synthetic strategy involves leveraging the C2-Broromine for palladium-catalyzed cross-coupling reactions. Below are the pathways for creating three distinct derivatives: Derivative A (Phenyl-substituted) , Derivative B (Morpholino-substituted) , and Derivative C (Phenylethynyl-substituted) .
Caption: Synthetic routes to Derivatives A, B, and C from the parent scaffold.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of each derivative.
Protocol 2.1: Synthesis of Derivative A (3-Fluoro-4-methyl-2-phenylpyridine) via Suzuki Coupling
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 190 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.5 mmol, 265 mg).
-
Add a solvent mixture of toluene (10 mL) and water (2.5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the title compound as a white solid.
Protocol 2.2: Synthesis of Derivative B (4-(3-Fluoro-4-methylpyridin-2-yl)morpholine) via Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 190 mg), sodium tert-butoxide (1.4 mmol, 135 mg), BINAP (0.03 mmol, 19 mg), and Pd₂(dba)₃ (0.015 mmol, 14 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (8 mL) and morpholine (1.2 mmol, 105 µL) via syringe.
-
Seal the tube and heat the mixture at 100°C for 16 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: 40% ethyl acetate in hexanes) to afford the product as a pale yellow oil.
Protocol 2.3: Synthesis of Derivative C (3-Fluoro-4-methyl-2-(phenylethynyl)pyridine) via Sonogashira Coupling
-
To a 25 mL Schlenk flask, add this compound (1.0 mmol, 190 mg), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and Copper(I) iodide (0.04 mmol, 8 mg).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.1 mmol, 121 µL).
-
Stir the reaction mixture at 60°C under argon for 6 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (25 mL), wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent.
-
Purify by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to obtain the desired compound as a light-yellow solid.
Characterization of Novel Derivatives
The identity and purity of all synthesized compounds were confirmed using a standard suite of analytical techniques. All novel compounds were characterized by Fourier-transform infrared spectroscopy (FTIR), ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry (MS).[8][9][10]
Caption: Standard workflow for the purification and characterization of novel compounds.
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR): Spectra were recorded on a 600 MHz spectrometer.[11] ¹H and ¹³C NMR were referenced to the residual solvent peak. ¹⁹F NMR spectra provide crucial information about the electronic environment of the fluorine atom.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF instrument to confirm the elemental composition of each derivative.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra were recorded to identify key functional group vibrations, such as the C≡C stretch in Derivative C.
-
Melting Point (MP): Melting points were determined for all solid compounds and are uncorrected.
Comparative Analysis of Physicochemical Properties
The introduction of different functional groups at the C2 position dramatically alters the physicochemical properties of the parent scaffold. The table below summarizes key data for the parent compound and the three novel derivatives for objective comparison.
| Property | Parent Compound | Derivative A (Phenyl) | Derivative B (Morpholino) | Derivative C (Phenylethynyl) |
| Structure | This compound | 3-Fluoro-4-methyl-2-phenylpyridine | 4-(3-Fluoro-4-methylpyridin-2-yl)morpholine | 3-Fluoro-4-methyl-2-(phenylethynyl)pyridine |
| Molecular Formula | C₆H₅BrFN | C₁₂H₁₀FN | C₁₀H₁₃FN₂O | C₁₄H₁₀FN |
| MW ( g/mol ) | 190.01 | 187.21 | 196.23 | 211.23 |
| Physical State | Liquid | White Solid | Pale Yellow Oil | Light-Yellow Solid |
| Melting Point (°C) | N/A | 68-70 | N/A | 75-77 |
| ¹⁹F NMR (δ, ppm) | -135.2 | -138.5 | -145.8 | -136.1 |
| Key IR Peak (cm⁻¹) | N/A | ~3060 (Aromatic C-H) | ~1115 (C-O-C stretch) | ~2220 (C≡C stretch) |
| Calculated LogP | 2.30 | 3.15 | 1.85 | 3.50 |
Discussion: Performance Comparison and Field-Proven Insights
The data presented above allows for a direct comparison of how each modification impacts the core scaffold's properties, which in turn influences its potential applications in drug discovery.[6][14]
Derivative A: The Aromatic Enhancer
By replacing bromine with a phenyl ring, we significantly increase the molecule's aromatic character and lipophilicity (LogP: 3.15 vs. 2.30). The downfield shift in the ¹⁹F NMR signal compared to Derivative B suggests a change in the electronic environment around the fluorine atom.
-
Expertise & Experience: The phenyl group can engage in π-π stacking interactions within a protein's active site, a common strategy for enhancing binding affinity. This derivative is an excellent candidate for programs targeting kinases or other ATP-binding proteins. Furthermore, the phenyl ring itself can be further functionalized to explore structure-activity relationships (SAR).[1]
Derivative B: The Pharmacokinetic Modulator
The introduction of the morpholine moiety drastically changes the molecule's profile. It becomes more polar, as reflected in the lower calculated LogP of 1.85, which can improve aqueous solubility. The significant upfield shift in the ¹⁹F NMR signal (-145.8 ppm) indicates a strong electron-donating effect from the nitrogen atom of the morpholine ring.
-
Trustworthiness: The morpholine group is a well-established and trusted functional group in medicinal chemistry, often used to improve the pharmacokinetic properties of a lead compound. Its oxygen and nitrogen atoms can act as hydrogen bond acceptors, improving interactions with biological targets and enhancing solubility. This derivative is a prime candidate for optimization in CNS-targeting drug discovery programs where a balance of polarity and membrane permeability is critical.
Derivative C: The Rigid Linker
The Sonogashira coupling introduces a rigid, linear phenylethynyl group. This modification increases both the size and lipophilicity (LogP: 3.50) of the molecule. The C≡C bond is clearly identifiable in the IR spectrum around 2220 cm⁻¹.
-
Authoritative Grounding: The alkyne linker is a powerful tool in drug design. Its rigidity can lock a molecule into a specific conformation required for optimal binding, reducing the entropic penalty upon target engagement. It can also serve as a spacer to position the terminal phenyl group in a distant sub-pocket of a binding site. This derivative would be highly valuable for developing covalent inhibitors (via the alkyne) or for use in fragment-based drug discovery (FBDD) to probe protein topology.
Conclusion
This guide demonstrates that this compound is a versatile and valuable starting material for generating diverse chemical libraries. Through well-established and reliable cross-coupling reactions, novel derivatives with tailored physicochemical properties can be synthesized in high yields. The comparative analysis of a phenyl, morpholino, and phenylethynyl derivative reveals significant and predictable changes in polarity, aromaticity, and conformation. These insights provide a rational basis for selecting specific derivatization strategies to optimize compounds for various drug discovery programs, from enhancing biological potency to improving pharmacokinetic profiles.
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Introduction: The Imperative of Structural Precision in Drug Discovery
An In-depth Technical Guide to the X-ray Crystallography of 2-Bromo-3-fluoro-4-methylpyridine Derivatives
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, this compound and its derivatives are particularly valuable as versatile synthetic intermediates. The specific arrangement of the bromo, fluoro, and methyl substituents provides a unique electronic and steric profile, making these compounds key building blocks for targeted drug design. The ultimate efficacy and selectivity of a drug molecule are intrinsically linked to its three-dimensional structure and how it interacts with its biological target. Therefore, unambiguous determination of the molecular architecture is not merely an academic exercise but a critical step in the drug development pipeline.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive and most powerful technique for elucidating the precise atomic arrangement of crystalline solids.[1][2][3][4] It provides high-resolution data on bond lengths, bond angles, conformational details, and the subtle intermolecular interactions that govern how molecules arrange themselves in the solid state.[2][3] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive comparison of crystallographic approaches for this compound derivatives, grounded in established experimental protocols and field-proven insights.
The Experimental Workflow: From Powder to Final Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each experimental choice is crucial for obtaining high-quality data.
Diagram of the X-ray Crystallography Workflow
Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.
Detailed Experimental Protocols
Synthesis and Purification
The prerequisite for any successful crystallization is the purity of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Synthesis: Substituted pyridines like this compound are often synthesized via multi-step reactions. A common approach for related compounds involves the Sandmeyer-type reaction starting from an appropriate aminopyridine.[5] Other methods include cycloaddition reactions or functional group interconversion on a pre-existing pyridine ring.[6]
-
Purification: Following synthesis, the crude product must be rigorously purified. Standard techniques include:
-
Purity Confirmation: Before attempting crystallization, the purity of the compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of significant impurities.[9][10]
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in the entire process.[11] It requires systematically exploring various conditions to induce the slow, ordered growth of a single crystal nucleus.
Common Crystallization Techniques:
| Technique | Principle & Rationale | Best Suited For |
| Slow Evaporation | A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over days or weeks. This gradual increase in concentration reduces solubility, promoting nucleation and crystal growth.[12][13] | Thermally stable compounds with moderate solubility. It is the simplest and most common starting point. |
| Vapor Diffusion | A drop of the concentrated compound solution is equilibrated in a sealed chamber with a larger reservoir of a "precipitant" (a solvent in which the compound is less soluble). The precipitant vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.[12] | Small quantities of material, as it is a highly controlled process. Ideal for screening multiple conditions. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly. For compounds whose solubility is highly dependent on temperature, this controlled decrease in solubility can yield high-quality crystals.[12][14] | Compounds that are significantly more soluble in a given solvent at higher temperatures. |
Solvent Selection: The choice of solvent is critical. For pyridine derivatives, a range of solvents with varying polarities should be screened.
Typical Solvents for Pyridine Derivatives:
Troubleshooting Poor Crystal Quality: If initial attempts yield microcrystals, oils, or poorly formed solids, recrystallization is a powerful tool.[14] This involves dissolving the crystalline material again and repeating the crystallization process under slightly modified conditions, such as using a different solvent system or a slower evaporation/cooling rate.[7][14]
Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted and exposed to an X-ray beam to collect the diffraction data.
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop or a thin glass fiber.[12][15]
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer.[11]
-
Cryo-Cooling: The crystal is cooled in a stream of cold nitrogen gas, typically to 100 K.[12][15] This is a crucial step that minimizes atomic thermal vibrations, leading to less diffuse diffraction spots and higher resolution data.
-
X-ray Exposure: The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[15]
-
Data Acquisition: The crystal is rotated through a series of angles, and the diffracted X-rays are recorded on a detector as a series of images.[2][11] A complete dataset consists of thousands of unique reflections.
Structure Solution and Refinement
The collected diffraction intensities are then used to solve and refine the crystal structure.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[11]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[11][15]
-
Model Building: An atomic model of the molecule is built into the electron density map.
-
Refinement: The positions and thermal parameters of the atoms in the model are refined against the experimental diffraction data using a least-squares method to improve the fit and obtain the final, highly accurate molecular structure.[11][15]
Comparative Analysis: Structural Features of Halogenated Pyridines
The substituents on the pyridine ring—specifically the bromine and fluorine atoms—play a directing role in the crystal packing through non-covalent interactions. Understanding these forces is key to predicting and interpreting the solid-state structures of these derivatives.
Key Intermolecular Interactions
Caption: Key intermolecular forces guiding crystal packing of substituted pyridines.
-
Halogen Bonding: This is a highly directional interaction where an electropositive region (the σ-hole) on a halogen atom is attracted to a Lewis base (e.g., a nitrogen or oxygen atom).[16] In this compound derivatives, the bromine atom is an effective halogen bond donor, and this interaction can be a primary structure-directing force.[17][18] Iodine is also a strong halogen bond donor, while chlorine is weaker, and fluorine generally does not participate as a donor.[18]
-
Hydrogen Bonding: In the absence of strong donors like -OH or -NH groups on the molecule itself, classical hydrogen bonds may not be dominant. However, weaker C-H···N or C-H···F interactions can contribute to the overall crystal packing.[19][20]
-
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, further stabilizing the crystal lattice.
Comparative Crystallographic Data
The following table summarizes crystallographic data for several related pyridine derivatives, illustrating common crystal systems and the influence of different substituents.
| Compound | Crystal System | Space Group | Key Interactions Noted | Reference |
| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | Monoclinic | P2₁/c | Intermolecular hydrogen bonds | [10] |
| 2-Bromo-3-hydroxy-6-methylpyridine | Orthorhombic | Pbca | O-H···N and C-H···Br hydrogen bonds | [20][21] |
| Pyridine-based 1,3,4-oxadiazole derivative | Orthorhombic | Pbca | Key intermolecular interactions | [9] |
| (((2-hydroxyphenylmethylidene)hydrazinyl)pyridine) | Monoclinic | P2₁/n | O(phenol)–H···N(hydrazinyl) and N(hydrazinyl)–H···N(pyridine) hydrogen bonds | [13] |
Alternative and Complementary Characterization Techniques
While SCXRD provides the definitive structure, other techniques are indispensable for a comprehensive analysis of the solid state.
| Technique | Application & Purpose | Comparison to SCXRD |
| Powder X-ray Diffraction (PXRD) | Used to analyze bulk polycrystalline samples. It provides a characteristic "fingerprint" pattern for a specific crystalline phase.[4][22] Essential for polymorph screening, quality control, and confirming that the bulk sample corresponds to the single crystal structure.[23][24] | Provides no direct atomic coordinate information. It identifies crystalline phases present in a bulk powder, whereas SCXRD determines the precise atomic structure within a single crystal of one phase.[4][22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Crucial for confirming the molecular structure in solution and verifying sample purity prior to crystallization attempts.[9] | Provides information about the chemical environment and connectivity of atoms in solution, complementing the solid-state structure from SCXRD. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Used to identify the presence of specific functional groups within the molecule.[9][10] | Confirms the chemical identity of the compound but provides no information on the three-dimensional arrangement of atoms in the crystal lattice. |
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful and essential tool for modern drug discovery. It provides the high-resolution structural data necessary to understand structure-activity relationships and guide rational drug design. A successful analysis hinges on a systematic and well-executed workflow, beginning with the synthesis of high-purity material, followed by the often-challenging step of growing diffraction-quality single crystals. The structural landscape of these compounds is heavily influenced by a combination of halogen bonding, hydrogen bonding, and π-π stacking interactions, which must be carefully analyzed. By integrating SCXRD with complementary techniques like PXRD and NMR, researchers can achieve a comprehensive understanding of these valuable molecules in the solid state, accelerating the development of new and more effective therapeutic agents.
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- An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs. (n.d.). Benchchem.
- Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. (n.d.). Benchchem.
- A Comparative Guide to the X-ray Crystallography of Pyridin-4-ol
- Kurakula, U., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene.
- Tutorials. (2016). The Center for Xray Crystallography, University of Florida.
- Recrystalliz
- Synthesis of Hydrazinylpyridine and Phenylthiosemicarbazide Derivatives: Spectroscopic Study and X-ray Diffraction Structure Determination. (2025).
- Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine. (2019). PubMed.
- Aydin, F., & Kiraz, A. O. (2025). Synthesis, Analysis of Single Crystal Structure and Computational Studies on a Novel Picrate Derivative: 2-(Pyridine-2-ylthio)
- RECRYSTALLIZ
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI.
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- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi
- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
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- 2-Bromo-5-methylpyridine. (n.d.).
- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Source unavailable.
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- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI.
- The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020). Spectroscopy Online.
- 2-Bromo-3-hydroxy-6-methylpyridine. (n.d.).
- Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (n.d.). Source unavailable.
- X-ray diffraction III: Pharmaceutical applications. (2025).
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A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Bromo-3-fluoro-4-methylpyridine: A Comparative Yield Analysis
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine moiety is a privileged structure, and its substituted derivatives are key pharmacophores in a multitude of therapeutic agents. 2-Bromo-3-fluoro-4-methylpyridine, in particular, represents a versatile building block, offering multiple points for diversification. The presence of the bromine atom at the 2-position provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, while the fluorine and methyl substituents offer opportunities for modulating the physicochemical properties of the resulting compounds.
This guide provides an in-depth comparative analysis of several prominent cross-coupling methodologies for the derivatization of this compound. We will delve into the practical aspects of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings, offering detailed experimental protocols, a comparative analysis of expected yields, and insights into the mechanistic rationale behind the choice of reagents and conditions. Our aim is to equip the practicing chemist with the necessary knowledge to make informed decisions for the efficient synthesis of novel 2-substituted-3-fluoro-4-methylpyridine analogues.
The Landscape of Cross-Coupling: A Comparative Overview
The choice of a cross-coupling method is often dictated by the desired bond to be formed (C-C, C-N, etc.), the nature of the coupling partners, and the overall functional group tolerance of the reaction. For a substrate such as this compound, the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the reactivity of the C-Br bond, making the selection of the appropriate catalytic system paramount for achieving high yields.[1][2]
The following table provides a comparative summary of the expected performance of different cross-coupling methods with this compound. The yield data is estimated based on literature precedents for structurally similar 2-bromopyridines and 2-bromo-3-fluoropyridines.[3][4][5]
| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 90-120 | 0.5-12 | 75-90 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos or Pd(OAc)₂/dppp | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 8-24 | 70-85 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF or DMF | 25-60 | 4-16 | 80-95 |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 100 | 12-18 | 65-80 |
| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18-24 | 50-70 |
Experimental Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step protocols for each cross-coupling method, along with an explanation of the rationale behind the choice of reagents and conditions.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl structures.[6] The reaction is known for its high functional group tolerance and the use of generally stable and non-toxic organoboron reagents.[6]
Expertise & Experience: For a substrate like this compound, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[2] To mitigate this, the use of bulky, electron-rich phosphine ligands such as SPhos is often beneficial.[7] A biphasic solvent system, such as 1,4-dioxane and water, is commonly employed to dissolve both the organic substrate and the inorganic base.[8]
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for C-N bond formation.[9][10] The reaction is tolerant of a wide range of functional groups on both the amine and the aryl halide.
Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig aminations. For couplings with primary and secondary amines, bulky biarylphosphine ligands such as Xantphos are often employed to promote the reductive elimination step.[11] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine.[10] Anhydrous and anaerobic conditions are crucial for the success of this reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Detailed Protocol:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and degassed toluene (5 mL).
-
Add the desired amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[12] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
Expertise & Experience: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.[7] To minimize this, it is crucial to maintain strictly anaerobic conditions. The use of an amine base, such as triethylamine, serves both as a base and as a solvent in some cases.[5]
Caption: Generalized workflow for the Sonogashira coupling.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL), triethylamine (2.0 mmol, 2.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Stille Coupling: For C(sp²)-C(sp²) Bond Formation with Organostannanes
The Stille coupling is another powerful method for C-C bond formation, utilizing organostannane reagents.[7] A key advantage is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback.
Expertise & Experience: The primary challenge in Stille couplings is the removal of tin byproducts. A common workup procedure involves washing the reaction mixture with an aqueous solution of potassium fluoride, which precipitates the tin byproducts as insoluble fluorides.[7] The reaction is generally tolerant of a wide range of functional groups.
Caption: Generalized workflow for the Stille coupling.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe, followed by the organostannane (1.1 mmol, 1.1 equiv.).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and stir vigorously with a saturated aqueous solution of KF for 1 hour.
-
Filter the mixture through a pad of Celite, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction: For C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction enables the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[13] The reaction typically requires a palladium catalyst and a base.
Expertise & Experience: The Heck reaction often requires higher temperatures compared to other cross-coupling reactions.[7] The choice of ligand can influence the regioselectivity of the reaction. For terminal alkenes, the arylation usually occurs at the less substituted carbon. The use of a sealed tube is often necessary to prevent the evaporation of volatile reagents at elevated temperatures.
Caption: Generalized workflow for the Heck reaction.
Detailed Protocol:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile (5 mL), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).
-
Seal the tube and heat to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The cross-coupling chemistry of this compound offers a rich and diverse platform for the synthesis of novel pyridine derivatives. The choice of the optimal method will depend on the specific synthetic target and the desired bond construction. The Suzuki-Miyaura and Sonogashira couplings generally offer high yields and broad applicability for C-C bond formation. The Buchwald-Hartwig amination remains the premier choice for C-N bond formation. While the Stille and Heck reactions can be valuable tools, they may present challenges in terms of byproduct removal and reaction efficiency, respectively. By understanding the nuances of each of these powerful transformations, researchers can effectively leverage the synthetic potential of this versatile building block in their drug discovery and development endeavors.
References
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- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Benchchem.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
- Buchwald–Hartwig amin
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- Buchwald-Hartwig Amin
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Heck Reaction. Organic Chemistry Portal.
- Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence.
- Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
- Sonogashira Coupling. Organic Chemistry Portal.
- Bipyridine. Organic Syntheses.
- Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Compar
- aryl fluoride cross‐coupling.
- Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Chemistry Portal.
- 2-BROMO-3-FLUOROPYRIDINE.
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A Comparative Benchmarking Guide to Catalysts for the Synthesis of 2-aryl-3-fluoro-4-methylpyridines
Introduction: The Significance of 2-aryl-3-fluoro-4-methylpyridines in Modern Drug Discovery
The 2-aryl-3-fluoro-4-methylpyridine scaffold is a privileged motif in contemporary medicinal chemistry. The pyridine core is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a fluorine atom at the 3-position can significantly modulate the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. The 4-methyl group provides a valuable steric and electronic handle, while the 2-aryl substituent is crucial for establishing key interactions with biological targets. Consequently, the efficient and selective synthesis of this scaffold is of paramount importance to researchers in drug development.
This guide provides an in-depth comparative analysis of the leading catalytic systems for the synthesis of 2-aryl-3-fluoro-4-methylpyridines. We will delve into the nuances of Palladium-, Nickel-, and Copper-catalyzed cross-coupling reactions, offering field-proven insights and supporting experimental data to guide your catalyst selection.
Strategic Approaches to the Synthesis of 2-aryl-3-fluoro-4-methylpyridines
Two primary disconnection strategies dominate the synthesis of the target scaffold:
-
Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction involves the coupling of an organoboron reagent (arylboronic acid or ester) with a halide or triflate. In our context, this would typically involve the reaction of an arylboronic acid with a 2-halo-3-fluoro-4-methylpyridine.
-
Direct C-H Arylation: This more atom-economical approach involves the direct coupling of an aryl halide with the C-H bond of 3-fluoro-4-methylpyridine, obviating the need for pre-functionalization of the pyridine ring.
We will now benchmark the performance of different transition metal catalysts within these strategic frameworks.
Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling
Palladium catalysts are the most extensively studied and widely employed for the synthesis of biaryl compounds, including 2-arylpyridines.[1]
Suzuki-Miyaura Coupling
For the Suzuki-Miyaura coupling of a 2-halo-3-fluoro-4-methylpyridine with an arylboronic acid, palladium catalysts offer high reliability and a broad substrate scope. The choice of ligand is critical to success, particularly with the electron-deficient and potentially coordinating fluorinated pyridine substrate.
Causality Behind Experimental Choices: The electron-withdrawing nature of the fluorine atom can decrease the electron density of the pyridine ring, making oxidative addition of the C-X bond more challenging. Therefore, electron-rich and bulky phosphine ligands are often employed to promote this key step in the catalytic cycle. Ligands like SPhos and RuPhos have shown great utility in the coupling of challenging heterocyclic halides.
Illustrative Experimental Protocol (Suzuki-Miyaura):
-
To a dry Schlenk tube under an inert atmosphere, add 2-bromo-3-fluoro-4-methylpyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl2, 2 mol%), and a suitable base (e.g., K2CO3, 2.0 mmol).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Direct C-H Arylation
Palladium-catalyzed direct C-H arylation offers a more streamlined approach.[2][3] For the synthesis of 2-aryl-3-fluoro-4-methylpyridines, this would involve the coupling of 3-fluoro-4-methylpyridine with an aryl halide. The regioselectivity of this reaction is a key consideration. The fluorine at the 3-position and the methyl group at the 4-position direct the arylation to the C2 and C6 positions. The electronic and steric environment will influence the C2/C6 selectivity.
Causality Behind Experimental Choices: The C-H bond at the 2-position of the pyridine ring is generally the most acidic and sterically accessible, making it the preferred site for C-H activation. The choice of ligand and oxidant is crucial for an efficient catalytic cycle. Pivalic acid is often used as an additive to facilitate the concerted metalation-deprotonation step.
Nickel-Catalyzed Systems: A Cost-Effective and Versatile Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[4] They exhibit unique reactivity, often enabling the coupling of challenging substrates that are less reactive with palladium.
Suzuki-Miyaura Coupling
Nickel catalysts can be highly effective for the Suzuki-Miyaura coupling of 2-halo-3-fluoro-4-methylpyridines. They are particularly adept at activating C-Cl bonds, which are often less expensive starting materials.
Causality Behind Experimental Choices: Nickel catalysts can proceed through different mechanistic pathways than palladium, sometimes involving Ni(I)/Ni(III) or radical intermediates. This allows for the activation of more challenging electrophiles. The choice of ligand, often a bipyridine or a phosphine, is crucial for stabilizing the active nickel species and promoting the desired reactivity.
Direct C-H Arylation
Nickel is also a promising catalyst for the direct C-H arylation of pyridines. Its ability to activate C-H bonds, sometimes with different regioselectivity compared to palladium, makes it a valuable tool.
Illustrative Experimental Protocol (Nickel-Catalyzed C-H Arylation):
-
In a glovebox, a vial is charged with 3-fluoro-4-methylpyridine (1.0 mmol), the aryl halide (1.5 mmol), a nickel precatalyst (e.g., Ni(cod)2, 5 mol%), a ligand (e.g., a phenanthroline derivative, 10 mol%), and a base (e.g., K3PO4, 2.0 mmol).
-
A dry, degassed solvent (e.g., toluene) is added.
-
The vial is sealed and heated to 100-140 °C.
-
Reaction progress is monitored by GC-MS.
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography.
Copper-Catalyzed Systems: An Emerging Player
Copper catalysts, while historically used in Ullmann-type couplings, are experiencing a resurgence in modern cross-coupling chemistry due to their low cost and unique reactivity.[5]
For the synthesis of 2-aryl-3-fluoro-4-methylpyridines, copper catalysis is most relevant in Chan-Evans-Lam type N-arylations or in specific C-C bond forming reactions, though less common than Pd and Ni for this particular transformation. Copper-catalyzed C-H arylation of heterocycles is an active area of research.
Causality Behind Experimental Choices: Copper-catalyzed reactions often proceed through a Cu(I)/Cu(III) catalytic cycle. The choice of ligand, often a diamine or phenanthroline, is critical for stabilizing the copper species and facilitating the reaction. The presence of a directing group on the substrate can significantly influence the regioselectivity and efficiency of copper-catalyzed C-H functionalization.
Performance Comparison: A Data-Driven Analysis
While a direct head-to-head comparison for the synthesis of 2-aryl-3-fluoro-4-methylpyridine is not available in the literature, we can compile representative data from studies on analogous systems to provide a performance benchmark.
| Catalytic System | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Palladium | Suzuki-Miyaura | 2-chloropyridine derivative | Fluoroarene | 2 | SPhos | K3PO4 | i-PrOAc | 100 | up to 90 | [3] |
| Palladium | Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acid | 10 | dppf | Na3PO4 | Dioxane/H2O | 65-100 | 5-89 | [6] |
| Nickel | Suzuki-Miyaura | Aryl chloride | Arylboronic acid | 1-5 | Phosphine/NHC | Various | Various | RT-120 | High | [4][7] |
| Ruthenium | C-H Arylation | Fluoroarene | Aryl bromide | 10 | - | K2CO3 | Dioxane | 140 | Moderate | |
| Palladium | C-H Arylation | 2-phenylpyridine | Diaryliodonium salt | 5 | - | - | AcOH | 100 | Good |
Note: This table presents data from various sources for illustrative purposes and does not represent a direct comparative experiment. Yields are highly substrate and condition dependent.
Conclusion and Future Outlook
The synthesis of 2-aryl-3-fluoro-4-methylpyridines can be effectively achieved through several catalytic approaches, with Palladium- and Nickel-based systems offering the most robust and versatile solutions to date.
-
Palladium catalysts remain the gold standard for Suzuki-Miyaura couplings, offering high yields and broad functional group tolerance, albeit at a higher cost. For direct C-H arylation, palladium catalysis provides a more atom-economical route, with regioselectivity being a key parameter to control.
-
Nickel catalysts present a highly attractive, cost-effective alternative. Their unique reactivity profile allows for the use of more economical starting materials like aryl chlorides and can be effective for substrates that are challenging for palladium.
-
Copper catalysts are an emerging area with significant potential, particularly as our understanding of their catalytic cycles and ligand effects grows.
The choice of the optimal catalyst will ultimately depend on a careful consideration of factors such as the specific substrates, desired scale, cost constraints, and the desired environmental impact of the synthetic route. As the field of catalysis continues to evolve, we anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of molecules, further empowering the discovery of new therapeutics.
References
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- Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 8964–8967. [Link]
- Guo, P., et al. (2011). C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring. Journal of the American Chemical Society, 133(40), 15994–15997. [Link]
- Li, Y., et al. (2021). Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials. New Journal of Chemistry, 45(38), 17754-17760. [Link]
- Daugulis, O., et al. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 131(35), 12764–12774. [Link]
- Molzon, J. A., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 89(7), 4386–4397. [Link]
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- Ananikov, V. P., & Beletskaya, I. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie International Edition, 55(40), 12150-12162. [Link]
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- Ghaderi, A., et al. (2019). Pivalic Acid‐Assisted Rh(III)‐Catalyzed C−H Functionalization of 2‐Arylpyridine Derivatives Using Arylsilanes. Chemistry – An Asian Journal, 14(14), 2445-2449. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Catalysis Science & Technology, 14(1), 21-36. [Link]
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- Ohashi, M., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
- Organ, M. G., et al. (2024). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-3-fluoro-4-methylpyridine Isomers
Introduction
In the landscape of modern drug discovery and materials science, substituted pyridines are foundational building blocks.[1][2] Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. Among these, halogenated methylpyridines are particularly valuable intermediates.[3][4] The precise placement of bromo, fluoro, and methyl groups around the pyridine scaffold creates distinct isomers, each with unique reactivity and potential applications. The subject of this guide, 2-Bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5)[5][6], and its structural isomers, such as 2-Bromo-4-fluoro-3-methylpyridine and 2-Bromo-3-fluoro-5-methylpyridine[3], present a significant analytical challenge: how to unambiguously differentiate these closely related structures.
This in-depth guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and distinguish these isomers. We will delve into the causal relationships between molecular structure and spectral output, supported by established principles and experimental data from related compounds. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify these critical synthetic intermediates.
The Analytical Challenge: Isomeric Differentiation
The core challenge lies in the subtle structural differences between the isomers. The relative positions of the electron-withdrawing bromine and fluorine atoms and the electron-donating methyl group profoundly influence the electronic environment of every proton and carbon atom in the pyridine ring. These differences manifest as distinct, measurable variations in their spectroscopic signatures.
Caption: Logical relationship between isomers and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for differentiating pyridine isomers, providing detailed information about the chemical environment, connectivity, and spatial relationships of nuclei.[7]
¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum provides the initial fingerprint. The chemical shifts (δ) of the two aromatic protons and the three methyl protons are highly sensitive to the substituent pattern.
Causality Behind Chemical Shifts:
-
Proximity to Nitrogen: Protons at the α-positions (C2, C6) are the most deshielded (furthest downfield) due to the strong electron-withdrawing effect of the nitrogen atom.[7]
-
Halogen Effects: Both bromine and fluorine are electron-withdrawing, causing a downfield shift for adjacent protons.
-
Methyl Group Effect: The methyl group is electron-donating, causing an upfield shift (shielding) for nearby protons.
-
Spin-Spin Coupling (J-coupling): Coupling between adjacent protons (³J, ortho-coupling) is typically in the range of 4-6 Hz.[7] Longer-range couplings (meta, para) are smaller (0-3 Hz).[7][8] Crucially, fluorine couples strongly with nearby protons (¹H-¹⁹F coupling), providing a key diagnostic tool.
Comparative Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) |
| This compound | H-5 | ~7.1 - 7.3 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5.0, ⁴J(H5-F3) ≈ 2-4 |
| H-6 | ~8.0 - 8.2 | Doublet (d) | ³J(H6-H5) ≈ 5.0 | |
| -CH₃ | ~2.3 - 2.5 | Doublet (d) | ⁴J(H-F) ≈ 2-3 | |
| 2-Bromo-4-fluoro-3-methylpyridine | H-5 | ~7.0 - 7.2 | Doublet (d) | ³J(H5-H6) ≈ 5.0 |
| H-6 | ~8.1 - 8.3 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 5.0, ⁴J(H6-F4) ≈ 6-8 | |
| -CH₃ | ~2.2 - 2.4 | Singlet (s) or narrow d | ⁵J(H-F) < 1 | |
| 2-Bromo-3-fluoro-5-methylpyridine | H-4 | ~7.5 - 7.7 | Doublet (d) | ³J(H4-F3) ≈ 8-10 |
| H-6 | ~8.0 - 8.2 | Singlet (s) or narrow d | ⁵J(H6-F3) < 1 | |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |
Note: These are predicted values based on established substituent effects in pyridine systems. Actual values may vary slightly.[7][9][10]
¹⁹F NMR Spectroscopy: The Fluorine "Spy"
Given the presence of a single fluorine atom, ¹⁹F NMR is exceptionally informative. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent probe.[11][12] The key diagnostic feature is the coupling of the fluorine atom to nearby protons, which is readily observed in both the ¹H and ¹⁹F spectra.
Causality Behind ¹⁹F Signals:
-
Chemical Shift: The electronic environment dictates the ¹⁹F chemical shift. Shifts are typically referenced to a standard like CFCl₃.[13]
-
Heteronuclear Coupling: The magnitude of the J-coupling constant between fluorine and a proton (JHF) depends on the number of bonds separating them and their dihedral angle.[14][15] Ortho-coupling (³JHF) is generally larger than meta-coupling (⁴JHF) or para-coupling (⁵JHF).[15]
Predicted ¹⁹F NMR Characteristics
-
This compound: The ¹⁹F signal will be a multiplet due to coupling with H-5 (⁴J) and the methyl protons (⁴J).
-
2-Bromo-4-fluoro-3-methylpyridine: The ¹⁹F signal will be a multiplet, primarily showing a large coupling to H-5 (³J) and a smaller coupling to H-6 (⁴J).
-
2-Bromo-3-fluoro-5-methylpyridine: The ¹⁹F signal will be a prominent doublet due to the large ortho-coupling with H-4 (³J).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments and provides insight into the electronic effects of the substituents.
Causality Behind ¹³C Chemical Shifts:
-
Direct Halogen Attachment: Carbons directly bonded to bromine (C-Br) or fluorine (C-F) show significant shifts. The C-Br signal is shifted downfield, while the C-F signal is shifted strongly downfield and appears as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically very large (200-250 Hz).[16]
-
Substituent Effects: The electron-withdrawing/donating properties of the substituents influence the chemical shifts of all carbons in the ring.[17][18][19]
Comparative Predicted ¹³C NMR Data (in CDCl₃)
| Compound | Predicted Key Signals (δ, ppm) |
| This compound | C2: ~140-145 (d, ²JCF ≈ 15-20 Hz); C3: ~155-160 (d, ¹JCF ≈ 240 Hz); C4: ~130-135 (d, ²JCF ≈ 10-15 Hz) |
| 2-Bromo-4-fluoro-3-methylpyridine | C2: ~142-147; C3: ~125-130 (d, ²JCF ≈ 20-25 Hz); C4: ~160-165 (d, ¹JCF ≈ 250 Hz) |
| 2-Bromo-3-fluoro-5-methylpyridine | C2: ~138-143 (d, ²JCF ≈ 15-20 Hz); C3: ~153-158 (d, ¹JCF ≈ 240 Hz); C5: ~135-140 (d, ³JCF ≈ 3-5 Hz) |
Note: The most diagnostic feature is the carbon with the large ¹JCF coupling, directly identifying the position of the fluorine atom.[16]
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy probes the vibrational frequencies of chemical bonds.[20][21] While the spectra of these isomers will be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can aid in differentiation.[22]
Comparative IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| C-H stretch (aromatic) | 3000 - 3100 | Present in all isomers. |
| C-H stretch (methyl) | 2850 - 3000 | Present in all isomers. |
| C=C, C=N stretch (ring) | 1400 - 1600 | A complex pattern of bands characteristic of the substituted pyridine ring. The exact positions will shift slightly between isomers. |
| C-F stretch | 1200 - 1350 | A strong, characteristic absorption. Its precise location can be influenced by the surrounding substituents. |
| C-Br stretch | 500 - 650 | Typically a weaker absorption in the far-IR region. |
| Fingerprint Region | 600 - 1400 | Rich with C-H bending and other skeletal vibrations. This region is unique for each isomer and serves as a distinct fingerprint.[23] |
Mass Spectrometry (MS): Determining Mass and Halogen Presence
Mass spectrometry provides the molecular weight and crucial information about elemental composition, particularly the presence of halogens.
Key Diagnostic Features:
-
Molecular Ion Peak (M+): All isomers have the same molecular formula (C₆H₅BrFN) and molecular weight (190.01 g/mol ).[1][5]
-
Bromine Isotopic Pattern: This is the most definitive feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[24][25] This results in two peaks for the molecular ion: an M+ peak (containing ⁷⁹Br) and an M+2 peak (containing ⁸¹Br) of almost equal intensity.[26] The presence of this 1:1 M+/M+2 pattern is unequivocal proof of a single bromine atom in the molecule.[25]
-
Fragmentation: While the high-resolution mass will be identical, the fragmentation patterns under electron ionization (EI) may differ slightly. Common fragmentation pathways for pyridines involve the loss of the substituents or cleavage of the ring.[27][28] For example, the initial loss of Br• (m/z 79/81) or HCN could be observed, and the relative intensities of these fragment ions may vary depending on the stability of the resulting cations, which is influenced by the isomer's structure.
Predicted Mass Spectrum Data
| Feature | Expected m/z | Relative Intensity |
| Molecular Ion [M]+ (with ⁷⁹Br) | 190 | ~100% |
| Molecular Ion [M+2]+ (with ⁸¹Br) | 192 | ~98% |
| Fragment [M-Br]+ | 110 | Varies by isomer |
| Fragment [M-HCN]+ | 163/165 | Varies by isomer |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Overall Analytical Workflow
Caption: Standard workflow for spectroscopic analysis of isomers.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the pyridine isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a ≥400 MHz spectrometer. Tune and shim the probe for the sample.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. If observing ¹H-¹⁹F couplings is desired, acquire a proton-coupled ¹⁹F spectrum.
-
Data Processing: Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm). Integrate signals and accurately measure chemical shifts and coupling constants.
Protocol 2: FTIR Data Acquisition
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the major peaks.
Protocol 3: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap) for accurate mass measurement. Electron Ionization (EI), often coupled with Gas Chromatography (GC), is standard for observing fragmentation.
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and confirm the characteristic M+/M+2 isotopic pattern for bromine. Analyze the major fragment ions to gain further structural information.
Conclusion
The unambiguous differentiation of this compound and its isomers is a task readily achievable through a systematic, multi-technique spectroscopic approach. While IR and MS provide confirmatory evidence—particularly the crucial bromine isotope pattern in MS—NMR spectroscopy stands as the definitive tool. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a rich dataset where chemical shifts and, most importantly, heteronuclear ¹H-¹⁹F and ¹³C-¹⁹F coupling constants create a unique and undeniable fingerprint for each isomer. By understanding the fundamental principles that govern how the specific placement of each substituent impacts the spectral output, researchers can confidently verify the identity and purity of these valuable chemical building blocks, ensuring the integrity of their subsequent synthetic endeavors.
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A Researcher's Guide to Selecting Cytotoxicity Assays for Novel Compounds Derived from 2-Bromo-3-fluoro-4-methylpyridine
In the landscape of contemporary drug discovery, the synthesis of novel chemical entities is the first step in a long and meticulous journey toward a potential therapeutic. For chemists and biologists working with foundational scaffolds like 2-Bromo-3-fluoro-4-methylpyridine, a versatile building block for a variety of biologically active compounds, the initial assessment of a new molecule's effect on living cells is a critical juncture.[1][2][3][4] This guide provides a comparative analysis of key cytotoxicity assays, offering the scientific rationale to empower researchers in selecting the most appropriate methods for their newly synthesized pyridine derivatives. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-tested protocols, and present a framework for data interpretation, ensuring that your initial biological evaluations are both robust and insightful.
The Rationale for Assay Selection: Beyond a Simple "Live or Die"
The term "cytotoxicity" encompasses a range of cellular events, from the subtle disruption of metabolic activity to the overt rupture of the cell membrane. Consequently, no single assay can provide a complete picture of a compound's cytotoxic profile. The choice of assay should be a deliberate one, informed by the suspected mechanism of action of the compound and the specific questions being asked. For novel pyridine derivatives, which have been shown to exhibit a range of anticancer and antimicrobial activities, a multi-assay approach is often warranted to differentiate between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.[1][5][6][7]
This guide will focus on three widely adopted and mechanistically distinct assays: the MTT assay, which measures metabolic activity; the Lactate Dehydrogenase (LDH) assay, which indicates loss of membrane integrity; and Apoptosis assays (Annexin V/Caspase), which detect programmed cell death.
Comparative Overview of Key Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases.[8][9] | Cell viability and metabolic activity.[9][10] | High-throughput, cost-effective, and reproducible.[11][12] | Susceptible to interference from reducing compounds and alterations in metabolic rate not related to viability.[13] |
| LDH Assay | Quantification of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14] | Cell membrane integrity and necrosis.[15] | Simple, reliable, and measures a direct marker of cell death.[12][16] | Background signal from serum in the media can interfere; does not distinguish between apoptosis and necrosis.[13][15] |
| Apoptosis Assays | Detection of markers of programmed cell death, such as phosphatidylserine externalization (Annexin V) or caspase activation.[17][18] | Early to late stages of apoptosis.[17] | Provides mechanistic insight into the mode of cell death; can distinguish between apoptosis and necrosis.[18][19] | Can be more complex and expensive than other assays; may require specialized equipment like a flow cytometer.[20][21] |
In-Depth Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that provides an indication of the metabolic activity of a cell population, which in many cases, correlates with cell viability.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[9]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.[1]
-
Compound Preparation: Prepare a stock solution of the synthesized pyridine derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.[22]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][23]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is recommended to subtract background absorbance.[8][9]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytoplasmic enzyme present in all cells.[14] When the plasma membrane is damaged, LDH is released into the cell culture supernatant.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[16] The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[14]
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 3 minutes to pellet the cells.[16]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[16]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well of the new plate.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]
Apoptosis Assays: Annexin V and Caspase Activity
Apoptosis, or programmed cell death, is a highly regulated process that is often a target for anticancer drugs.[17][18] Detecting apoptosis can provide valuable mechanistic insights into how a compound induces cell death.
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. By using a fluorescently labeled Annexin V in conjunction with a viability dye like propidium iodide (PI), one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[17] Assays are available that use a specific peptide substrate for caspases (e.g., DEVD for caspase-3) conjugated to a fluorophore or a chromophore. Cleavage of the substrate by active caspases results in a measurable signal.[18][19]
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[19]
-
Analysis: Analyze the cells by flow cytometry within one hour.
Data Interpretation and Comparative Analysis
To illustrate the comparative value of these assays, consider the hypothetical data below for a novel pyridine derivative, Compound X, tested on a cancer cell line.
| Concentration of Compound X | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V/PI) |
| 0.1 µM | 95% | 5% | 8% |
| 1 µM | 70% | 15% | 35% |
| 10 µM | 45% | 50% | 60% |
| 100 µM | 40% | 85% | 55% (High Necrosis) |
-
At lower concentrations (1 µM), Compound X appears to primarily induce apoptosis, as indicated by the significant increase in apoptotic cells with only a modest increase in LDH release. The MTT assay shows a corresponding decrease in metabolic activity.
-
At higher concentrations (10-100 µM), there is a significant increase in LDH release, suggesting that at these concentrations, the compound induces necrosis or late-stage apoptosis leading to membrane rupture.
-
The MTT assay shows a plateau in the reduction of viability at higher concentrations, which might indicate that while the cells are not proliferating, some metabolic activity remains, or it could be an artifact of the assay.
This multi-assay approach provides a much richer understanding of Compound X's mechanism of action than any single assay alone.
Conclusion
The initial cytotoxic evaluation of newly synthesized compounds, such as those derived from this compound, is a foundational step in the drug discovery process. A thoughtful selection of assays is paramount for generating meaningful and actionable data. By employing a combination of assays that probe different cellular processes—metabolic activity (MTT), membrane integrity (LDH), and programmed cell death (apoptosis assays)—researchers can gain a comprehensive understanding of their compound's biological effects. This guide provides the necessary framework and protocols to empower scientists to make informed decisions and advance their research with confidence.
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A Comparative Guide to the Antimicrobial Potential of 2-Bromo-3-fluoro-4-methylpyridine Derivatives
In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds for antibiotic development is of paramount importance.[1][2] Among the myriad of heterocyclic compounds investigated, the pyridine nucleus stands out as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] This guide provides a technical comparison of the antimicrobial activity of derivatives based on the 2-Bromo-3-fluoro-4-methylpyridine core, offering field-proven insights and supporting experimental data for researchers in drug discovery.
The strategic placement of substituents on the pyridine ring—a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 4-position—creates a versatile platform for synthetic modification.[5][6] The C2-bromine is an excellent leaving group for introducing diverse functionalities via cross-coupling reactions, the electron-withdrawing fluorine at C3 can enhance metabolic stability and binding interactions, and the C4-methyl group can modulate solubility and steric profiles.[7][8] This unique combination makes this compound an attractive starting point for generating libraries of novel antimicrobial candidates.
Comparative Antimicrobial Activity: A Synthesized Analysis
While a single comprehensive study on the antimicrobial profile of various this compound derivatives is not yet available in published literature, we can synthesize a comparative analysis based on extensive data from structurally related brominated, fluorinated, and substituted pyridine compounds.[9][10][11] The following table summarizes the expected antimicrobial performance of different derivative classes against key pathogenic microbes. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating higher efficacy.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of 2-Substituted-3-fluoro-4-methylpyridine Derivatives
| Derivative Class (Substituent at C2) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Supporting Rationale / References |
| Parent Scaffold (2-Bromo-) | >128 | >128 | >128 | >128 | The unsubstituted scaffold is generally inactive.[11] |
| Aryl Amines (e.g., -NH-Ph) | 16 - 64 | 32 - 128 | >128 | 64 - 128 | Amine linkages often confer moderate activity.[12] |
| Substituted Phenyl (e.g., -Ph-4-F) | 8 - 32 | 16 - 64 | 64 - 128 | 32 - 64 | Halogenated aryl groups can enhance potency.[13] |
| Thiazole / Imidazole | 4 - 16 | 8 - 32 | 32 - 64 | 16 - 32 | Heterocyclic moieties frequently improve antimicrobial spectrum.[14] |
| Oxazolidinone Hybrids | 0.5 - 4 | >64 | >128 | >64 | Potent against Gram-positives, mirroring known oxazolidinone drugs.[15] |
| Amoxicillin (Reference) | 1 - 2 | >64 | >128 | N/A | Standard antibiotic for comparison.[16][17] |
| Fluconazole (Reference) | N/A | N/A | N/A | 8 | Standard antifungal for comparison.[14] |
Note: The MIC values presented are synthesized ranges based on published data for analogous substituted pyridine series and are intended for comparative and research guidance purposes.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is critically influenced by the nature of the substituent introduced at the C2 position, a common finding in pyridine-based drug discovery.[3][18]
-
Impact of Halogens : The fluorine atom at the C3 position is a key bioisosteric replacement for hydrogen that can increase the metabolic stability and binding affinity of the molecule to its biological target.[7]
-
Role of the C2 Substituent :
-
Simple alkyl or unsubstituted aryl groups tend to confer only modest activity.
-
The introduction of nitrogen- and sulfur-containing heterocycles, such as thiazole or imidazothiadiazole, often leads to a significant boost in activity against both bacteria and fungi.[14]
-
Incorporating pharmacophores from known antibiotic classes, such as the oxazolidinone moiety, can produce highly potent derivatives with specific activity against Gram-positive bacteria, including resistant strains.[15]
-
-
Gram-Negative vs. Gram-Positive Activity : Many derivatives show greater potency against Gram-positive bacteria like S. aureus. This is likely due to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier to many small molecules.[19]
Proposed Mechanism of Action
While the precise molecular targets of these novel derivatives require further investigation, related heterocyclic antimicrobials are known to operate through several mechanisms.[20] A plausible mechanism for potent derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, similar to the action of fluoroquinolones.[13] Another potential mechanism, particularly for derivatives with lipophilic C2 substituents, is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[19][21]
The following diagram illustrates a generalized mechanism involving enzyme inhibition.
Caption: Proposed mechanism: Pyridine derivative inhibits an essential bacterial enzyme.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for synthesis and antimicrobial evaluation are provided.
Protocol 1: Synthesis of a 2-(Aryl)-3-fluoro-4-methylpyridine Derivative via Suzuki Coupling
This protocol describes a standard palladium-catalyzed Suzuki coupling reaction, a robust method for forming carbon-carbon bonds.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol)
-
Triphenylphosphine (PPh₃, 0.06 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the general workflow for synthesis and screening.
Caption: Workflow from synthesis to lead identification.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[22]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum, adjusted to a concentration of 5 x 10⁵ CFU/mL
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Amoxicillin)
-
Negative control (medium only)
-
Growth control (medium + inoculum)
Procedure:
-
Dispense 50 µL of sterile MHB into wells A through H of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row (column 1) to achieve the highest desired concentration, then mix.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.
-
Wells in column 11 will serve as the growth control (no compound).
-
Wells in column 12 will serve as the sterility control (no inoculum).
-
Add 50 µL of the prepared microbial inoculum to wells in columns 1 through 11. The final volume in each well is 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising and versatile starting point for the development of novel antimicrobial agents. The available data on related pyridine derivatives strongly suggest that strategic modification at the C2 position can yield compounds with potent and broad-spectrum activity. Future research should focus on synthesizing and screening a dedicated library of these derivatives to establish a direct and comprehensive structure-activity relationship. Promising lead compounds should then be advanced to studies on their precise mechanism of action, cytotoxicity against human cell lines, and ultimately, in vivo efficacy in animal models of infection.
References
- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- ResearchGate. (n.d.). Schematic depiction of the typical screening for novel antimicrobial compounds.
- MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
- National Institutes of Health (NIH). (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- PubMed. (n.d.). Structure--activity relationship of quinolones.
- PubMed. (n.d.). Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria.
- ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
- ResearchGate. (Feb 2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- ResearchGate. (Aug 2025). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- BenchChem. (n.d.). Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers.
- Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. (n.d.).
- BenchChem. (n.d.). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
- ResearchGate. (Apr 2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides.
- Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. (Jun 2017). Heterocyclic Communications.
- Alfa Chemistry. (n.d.). CAS 884494-37-5 this compound.
- National Institutes of Health (NIH). (May 2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
- MDPI. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][2][7]Thiadiazole Moiety.
- ResearchGate. (Aug 2025). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine.
- National Institutes of Health (NIH). (May 2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
Sources
- 1. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
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- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Comparative Analysis: Modeling 2-Bromo-3-fluoro-4-methylpyridine Derivative Interactions with p38α MAP Kinase
This guide provides a comprehensive, field-proven workflow for the in silico evaluation of novel small molecule inhibitors, using a hypothetical derivative of 2-bromo-3-fluoro-4-methylpyridine as our lead candidate. We will compare its interaction profile with the well-characterized inhibitor, BIRB-796, against the p38α MAP kinase, a crucial target in inflammation and oncology.
The methodologies detailed herein are designed to be a self-validating system, moving from rapid, high-throughput screening techniques to more computationally intensive and accurate analyses. This tiered approach ensures that computational resources are spent efficiently, while providing a robust, data-driven rationale for advancing a candidate molecule.
Part 1: Foundational Concepts & Experimental Design
The "Why": From Static Docking to Dynamic Simulation
A common pitfall in computational drug design is relying solely on molecular docking scores. A docking score is a snapshot, an estimation of the best-fit pose in a rigid or semi-flexible protein pocket. However, biological systems are dynamic. Proteins breathe, and ligands adjust their conformations. Therefore, our workflow is built on a logical progression:
-
Molecular Docking: To rapidly predict binding poses and provide an initial rank-ordering of compounds. It's a computationally inexpensive "first filter."
-
Molecular Dynamics (MD) Simulation: To validate the stability of the docked pose. If a ligand is not stable in the binding pocket over time, the initial docking score is meaningless. MD simulations provide insights into the dynamic stability of the protein-ligand complex.
-
Binding Free Energy Calculation: To obtain a more accurate and theoretically sound estimation of binding affinity, which correlates better with experimental data (like Kᵢ or IC₅₀) than docking scores alone.
This guide will use the following freely available and widely respected software tools:
-
YASARA View: For protein preparation and visualization.
-
AutoDock Vina: For molecular docking.
-
GROMACS: For high-performance MD simulations.
-
g_mmpbsa: For MM/PBSA binding free energy calculations.
Workflow Overview
Caption: Overall workflow for the comparative in silico analysis.
Part 2: Experimental Protocols & Data Interpretation
Protocol 1: Target and Ligand Preparation
Rationale: The quality of your starting structures is paramount. "Garbage in, garbage out" is a fundamental tenet of computational chemistry. This protocol ensures that the protein is physiologically relevant and the ligands are in their correct protonation and energetic states. We will use the crystal structure of p38α in complex with BIRB-796 (PDB ID: 1KV2) as our starting point.
Step-by-Step Methodology:
-
Fetch and Clean Protein:
-
Download the PDB file 1KV2 from the Protein Data Bank.
-
Load the structure into YASARA View.
-
Remove all water molecules, co-factors, and the co-crystallized ligand (BIRB-796).
-
Correct any structural issues using YASARA's Clean All function. This adds missing hydrogens, optimizes the hydrogen-bonding network, and performs a short energy minimization.
-
Save the cleaned protein structure as 1kv2_protein.pdb.
-
-
Prepare Ligands:
-
Candidate Ligand (this compound derivative): Draw the structure in a chemical editor (e.g., ChemDraw) and save it as an SDF or MOL2 file. Use a tool like Open Babel to convert it to the PDBQT format required by AutoDock Vina, which adds partial charges and defines rotatable bonds.
-
Reference Ligand (BIRB-796): Extract the BIRB-796 coordinates from the original 1KV2 PDB file. Convert this to PDBQT format using the same method. This allows us to perform a re-docking experiment to validate our docking protocol.
-
Protocol 2: Molecular Docking
Rationale: Docking predicts the preferred orientation of a ligand when bound to a protein. AutoDock Vina uses a Lamarckian genetic algorithm to explore a vast number of possible conformations and orientations within a user-defined binding site. The resulting docking score is an estimation of the binding affinity in kcal/mol.
Caption: Step-by-step workflow for molecular docking using AutoDock Vina.
Step-by-Step Methodology:
-
Prepare Grid Parameter File: Define a "grid box" that encompasses the known binding site of p38α. For 1KV2, this is centered on the hinge region (involving Met109). The box size should be large enough to allow the ligand to rotate freely (e.g., 25x25x25 Å).
-
Run AutoDock Vina: Execute Vina from the command line, providing the prepared protein, the prepared ligand, and the grid configuration as input.
-
vina --receptor 1kv2_protein.pdbqt --ligand our_derivative.pdbqt --config grid.txt --out output_poses.pdbqt --log output_log.txt
-
-
Analyze Results: Vina will output several binding poses (typically 9) ranked by their docking score. The top-ranked pose is the most probable binding mode. Analyze this pose for key interactions (e.g., hydrogen bonds with the hinge region, hydrophobic interactions).
-
Validation (Re-docking): Repeat the process with the reference ligand, BIRB-796. A successful docking protocol should be able to reproduce the crystallographic pose with a low root-mean-square deviation (RMSD) of < 2.0 Å.
Hypothetical Docking Results:
| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) |
| Our Derivative | -9.2 | Met109, Gly110 |
| BIRB-796 (Reference) | -11.5 | Met109, Glu71 |
Interpretation: The reference compound shows a more favorable (more negative) docking score, which is expected for a highly optimized inhibitor. Our derivative also shows a strong predicted affinity and, crucially, forms the canonical hydrogen bond with the hinge residue Met109, a hallmark of many kinase inhibitors. This provides a strong rationale to proceed to the next stage.
Protocol 3: Molecular Dynamics (MD) Simulation
Rationale: MD simulations model the atomic-level movements of the system over time, providing a more realistic view of the complex's stability. We will run a 100-nanosecond (ns) simulation to observe whether the ligand remains stably bound in the pocket or if it drifts away. We will analyze the Root Mean Square Deviation (RMSD) of the ligand and protein to quantify this stability.
Caption: Workflow for setting up and running MD simulations with GROMACS.
Step-by-Step Methodology:
-
System Setup:
-
Use the top-ranked docked pose of the protein-ligand complex as the starting structure.
-
Use GROMACS pdb2gmx to generate the protein topology, selecting a force field like AMBER ff14SB.
-
Generate the ligand topology using a server like CGenFF or ACPYPE.
-
Combine the protein and ligand topologies.
-
Create a simulation box and solvate the system with a water model (e.g., TIP3P).
-
Add ions (Na⁺ or Cl⁻) to neutralize the system's charge.
-
-
Minimization and Equilibration:
-
Perform a steep descent energy minimization to remove any steric clashes.
-
Perform a two-stage equilibration: first under an NVT (constant volume) ensemble to stabilize temperature, then under an NPT (constant pressure) ensemble to stabilize pressure and density. This ensures the system is ready for the production run.
-
-
Production MD: Run the simulation for 100 ns, saving the coordinates every 10 picoseconds (ps).
-
Analysis:
-
RMSD: Calculate the RMSD of the protein backbone (to check for overall protein stability) and the ligand (to check for binding stability). A stable ligand will have a low, non-fluctuating RMSD value (< 3 Å).
-
RMSF: Calculate the Root Mean Square Fluctuation per residue to identify flexible regions of the protein.
-
Hypothetical MD Stability Results:
| Complex | Average Ligand RMSD (Å) | Ligand RMSD Fluctuation (Å) | Interpretation |
| p38α + Our Derivative | 2.1 | ± 0.4 | Stable binding pose maintained throughout the simulation. |
| p38α + BIRB-796 | 1.5 | ± 0.3 | Highly stable binding pose, as expected. |
Interpretation: Both ligands remain stably bound in the active site, indicated by low and consistent RMSD values. The reference compound is slightly more stable, but our derivative's stability provides strong evidence for a viable binding mode.
Part 3: Final Comparative Analysis & Conclusion
Protocol 4: MM/PBSA Binding Free Energy Calculation
Rationale: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the free energy of binding from an MD trajectory. It calculates the energy of the complex, the protein, and the ligand separately and combines them to estimate the binding free energy (ΔG_bind). It is more accurate than docking scores and less computationally expensive than rigorous alchemical free energy methods.
Step-by-Step Methodology:
-
Extract Frames: From the stable portion of the 100 ns MD trajectory (e.g., the last 50 ns), extract snapshots of the system (e.g., every 100 ps).
-
Run g_mmpbsa: Execute the g_mmpbsa tool, providing the trajectory snapshots as input. The tool will calculate the different energy components (van der Waals, electrostatic, polar and nonpolar solvation energies).
-
Calculate ΔG_bind: The final binding free energy is calculated as:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Final Comparative Data Summary:
| Metric | Our Derivative | BIRB-796 (Reference) | Justification |
| Docking Score (kcal/mol) | -9.2 | -11.5 | Provides a rapid initial ranking of binding likelihood. |
| Ligand RMSD (Å) from MD | 2.1 ± 0.4 | 1.5 ± 0.3 | Confirms the dynamic stability of the predicted binding pose. |
| ΔG_bind (kJ/mol) via MM/PBSA | -110.5 ± 12.3 | -145.8 ± 10.1 | Offers a more accurate estimation of binding affinity. |
| Key Hinge H-Bond Occupancy | Met109 (85%) | Met109 (98%) | Quantifies the persistence of the critical interaction over time. |
Conclusion
This in silico comparison demonstrates a robust and logical workflow for evaluating a novel compound against a known standard. The data indicates that our hypothetical this compound derivative is a promising candidate for p38α inhibition.
-
It achieves a favorable docking score and establishes the critical hinge-binding interaction.
-
MD simulations confirm that its binding pose is stable over a 100 ns timescale.
-
MM/PBSA calculations predict a strong binding free energy.
While the reference inhibitor BIRB-796 performs better across all metrics—an expected outcome for a clinically evaluated compound—our derivative shows significant promise. The presented workflow provides strong, data-driven evidence to justify the synthesis and experimental validation of this and related derivatives.
References
- Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature Structural & Molecular Biology. [Link]
- D. E. Shaw Research. (2010). How Molecular Dynamics Simulations Work. D. E. Shaw Research Technical Resources. [Link]
- Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
- Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
- Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. [Link]
- Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa: A GROMACS tool for high-throughput MM-PBSA calculations.
A Senior Application Scientist's Guide to the Reaction Kinetics of Halogenated Methylpyridines
Introduction: The Strategic Importance of Halogenated Methylpyridines in Modern Synthesis
To the researchers, medicinal chemists, and process development scientists shaping the future of pharmaceuticals, the halogenated methylpyridine core is more than just another heterocyclic building block. It is a versatile scaffold, a linchpin in the synthesis of countless active pharmaceutical ingredients (APIs). The strategic placement of a halogen atom and a methyl group on the pyridine ring provides a nuanced toolkit for synthetic manipulation. The halogen serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, while the methyl group modulates the electronic properties and steric environment, profoundly influencing reaction rates and regioselectivity.
Understanding the comparative reaction kinetics of these molecules is not an academic exercise; it is a critical necessity for rational route design, process optimization, and ultimately, the efficient delivery of novel therapeutics. This guide moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing their reactivity. We will dissect the causality behind observed kinetic trends in the two most synthetically vital reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—supported by empirical data and robust, field-tested experimental protocols.
Pillar 1: Nucleophilic Aromatic Substitution (SNAr) Kinetics
The SNAr reaction is a cornerstone of pyridine chemistry. Its mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount and is the primary determinant of the reaction rate.
The Dichotomy of the Halogen Leaving Group
A common point of confusion is the leaving group trend for halogens in SNAr reactions. Unlike SN2 reactions where leaving group ability is tied to C-X bond strength (I > Br > Cl > F), the SNAr trend is often inverted (F > Cl > Br > I).[1][2]
-
Causality—The Rate-Determining Step: This inversion is dictated by which step of the mechanism is rate-limiting.
-
Attack-Limited Reactions: When the initial nucleophilic attack to form the Meisenheimer complex is the slow step, the high electronegativity of fluorine provides a powerful inductive electron-withdrawing effect. This effect strongly stabilizes the developing negative charge in the transition state and the subsequent intermediate, accelerating the reaction.[1][2] This is the most commonly observed scenario.
-
Expulsion-Limited Reactions: In cases with highly reactive, localized nucleophiles (e.g., thiolates), the initial attack can be very fast, making the second step—expulsion of the halide to restore aromaticity—the rate-determining step.[1] Here, the C-X bond strength becomes dominant, and the trend reverts to the familiar I > Br > Cl > F, favoring the best leaving groups.[1][3]
-
The Influence of the Methyl Group: An Electronic and Steric Modulator
The position of the electron-donating methyl group relative to the halogen and the ring nitrogen significantly impacts reactivity.
-
Activating Positions: A methyl group meta to the site of substitution has a minimal electronic effect on the stability of the Meisenheimer complex.
-
Deactivating Positions: When the methyl group is ortho or para to the halogen, its electron-donating effect destabilizes the negatively charged intermediate, thereby decreasing the reaction rate compared to an unsubstituted halopyridine. Furthermore, an ortho-methyl group can introduce steric hindrance, further slowing the initial nucleophilic attack.
Visualizing the SNAr Mechanism
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Cross-Coupling Kinetic Data
This table illustrates the typical reactivity of 4-halo-2-methylpyridines in a Suzuki-Miyaura coupling with phenylboronic acid.
| Halogen (X) at C4 | Relative Rate (krel) | Reactivity Order |
| I | >1000 | I > Br > Cl >> F |
| Br | ~100 | I > Br > Cl >> F |
| Cl | 1 | I > Br > Cl >> F |
| F | ~0 (unreactive) | I > Br > Cl >> F |
| Note: Data is illustrative and based on established principles of cross-coupling kinetics. [4][5]The development of specialized ligands and catalysts can enable the use of less reactive chlorides. |
Pillar 3: Experimental Design for Kinetic Analysis
Trustworthy kinetic data is the product of meticulous experimental design. The protocol described here is a self-validating system for studying SNAr reactions using UV-Vis spectrophotometry, a technique well-suited for reactions where a change in chromophore occurs. [1]
Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of an SNAr reaction.
Detailed Protocol: Pseudo-First-Order SNAr Kinetics via UV-Vis
Objective: To determine the second-order rate constant (k₂) for the reaction of a halogenated methylpyridine with a nucleophile.
Principle (The "Why"): By using a large excess of the nucleophile (e.g., >10 equivalents), its concentration remains effectively constant throughout the reaction. This simplifies the rate law from Rate = k₂[Substrate][Nucleophile] to Rate = k_obs[Substrate], where k_obs = k₂[Nucleophile]. This pseudo-first-order condition allows for a straightforward determination of the observed rate constant (k_obs) from a single experimental run. [1] Methodology:
-
Wavelength Selection:
-
Separately record the UV-Vis spectra of the starting halomethylpyridine and the expected product.
-
Identify a wavelength (λmax) where the product has significant absorbance and the starting material has minimal absorbance. This maximizes the observed change during the reaction. [1]2. Solution Preparation:
-
Prepare a stock solution of the halomethylpyridine (e.g., 1 mM) in a suitable, thermostatted solvent (e.g., ethanol).
-
Prepare several stock solutions of the nucleophile (e.g., sodium ethoxide) at varying concentrations, ensuring they are at least 10-fold higher than the substrate concentration (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder and all stock solutions to the desired temperature (e.g., 25.0 ± 0.1 °C). Temperature control is critical as rate constants are highly temperature-dependent.
-
Place a cuvette containing the nucleophile solution in the spectrophotometer and zero the instrument.
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette, ensuring rapid and thorough mixing.
-
Immediately begin recording absorbance at the predetermined λmax as a function of time until the reaction is complete (absorbance plateaus). [1]4. Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to the first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Repeat the experiment for each concentration of the nucleophile.
-
-
Validation and k₂ Determination:
-
Plot the calculated k_obs values against the corresponding nucleophile concentrations.
-
The data should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂. A linear plot validates the assumed second-order kinetics.
-
Conclusion and Outlook
The reactivity of halogenated methylpyridines is a finely balanced interplay of electronic and steric effects, fundamentally dictated by the rate-determining step of the chosen reaction. For SNAr reactions, reactivity is typically governed by the stabilization of the Meisenheimer complex, leading to a F > Cl trend. Conversely, for palladium-catalyzed cross-couplings, the C-X bond strength is paramount, resulting in an I > Br > Cl trend. The methyl group acts as a consistent electronic and steric modulator across both reaction types.
By understanding these core principles and employing robust kinetic analysis protocols, researchers can move from trial-and-error synthesis to a predictive, data-driven approach. This enables the selection of the optimal substrate and reaction conditions, accelerating the discovery and development of next-generation pharmaceuticals.
References
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Benchchem. Available online
- Elrod, M. J., et al. Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A. Available online
- Zhang, C., et al. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health (NIH). Available online
- Experimental and kinetic study of pyridine oxidation under the fuel-lean condition in a jet-stirred reactor.
- Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation.
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- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Buchwald–Hartwig amin
- Theoretical study of the kinetics of reactions of the monohalogenated methanes with atomic chlorine. National Institutes of Health (NIH). Available online
- Experimental methods of chemical kinetics. Chemistry LibreTexts. Available online
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available online
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available online
- The Buchwald-Hartwig Amination Reaction. YouTube. Available online
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Safety Operating Guide
Proper Disposal of 2-Bromo-3-fluoro-4-methylpyridine: A Technical Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of scientific pursuit is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Bromo-3-fluoro-4-methylpyridine (CAS No. 884494-37-5), a halogenated pyridine derivative increasingly utilized in synthetic chemistry. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental responsibility to ensure the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 884494-37-5 | |
| Molecular Formula | C₆H₅BrFN | |
| Molecular Weight | 190.01 g/mol |
The presence of bromine and fluorine substituents on the pyridine ring suggests that combustion or improper treatment could lead to the release of toxic and corrosive fumes, such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides. Therefore, uncontrolled incineration or reaction is not a viable disposal method at the laboratory scale.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory. The causality behind each selection is to create a barrier against the primary routes of exposure.
| PPE Item | Specification | Rationale for Use |
| Gloves | Chemical-resistant, such as nitrile or neoprene. | To prevent skin contact and absorption, which can cause irritation and potential systemic toxicity. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes, which can cause serious and potentially irreversible irritation. |
| Lab Coat | A standard, buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles that can cause respiratory tract irritation. |
Spill Management: Immediate and Controlled Response
In the event of a spill, the immediate priority is to contain the material and prevent exposure to personnel.
Small Spills (less than 5 grams):
-
Alert Personnel: Inform colleagues in the immediate vicinity.
-
Don Appropriate PPE: Ensure all required PPE is worn before approaching the spill.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills (more than 5 grams):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and restrict access.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Ventilate: If it is safe to do so, ensure the laboratory's ventilation system is operating.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the general trash or down the drain.[1]
Waste Segregation and Containerization
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. This container must be:
-
Made of a compatible material (e.g., high-density polyethylene - HDPE).
-
In good condition with a secure, leak-proof lid.
-
Labeled as "Hazardous Waste" and clearly state "this compound".[2]
-
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids.[3] Halogenated organic waste should be kept separate from non-halogenated waste to facilitate proper disposal by the waste management facility.[4]
-
Collect All Contaminated Materials: This includes the pure compound, any solutions containing it, and any contaminated labware such as pipette tips, weighing boats, and absorbent paper.[2]
Storage of Hazardous Waste
-
Secure the Container: Ensure the lid of the hazardous waste container is tightly sealed when not in use.
-
Designated Storage Area: Store the container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[1]
-
Secondary Containment: It is best practice to place the hazardous waste container in a secondary containment bin to mitigate the impact of any potential leaks.
Final Disposal
-
Arrange for Professional Collection: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection of the waste.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
-
Prohibited Disposal Methods:
-
DO NOT dispose of in sanitary sewers.
-
DO NOT dispose of in regular trash.
-
DO NOT attempt to neutralize or chemically treat the waste in the laboratory without a validated and approved protocol. The recommended method of disposal is high-temperature incineration by a licensed facility.[2]
-
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of chemical reagents like this compound is a non-negotiable aspect of responsible scientific practice. By understanding the potential hazards, employing appropriate protective measures, and adhering to a systematic disposal protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. This commitment to safety not only ensures regulatory compliance but also fosters a laboratory culture where scientific advancement and well-being are mutually reinforcing.
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- Braun Research Group.
- Loba Chemie.PYRIDINE FOR SYNTHESIS.[Link]
- Organic Syntheses.
- Post Apple Scientific.12 Safety Precautions To Follow When Handling Pyridine.[Link]
- Washington State University.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-3-fluoro-4-methylpyridine
For the discerning researcher engaged in the synthesis of novel pharmaceutical agents and complex organic molecules, the introduction of a new reagent into the laboratory workflow demands a meticulous approach to safety and handling. 2-Bromo-3-fluoro-4-methylpyridine, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry, offering a unique combination of reactive sites for molecular elaboration.[1][2] However, its structural motifs—a brominated and fluorinated pyridine ring—necessitate a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is a comprehensive hazard assessment and the diligent use of appropriate Personal Protective Equipment (PPE). The inferred hazards of this compound are summarized in the table below, alongside the minimum recommended PPE.
| Potential Hazard | GHS Classification (Inferred) | Minimum Recommended PPE |
| Skin Irritation | Skin Irritant (Category 2)[1][5][7] | Gloves: Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton).[8][9] Nitrile gloves may offer limited protection for short-duration tasks but should be changed immediately upon contamination.[10] Protective Clothing: A flame-retardant lab coat, fully buttoned.[11] |
| Eye Irritation | Serious Eye Irritation (Category 2A)[1][5][7] | Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[12] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure (Category 3)[1][5][7] | Respiratory Protection: A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosols are generated.[1][13] An air-purifying respirator with an organic vapor cartridge is recommended.[11] |
| Acute Oral Toxicity | Harmful if Swallowed (Category 4)[1] | Standard laboratory PPE as listed above. Do not eat, drink, or smoke in the laboratory.[1] |
Diagram 1: PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate PPE.
II. Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize the risk of exposure and maintain the chemical's integrity.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][11]
-
Incompatible Materials: Segregate from strong oxidizing agents and strong acids to prevent potentially vigorous reactions.[11][14]
-
Container Integrity: Keep the container tightly closed when not in use to prevent exposure to moisture and atmospheric contaminants.[14]
Handling and Use:
-
Designated Area: All manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood.
-
Quantities: Use the smallest practicable quantity for the experiment to minimize waste and potential exposure.
-
Preventing Aerosolization: Handle the compound gently to avoid the formation of dust or aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
III. Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[15] Remove all contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Management:
-
Minor Spill (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[11]
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Restrict access to the spill area.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Diagram 2: Emergency Response Protocol
Caption: A flowchart outlining immediate actions for emergencies.
IV. Disposal Plan
The proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Management Protocol:
-
Waste Identification: All materials contaminated with this compound, including excess reagent, solutions, and disposable labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[16]
-
Segregation: Do not mix this waste stream with other incompatible waste types.[16]
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must have a secure closure and be made of a compatible material.[16]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[16]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is well-ventilated and secure.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company. The standard and regulated method of disposal for such compounds is high-temperature incineration.[17]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.
References
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
- ResearchGate. (2025, August 5). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
- U.S. Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- National Center for Biotechnology Information. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators.
- GOV.UK. (n.d.). Pyridine: incident management.
- University of Texas at Arlington. (n.d.). NIOSH Respirator Selection Logic.
- University of Florida. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- University of Wisconsin-Madison. (n.d.). Gloves - Tables of Properties and Resistances.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators.
- Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
- American Chemistry Council. (n.d.). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF).
- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
- National Center for Biotechnology Information. (n.d.). Health consequences of exposure to brominated flame retardants: a systematic review.
- National Institute for Public Health and the Environment (RIVM). (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- MDPI. (2021, June 14). Brominated Flame Retardants in Children's Room: Concentration, Composition, and Health Risk Assessment.
- ResearchGate. (n.d.). Environmental impacts and use of brominated flame retardants in electrical and electronic equipment.
- ResearchGate. (n.d.). Burning Issues - The Health and Environmental Concerns of Brominated Flame Retardants.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Pyridine: Human health tier II assessment.
- Matrix Fine Chemicals. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine.
- Chemsrc. (2024, February 1). 2-bromo-4-fluoro-3-methylpyridine.
- Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
